2-Ethoxy-3-isopropylpyrazine
Description
Properties
IUPAC Name |
2-ethoxy-3-propan-2-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-12-9-8(7(2)3)10-5-6-11-9/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAUBPVQMBOANV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN=C1C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2072598 | |
| Record name | Pyrazine, 2-ethoxy-3-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2072598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless to yellow liquid; Slightly roasted nut aroma | |
| Record name | 2-Ethoxy-3-isopropylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2105/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water, Soluble (in ethanol) | |
| Record name | 2-Ethoxy-3-isopropylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2105/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.010 - 1.040 (20°) | |
| Record name | 2-Ethoxy-3-isopropylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2105/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
72797-16-1 | |
| Record name | 2-Ethoxy-3-isopropylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72797-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxy-3-isopropylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072797161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2-ethoxy-3-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrazine, 2-ethoxy-3-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2072598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxy-3-isopropylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHOXY-3-ISOPROPYLPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU7E06NLO9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Sensory and Analytical Properties of 2-Ethoxy-3-isopropylpyrazine
Introduction
2-Ethoxy-3-isopropylpyrazine is a vital heterocyclic aromatic compound that significantly contributes to the sensory landscape of numerous food products and fragrances. As a member of the pyrazine family, it is renowned for its potent and distinctive aroma profile, primarily characterized by nutty, earthy, and roasted notes.[1] These compounds are typically formed during thermal processing, such as roasting, grilling, or baking, through the Maillard reaction.[2][3]
This technical guide serves as a comprehensive resource for researchers, flavor chemists, and product development professionals. It provides an in-depth exploration of the sensory characteristics, formation pathways, and critical analytical methodologies required to accurately characterize and quantify this compound. The protocols and insights presented herein are grounded in established scientific principles to ensure technical accuracy and trustworthy, reproducible results.
Section 1: Physicochemical and Sensory Profile
A thorough understanding of a flavor compound begins with its fundamental chemical properties and its perceived sensory characteristics. These attributes dictate its behavior in various matrices and its ultimate impact on consumer perception.
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for selecting appropriate analytical techniques and predicting its stability in different applications.
| Property | Value | Source |
| CAS Number | 72797-16-1 | [4][5] |
| Molecular Formula | C₉H₁₄N₂O | [4][5] |
| Molecular Weight | 166.22 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | - |
| Odor Type | Nutty, earthy, roasted | [1][6] |
| Specific Gravity | 1.010 - 1.040 @ 20°C | [6] |
| Flash Point | 78.33 °C (173.00 °F) | [6] |
| Solubility | Insoluble in water | [6] |
Sensory Characteristics and Thresholds
The defining feature of this compound is its potent aroma. At a concentration of just 0.10% in propylene glycol, it is described as having a "slightly roasted nut" character.[6] This compound is a key contributor to the desirable flavor profiles in baked goods, coffee, and other roasted products.[7]
Determining the sensory threshold—the minimum concentration at which a substance can be detected or recognized—is fundamental in flavor science. While specific, peer-reviewed sensory threshold data for this compound is not widely published, recommended usage levels in food products provide an indication of its potency. For instance, in non-alcoholic beverages, the average maximum usage level is approximately 0.00005 ppm, or 0.05 parts per billion (ppb).[6] For comparison, the closely related compound 2-methoxy-3-isopropylpyrazine has a reported detection threshold ranging from 0.1 to 2.0 ppb in aqueous systems.[8]
Section 2: Formation Pathways
Pyrazines are hallmark products of the Maillard reaction, a complex cascade of non-enzymatic browning reactions between amino acids and reducing sugars that occurs upon heating.[2] Understanding these formation pathways is critical for controlling flavor development in thermally processed foods.
Maillard Reaction and Precursors
The biosynthesis of this compound is hypothesized to originate from the amino acid L-valine , which provides the isopropyl group, and a reducing sugar. The ethoxy group likely arises from the reaction of an intermediate with ethanol, which can be present from fermentation or added. The core pyrazine ring is formed from the condensation of two α-aminoketone intermediates.
The proposed pathway involves the following key stages:
-
Strecker Degradation: The amino acid L-valine reacts with a dicarbonyl compound (formed from sugar degradation) to produce an aminoketone and a Strecker aldehyde.
-
Condensation: Two molecules of the resulting aminoketone condense to form a dihydropyrazine intermediate.
-
Oxidation: The unstable dihydropyrazine is oxidized to the stable, aromatic 2-hydroxy-3-isopropylpyrazine.
-
Etherification: The hydroxyl group is subsequently etherified by ethanol present in the system, yielding the final this compound.
Sources
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- 8. Buy Bulk - 2-Methoxy-3-Isopropylpyrazine | Wholesale Supplier [sinofoodsupply.com]
The Enigmatic Aroma of the Earth: A Technical Guide to 2-Ethoxy-3-isopropylpyrazine in Food Systems
Abstract
This technical guide delves into the chemical identity, sensory characteristics, and applications of 2-ethoxy-3-isopropylpyrazine, a potent aroma compound valued for its distinct earthy and nutty flavor profile. While its methoxylated analog, 2-isopropyl-3-methoxypyrazine (IPMP), is a well-documented natural constituent of various raw and cooked foods, this guide establishes that this compound is primarily recognized and utilized as a synthetic flavoring agent. We will explore its physicochemical properties, sensory perception, and strategic applications in food product development, drawing comparisons to its naturally occurring counterparts. This document serves as a comprehensive resource for researchers, flavor chemists, and drug development professionals interested in the nuanced world of pyrazine-based flavorings.
Introduction: The Pyrazine Family and Their Sensory Significance
Pyrazines are a class of heterocyclic nitrogen-containing compounds that are ubiquitous in the world of flavor and aroma.[1] They are largely responsible for the desirable roasted, toasted, and nutty notes in a vast array of cooked foods, including baked goods, roasted nuts, and coffee. While many pyrazines are formed during thermal processing via the Maillard reaction, a subset, the alkoxypyrazines, are notable for their potent, often vegetal or earthy, aromas and their presence in both raw and processed foods.
This guide focuses specifically on this compound, a compound that, despite its close structural relationship to the naturally occurring 2-isopropyl-3-methoxypyrazine (IPMP), has a distinct application profile. While IPMP is renowned for its characteristic green bell pepper and raw potato aroma, this compound offers a flavor profile described as earthy and nutty, making it a valuable tool for enhancing savory and roasted food systems.[2]
Physicochemical Properties and Sensory Profile
A thorough understanding of a flavor compound's physical and chemical characteristics is paramount for its effective application.
| Property | Value | Source |
| Chemical Name | This compound | The Good Scents Company |
| CAS Number | 72797-16-1 | The Good Scents Company |
| Molecular Formula | C9H14N2O | The Good Scents Company |
| Molecular Weight | 166.22 g/mol | The Good Scents Company |
| Appearance | Colorless to pale yellow liquid | The Good Scents Company |
| Odor Description | Earthy, nutty, roasted | Chem-Impex |
| Taste Description | Earthy, nutty, with roasted nuances | Chem-Impex |
Occurrence in Food: A Synthetic Perspective
A pivotal distinction for this compound is its origin. Extensive investigation of scientific literature and food analysis databases reveals a lack of substantive evidence for its natural occurrence in food products. In contrast, its close relative, 2-isopropyl-3-methoxypyrazine (IPMP), is well-documented as a natural volatile in a variety of foods, including:
The absence of documented natural sources for this compound strongly indicates that its presence in the food supply is primarily, if not exclusively, due to its intentional addition as a synthetic flavoring agent. This is further substantiated by its status as a FEMA GRAS (Generally Recognized as Safe) substance (FEMA Number 4632), which regulates its use in food products.[1][4]
Biosynthesis: A Comparative Look at Methoxypyrazines
While there is no established natural biosynthetic pathway for this compound, understanding the biosynthesis of its methoxy- counterparts in plants provides valuable context. The biosynthesis of 2-isopropyl-3-methoxypyrazine (IPMP) is believed to involve the following key steps:
-
Amino Acid Precursors: The pathway likely starts with amino acids, such as leucine or valine, which provide the carbon skeleton.
-
Formation of the Pyrazine Ring: The nitrogen atoms are incorporated, leading to the formation of a dihydropyrazine intermediate.
-
Hydroxylation: An enzymatic hydroxylation step occurs, creating a hydroxypyrazine precursor.
-
O-Methylation: The final and crucial step is the methylation of the hydroxyl group, catalyzed by an O-methyltransferase (OMT) enzyme, to form the methoxypyrazine.
The following diagram illustrates a simplified proposed biosynthetic pathway for methoxypyrazines.
Caption: Proposed biosynthetic pathway for methoxypyrazines in plants.
The formation of an ethoxy group in a natural system would necessitate a different enzymatic machinery, specifically an "O-ethyltransferase," which is not commonly reported in the context of pyrazine biosynthesis in plants. This further supports the synthetic origin of this compound.
Analytical Methodologies for Detection and Quantification
The detection and quantification of potent, low-concentration flavor compounds like this compound require highly sensitive analytical techniques. The standard workflow for analyzing such volatile compounds in a food matrix is as follows:
Step 1: Extraction
-
Solid-Phase Microextraction (SPME): A solvent-free, sensitive, and widely used technique for extracting volatile and semi-volatile compounds from the headspace of a sample.
-
Stir Bar Sorptive Extraction (SBSE): Offers a higher phase ratio compared to SPME, allowing for the extraction of larger sample volumes and potentially lower detection limits.
-
Solvent Extraction: Traditional liquid-liquid extraction can be used, but it is more time-consuming and less sensitive than SPME or SBSE.
Step 2: Separation and Identification
-
Gas Chromatography (GC): The extracted volatiles are separated based on their boiling points and polarity on a chromatographic column.
-
Mass Spectrometry (MS): The separated compounds are then ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint for identification.
Step 3: Quantification
-
Stable Isotope Dilution Assay (SIDA): This is the gold standard for accurate quantification. A known amount of a stable isotope-labeled analog of the target compound is added to the sample as an internal standard. The ratio of the unlabeled to labeled compound is then measured by GC-MS, allowing for precise quantification that corrects for any sample loss during preparation and analysis.
The following diagram outlines a typical analytical workflow.
Caption: Analytical workflow for pyrazine analysis in food.
Applications in the Food Industry
Given its characteristic flavor profile, this compound is a valuable additive in a variety of savory food applications. Its primary function is to impart or enhance earthy, nutty, and roasted notes.
Recommended Applications:
-
Roasted and Grilled Flavors: It can be used to boost the authentic roasted character of meat, poultry, and plant-based meat alternatives.[2]
-
Savory Snacks: In products like potato chips, crackers, and extruded snacks, it can contribute a desirable earthy and toasted flavor.
-
Soups, Sauces, and Marinades: It can add depth and complexity to the flavor profiles of savory liquid products.[2]
-
Baked Goods: In bread and other baked products, it can enhance the crusty, roasted notes that are highly appealing to consumers.
Dosage and Formulation Considerations: Due to its high potency, this compound should be used at very low concentrations, typically in the parts-per-billion (ppb) range. Overdosing can lead to an overpowering and artificial flavor profile. It is crucial to conduct thorough sensory evaluations to determine the optimal usage level for each specific application.
Conclusion and Future Perspectives
This compound stands as a testament to the power of synthetic chemistry in shaping the flavors of our food. While it does not appear to have a natural origin in the food supply, its unique earthy and nutty sensory profile makes it an indispensable tool for food technologists and flavor chemists. Its application allows for the creation of appealing roasted and savory flavors in a wide range of products.
Future research could focus on detailed sensory studies to better define its flavor profile in different food matrices and to establish its sensory threshold. Additionally, exploring potential synergistic or antagonistic effects with other flavor compounds could unlock new possibilities for creating complex and nuanced flavor experiences. As the demand for authentic and impactful savory flavors continues to grow, the role of well-characterized synthetic flavor compounds like this compound will undoubtedly become even more significant.
References
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The Good Scents Company. (n.d.). bean pyrazine 2-methoxy-3-isopropylpyrazine. Retrieved from [Link]
-
MDPI. (2019). Comparison of the Aroma Profiles of Intermediate Wheatgrass and Wheat Bread Crusts. Molecules, 24(13), 2485. Retrieved from [Link]
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Sinofi Ingredients. (n.d.). Buy Bulk - 2-Methoxy-3-Isopropylpyrazine | Wholesale Supplier. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-ethoxy-3-isopropyl pyrazine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Microbial toxins in fermented foods: health implications and analytical techniques for detection. PMC. Retrieved from [Link]
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Flavor Extract Manufacturers Association (FEMA). (n.d.). 4632 this compound. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). Quantitative Analysis of Aroma Compounds in Wheat and Rye Bread Crusts Using a Stable Isotope Dilution Assay. Retrieved from [Link]
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MDPI. (2023). Synergistic Fermentation with Functional Microorganisms Improves Safety and Quality of Traditional Chinese Fermented Foods. Foods, 12(15), 2894. Retrieved from [Link]
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An In-depth Technical Guide to the Biosynthesis of 2-Ethoxy-3-isopropylpyrazine: A Roadmap for Discovery and Production
Foreword: Charting the Unexplored Territories of Flavor Biosynthesis
In the intricate world of flavor and fragrance chemistry, pyrazines stand out for their potent and distinctive aromas, often associated with roasted, nutty, and earthy notes. Among these, 2-Ethoxy-3-isopropylpyrazine, with its characteristic nutty and earthy aroma, is a valuable compound in the food and beverage industry.[1][2] While chemical synthesis routes are established, the pursuit of natural and sustainable production methods has turned our attention towards the biosynthetic pathways of these fascinating molecules. This guide serves as a technical deep-dive for researchers, scientists, and professionals in drug development and flavor science, providing a comprehensive, albeit partially hypothesized, roadmap to understanding the biosynthesis of this compound. Drawing upon established principles of microbial pyrazine formation and enzymatic reactions, we will illuminate the likely pathway, propose robust experimental validation protocols, and explore the potential for metabolic engineering to harness this pathway for industrial applications.
The Central Hypothesis: A Convergent Pathway of Amino Acid Metabolism and Alkoxy Modification
Direct literature on the complete biosynthetic pathway of this compound is nascent. However, by examining the biosynthesis of structurally similar and well-documented pyrazines, particularly 2-methoxy-3-isopropylpyrazine produced by the bacterium Pseudomonas perolens, we can construct a robust working hypothesis.[3] The proposed pathway hinges on two core stages:
-
Formation of the Isopropylpyrazine Core: This likely originates from the condensation of an amino acid-derived precursor supplying the isopropyl group and a C2-N-C2 backbone.
-
Ethoxylation of a Hydroxypyrazine Intermediate: The final ethoxy group is likely introduced via an O-ethyltransferase acting on a 2-hydroxy-3-isopropylpyrazine intermediate.
This guide will dissect each of these stages, providing the scientific rationale and evidence from analogous systems.
Deconstructing the Pathway: Precursors and Key Enzymatic Steps
The Amino Acid Origin of the Isopropyl Moiety: Valine as the Prime Candidate
The isopropyl side chain of the target molecule strongly points to an amino acid precursor. L-valine, with its characteristic isopropyl group, is the most logical and energetically favorable starting material. The initial step is likely the deamination of L-valine to form α-keto-isovalerate.
Formation of the Dihydropyrazine Intermediate
The formation of the pyrazine ring is believed to occur through the condensation of two α-amino ketone molecules. In our proposed pathway, the α-keto-isovalerate derived from valine would need to be aminated to form an amino ketone. Concurrently, a second precursor, likely derived from a common metabolic pool (e.g., from glycolysis or the pentose phosphate pathway), would provide a two-carbon unit that is subsequently aminated.
The spontaneous condensation of two molecules of 2-amino-3-methyl-butanone (derived from valine) or the condensation of one molecule of this with another α-amino ketone would lead to a dihydropyrazine intermediate.
Aromatization to 2-Hydroxy-3-isopropylpyrazine
The unstable dihydropyrazine intermediate is then likely oxidized to form the stable aromatic pyrazine ring, resulting in 2-hydroxy-3-isopropylpyrazine. This oxidation step could be spontaneous or enzyme-catalyzed.
The Final Ethoxylation Step: A Role for O-Ethyltransferases
The crucial final step in the biosynthesis of this compound is the addition of the ethoxy group. This is analogous to the methoxylation of 2-hydroxy-3-isobutylpyrazine in grapevines, which is catalyzed by an O-methyltransferase.[4][5] We hypothesize the existence of a specific O-ethyltransferase that utilizes S-adenosylethionine (SAE) as the ethyl group donor to convert 2-hydroxy-3-isopropylpyrazine into the final product.
Visualizing the Proposed Biosynthetic Pathway
To provide a clear visual representation of the hypothesized pathway, the following diagram was generated using the DOT language.
Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.
Detailed Protocol for Stable Isotope Feeding Studies
-
Strain Selection and Pre-culture:
-
Select a candidate strain (e.g., Pantoea agglomerans ATCC 33243). [6] * Inoculate a single colony into 10 mL of nutrient broth and incubate at 30°C with shaking for 16-18 hours.
-
-
Defined Medium and Isotope Feeding:
-
Prepare a minimal medium with a defined carbon and nitrogen source.
-
Inoculate the minimal medium with the pre-culture to an OD600 of 0.1.
-
Supplement parallel cultures with one of the following stable isotope-labeled precursors:
-
[U-¹³C₅]-L-valine (to trace the isopropylpyrazine backbone)
-
[1,2-¹³C₂]-Ethanol (to trace the ethoxy group)
-
Unlabeled controls for each condition.
-
-
-
Cultivation and Sampling:
-
Incubate the cultures at 30°C with shaking for 48-72 hours.
-
Collect culture aliquots at 24, 48, and 72 hours for analysis.
-
-
Extraction of Volatiles:
-
To 5 mL of culture supernatant, add 1 mL of dichloromethane.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the phases.
-
Carefully collect the organic (bottom) layer.
-
Concentrate the extract under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Analyze the concentrated extract using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a suitable capillary column (e.g., DB-5ms).
-
Monitor for the mass-to-charge ratio (m/z) corresponding to this compound and its expected labeled isotopologues.
-
-
Data Interpretation:
-
An increase in the mass of the parent ion corresponding to the number of incorporated ¹³C atoms from the labeled precursor will confirm its role in the biosynthetic pathway.
-
Quantitative Data Summary of Related Pyrazines
While quantitative data for this compound in natural sources is scarce, the table below summarizes the occurrence of its close structural analog, 2-methoxy-3-isopropylpyrazine, to provide context for expected concentration ranges.
| Pyrazine Derivative | Natural Source(s) | Concentration Range | Reference |
| 2-Methoxy-3-isopropylpyrazine | Green Bell Pepper (Capsicum annuum) | 1-35 ng/g | [7] |
| Peas | Present (not quantified) | [8] | |
| Asparagus | Present (not quantified) | [8] | |
| Coffee | Present (not quantified) | [9] |
Future Outlook: Metabolic Engineering for Enhanced Production
A confirmed biosynthetic pathway opens the door to metabolic engineering strategies for the overproduction of this compound in a suitable microbial host. Key approaches would include:
-
Overexpression of Pathway Genes: Increasing the expression of the identified transaminases and, crucially, the O-ethyltransferase.
-
Enhancing Precursor Supply: Engineering the host's central metabolism to increase the intracellular pools of L-valine and S-adenosylethionine.
-
Knockout of Competing Pathways: Deleting genes responsible for the degradation of precursors or the formation of byproduct pyrazines.
Conclusion: A Call to Exploration
The biosynthesis of this compound represents an exciting frontier in flavor science. This guide has provided a scientifically grounded, hypothetical pathway based on established biochemical principles and evidence from related molecules. The experimental protocols outlined herein offer a clear path for researchers to validate this pathway and identify the key enzymes involved. The successful elucidation of this pathway will not only deepen our fundamental understanding of microbial secondary metabolism but also pave the way for the sustainable and natural production of this important flavor compound, meeting the growing consumer demand for clean-label ingredients.
References
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Sinofi Ingredients. (n.d.). 2-Methoxy-3-Isopropylpyrazine. Retrieved from [Link]
-
Cheng, T. B., Reineccius, G. A., Bjorklund, J. A., & Leete, E. (1991). Biosynthesis of 2-methoxy-3-isopropylpyrazine in Pseudomonas perolens. Journal of Agricultural and Food Chemistry, 39(4), 764–767. Retrieved from [Link]
-
ScenTree. (n.d.). 2-methoxy-3-isopropyl pyrazine (CAS N° 25773-40-4). Retrieved from [Link]
-
The Good Scents Company. (n.d.). bean pyrazine 2-methoxy-3-isopropylpyrazine. Retrieved from [Link]
-
Okada, K., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14619. Retrieved from [Link]
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Li, Y., et al. (2021). Enzymatic Synthesis of Diverse Heterocycles by a Noncanonical Nonribosomal Peptide Synthetase. Journal of the American Chemical Society, 143(46), 19485–19495. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-ethoxy-3-isopropyl pyrazine. Retrieved from [Link]
-
Wang, Y., et al. (2021). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 26(16), 4893. Retrieved from [Link]
-
Wikipedia. (n.d.). Pantoea agglomerans. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 1-10. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-isopropyl pyrazine. Retrieved from [Link]
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de Souza, R. S. C., et al. (2022). Opposite Sides of Pantoea agglomerans and Its Associated Commercial Outlook. Microorganisms, 10(10), 2072. Retrieved from [Link]
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Olfactory threshold of 2-Ethoxy-3-isopropylpyrazine
An In-depth Technical Guide to the Olfactory Threshold of 2-Ethoxy-3-isopropylpyrazine
Foreword: The Science of Potent Aromas
In the vast landscape of flavor chemistry, few compound classes are as impactful at trace levels as pyrazines. These nitrogen-containing heterocycles are the architects of roasted, nutty, and earthy aromas, defining the sensory fingerprint of products like coffee, cocoa, and toasted nuts.[1][2] Among these, this compound (CAS 72797-16-1) is a significant contributor, prized for its characteristic roasted nutty aroma.[3][4]
Understanding the precise concentration at which this compound becomes perceptible to the human nose—its olfactory threshold—is of paramount importance for researchers, scientists, and drug development professionals. The olfactory threshold is not merely an academic value; it is a critical parameter in food science for quality control, in flavor creation for determining dosage, and in environmental science for assessing odor impact.[5][6]
This guide provides a comprehensive, technically-grounded framework for the determination of the olfactory threshold of this compound. It moves beyond a simple recitation of facts to explain the causality behind methodological choices, grounding every protocol in the principles of analytical chemistry and sensory science. We will explore the necessary steps to ensure the analytical purity of the odorant, the standardized sensory methodology for threshold determination, and the advanced techniques for odor characterization. The protocols described herein are designed as a self-validating system, ensuring the generation of robust, reliable, and defensible data.
Analyte Profile: this compound
Before any sensory evaluation can commence, a thorough understanding of the target analyte is essential. The physicochemical properties of this compound dictate its behavior in analytical systems and its interaction with olfactory receptors.
| Property | Value | Source(s) |
| CAS Number | 72797-16-1 | [7][8][9] |
| Molecular Formula | C₉H₁₄N₂O | [7] |
| Molecular Weight | 166.22 g/mol | [9] |
| Appearance | Colorless to pale yellow liquid | - |
| Odor Description | Slightly roasted nut | [3] |
| Boiling Point | 229-232 °C at 760 mmHg | [3] |
| Synonyms | 2-ethoxy-3-(propan-2-yl)pyrazine; 3-isopropyl-2-ethoxypyrazine | [7] |
The Methodological Cornerstone: ASTM E679-19
The determination of an olfactory threshold is a psychophysical measurement, bridging the gap between a chemical stimulus and a human sensory response. To ensure data is accurate and reproducible, a standardized methodology is not just recommended, but required. The authoritative standard in this field is ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits .[5][10][11]
Causality of Method Selection: The ASTM E679-19 standard is chosen for three primary reasons:
-
Minimization of Bias: The "forced-choice" design requires panelists to choose a sample, even if they are guessing. This statistically corrects for response bias inherent in simpler "yes/no" detection tasks.[12]
-
Systematic Approach: The "ascending concentration series" presents the stimulus in increasing order of intensity, which is an efficient method for homing in on an individual's threshold.[10]
-
Statistical Rigor: The standard provides a clear procedure for calculating both individual thresholds and the "Best Estimate Threshold" (BET) for the panel, yielding a statistically sound group threshold.[12]
The logical workflow for determining the olfactory threshold under this standard is a multi-stage process that ensures analytical purity before proceeding to sensory evaluation.
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2-Ethoxy-3-isopropylpyrazine formation in Maillard reaction
An In-Depth Technical Guide to the Formation of 2-Ethoxy-3-isopropylpyrazine via the Maillard Reaction
Executive Summary
Pyrazines are a critical class of heterocyclic nitrogen-containing compounds that contribute significantly to the desirable roasted, nutty, and earthy aromas of many thermally processed foods.[1][2] Their formation, primarily through the Maillard reaction, is a subject of intense study in flavor chemistry. This technical guide provides a detailed examination of the formation of a specific, yet important, alkylalkoxypyrazine: this compound. While the general pathways for alkylpyrazine formation are well-documented, the incorporation of an ethoxy group presents a unique mechanistic challenge. This document, intended for researchers and scientists in flavor chemistry and drug development, synthesizes established principles of the Maillard reaction to propose a detailed formation pathway for this compound, discusses the key factors influencing its yield, and provides robust experimental protocols for its synthesis and analysis.
The Maillard Reaction: A Foundation for Flavor
The Maillard reaction, a form of non-enzymatic browning, is a complex cascade of chemical reactions between an amino group (typically from an amino acid, peptide, or protein) and the carbonyl group of a reducing sugar.[3] This reaction is responsible for the characteristic color and flavor of a vast array of cooked foods, from baked bread to roasted coffee.
The reaction proceeds through three main stages:
-
Initial Stage: Condensation of a reducing sugar and an amino acid to form a Schiff base, which then cyclizes to an N-substituted glycosylamine. This subsequently rearranges to form Amadori or Heyns products.[3]
-
Intermediate Stage: Degradation of the Amadori/Heyns products through various pathways, leading to the formation of highly reactive dicarbonyl compounds like 2-oxopropanal and other key intermediates.[4] This stage also includes the Strecker degradation of amino acids, which generates aldehydes and α-aminoketones.
-
Final Stage: Polymerization and condensation of the reactive intermediates to form a wide range of heterocyclic compounds, including pyrazines, and high molecular weight brown pigments known as melanoidins.
Pyrazines are hallmark compounds of the final stage. The generally accepted mechanism for pyrazine ring formation involves the condensation of two α-aminocarbonyl intermediates to form a dihydropyrazine, which is then oxidized to the stable aromatic pyrazine ring.[5] The specific substituents on the pyrazine ring are determined by the side chains of the original amino acids and the structures of other reacting carbonyl compounds.[4][6]
Caption: General pathway of the Maillard reaction leading to pyrazine formation.
Deconstructing the Formation of this compound
The structure of this compound (CAS No. 72797-16-1) provides clear clues to its precursors.[7] The formation requires an isopropyl group source, a nitrogen source for the heterocyclic ring, and, most distinctively, an ethoxy group source.
2.1. Hypothesized Precursors
-
Isopropyl and Nitrogen Source: The isopropyl moiety strongly points to the involvement of branched-chain amino acids. Valine is the most direct precursor, as its side chain is an isopropyl group. Leucine and isoleucine can also serve as precursors, though they may involve rearrangements.[8][9] Through Strecker degradation, valine reacts with a dicarbonyl compound to yield 2-methylpropanal (the Strecker aldehyde) and an α-aminoketone, which is a key building block for the pyrazine ring.
-
Carbonyl Source: A standard reducing sugar (e.g., glucose, fructose) serves as the primary source of the carbonyl intermediates required for both the Strecker degradation and the formation of the pyrazine backbone.[2]
-
Ethoxy Source: The ethoxy (-O-CH₂CH₃) group is not native to the standard Maillard reaction between amino acids and sugars. Its presence necessitates an external reactant, logically ethanol , being present in the reaction medium. This scenario is relevant in food systems involving fermentation or the addition of alcoholic beverages during cooking.[10]
2.2. Proposed Mechanistic Pathway
The incorporation of ethanol is likely not a primary step but a secondary reaction with a highly reactive intermediate. We propose a pathway that diverges from the standard pyrazine formation at the dihydropyrazine stage.
-
Formation of the Isopropyl-Substituted Dihydropyrazine: Two molecules of the α-aminoketone derived from valine condense to form 2,5-diisopropyl-2,5-dihydropyrazine.
-
Tautomerization and Nucleophilic Attack: This dihydropyrazine can tautomerize to a more reactive enamine-like intermediate. The oxygen from ethanol, acting as a nucleophile, can attack one of the electrophilic carbons of the C=N double bond.
-
Elimination and Rearomatization: Following the nucleophilic attack, a series of proton transfers and the elimination of a stable leaving group (e.g., ammonia, or through an oxidative process) would lead to the formation of the stable, aromatic this compound. An alternative involves the reaction of ethanol with a precursor α-hydroxyketone before amination.
Caption: Experimental workflow for synthesis and analysis of pyrazines.
Conclusion and Future Directions
The formation of this compound is a fascinating example of how the fundamental principles of the Maillard reaction can be expanded by the presence of additional reactants like ethanol. The proposed mechanism, centered on the nucleophilic addition of ethanol to a dihydropyrazine intermediate, provides a chemically sound basis for its formation. The yield and selectivity are intricately controlled by a balance of precursor choice, reactant concentrations, temperature, and pH.
Future research should focus on isotopic labeling studies (e.g., using ¹³C-labeled valine or ¹⁸O-labeled ethanol) to definitively trace the atoms and confirm the proposed mechanistic pathway. Furthermore, exploring other alcohols (e.g., methanol, propanol) could lead to the synthesis of a novel series of 2-alkoxy-3-isopropylpyrazines, potentially offering new and unique flavor profiles for the food and fragrance industries.
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An In-depth Technical Guide to 2-Ethoxy-3-isopropylpyrazine: From Discovery to Application
Abstract
This technical guide provides a comprehensive overview of 2-ethoxy-3-isopropylpyrazine, a significant heterocyclic aroma compound. While its direct historical discovery and initial synthesis are not extensively documented in readily available literature, this guide synthesizes information from analogous compounds, general synthetic methodologies for pyrazines, and modern analytical techniques to present a cohesive understanding of its discovery, synthesis, characterization, and application. This document is intended for researchers, scientists, and professionals in the flavor and fragrance industry, as well as those in drug development with an interest in heterocyclic chemistry.
Introduction: The Aromatic World of Pyrazines
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are ubiquitous in nature and are renowned for their potent and diverse aromas. They are key contributors to the desirable scents of a vast array of cooked and roasted foods, including coffee, bread, and roasted meats. The characteristic nutty, roasted, and earthy aromas are primarily attributed to the presence of various alkyl- and alkoxy-substituted pyrazines.
This compound (CAS No. 72797-16-1) is a member of this important class of compounds, valued for its distinct earthy and nutty aroma profile.[1] Its ability to impart a rich, savory note makes it a valuable ingredient in the flavor and fragrance industry for enhancing the sensory experience in a variety of food products and consumer goods.[1]
A Historical Perspective on the Discovery of Flavor Pyrazines
The discovery of pyrazines as key flavor compounds is intrinsically linked to the study of the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. This non-enzymatic browning is responsible for the color and flavor of many cooked foods. While the Maillard reaction was first described by Louis-Camille Maillard in the early 20th century, the identification of the specific volatile compounds responsible for the resulting aromas, including pyrazines, occurred much later with the advent of modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS).
Chemical Synthesis of this compound
The synthesis of this compound can be approached through several general methods for pyrazine synthesis. A common and adaptable strategy involves the condensation of an α-amino amide with an α-dicarbonyl compound, followed by alkoxylation.
General Synthetic Pathway
A plausible and widely utilized route for the synthesis of 2-alkoxy-3-alkylpyrazines involves a multi-step process that can be adapted for this compound. This pathway is illustrated below:
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Section 1: Core Molecular Profile and Physicochemical Characteristics
An In-depth Technical Guide to 2-Ethoxy-3-isopropylpyrazine for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a significant heterocyclic compound in the fields of flavor science and specialty chemicals. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis, analytical methodologies, and safety considerations of this molecule, moving beyond a simple data summary to explain the scientific rationale behind its characteristics and the methods used for its analysis.
This compound, identified by CAS Number 72797-16-1, is a substituted pyrazine derivative that has garnered significant interest for its potent sensory properties.[1][2][3] Its molecular structure, consisting of a pyrazine ring with ethoxy and isopropyl substituents at the 2 and 3 positions respectively, is fundamental to its unique characteristics.
The physicochemical properties of this compound are critical for its application in various matrices, dictating its volatility, solubility, and stability. A summary of these properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 72797-16-1 | [1][2][3] |
| Molecular Formula | C₉H₁₄N₂O | [2][4][5] |
| Molecular Weight | 166.22 g/mol | [2][4][5] |
| Appearance | Colorless to pale yellow liquid | [4][5][6] |
| Boiling Point | 229-232 °C at 760 mmHg | [4][7] |
| Flash Point | 78.33 °C (173.00 °F) TCC | [4][7] |
| Specific Gravity | 1.010 - 1.040 @ 20 °C | [4] |
| Refractive Index | 1.500 - 1.510 @ 20 °C | [4] |
| Solubility | Soluble in alcohol; sparingly soluble in water (est. 229.6 mg/L @ 25°C) | [4] |
| Purity (Typical) | ≥ 95% (by Gas Chromatography) |
Section 2: Organoleptic Profile and Industrial Applications
The primary application of this compound is as a flavoring agent in the food and beverage industry.[4] Its distinct organoleptic profile is described as having a powerful nutty, roasted, and earthy aroma.[5] This makes it an invaluable component for creating or enhancing savory flavors in a wide array of products, including:
-
Baked Goods and Snacks: Imparts a roasted nut character.
-
Soups and Sauces: Adds depth and a savory, cooked note.
-
Beverages: Used in trace amounts to contribute complexity, particularly in non-alcoholic drinks.[4]
-
Processed Vegetables and Seasonings: Enhances savory and roasted flavor profiles.[4]
Beyond flavor, it is also utilized in the fragrance industry to build complex scent profiles in perfumes and other aromatic products.[5] Its stability and potent aroma make it a versatile ingredient for sensory innovation.[5]
Section 3: Chemical Synthesis - A Mechanistic Approach
While multiple synthetic routes for substituted pyrazines exist, a chemically intuitive and effective method for synthesizing this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of a halogenated pyrazine precursor.
The proposed two-step synthesis begins with the preparation of 2-chloro-3-isopropylpyrazine, which is then reacted with sodium ethoxide. The ethoxide anion acts as a potent nucleophile, displacing the chloride from the electron-deficient pyrazine ring to yield the final product. The electron-withdrawing nitrogen atoms in the pyrazine ring facilitate this substitution, making the C2 position susceptible to nucleophilic attack.
Caption: Proposed synthesis pathway for this compound.
Section 4: Analytical Methodologies and Spectroscopic Characterization
The quality control and characterization of this compound rely on modern analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for its identification and quantification due to the compound's volatility.
Protocol: Quantification in a Food Matrix via HS-SPME-GC-MS
This protocol describes a robust method for analyzing this compound in a complex matrix, such as a soup base or snack food seasoning. The choice of Headspace Solid-Phase Microextraction (HS-SPME) is deliberate; it is a solvent-free extraction technique that isolates volatile and semi-volatile compounds from the sample headspace, minimizing matrix interference and concentrating the analytes of interest.[8]
1. Sample Preparation and Extraction (HS-SPME):
-
Step 1: Accurately weigh 2-5 grams of the homogenized food sample into a 20 mL headspace vial.
-
Step 2: Add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analogue or a pyrazine not present in the sample) for accurate quantification.
-
Step 3: Seal the vial immediately with a PTFE/silicone septum cap.
-
Step 4: Place the vial in a heating block or autosampler agitator and equilibrate at 60-65 °C for 30 minutes to allow the analyte to partition into the headspace.
-
Step 5: Expose a Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) SPME fiber to the vial's headspace for 30 minutes under continued agitation and heating. This fiber type is chosen for its broad affinity for a wide range of volatile compounds.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Step 1: Immediately after extraction, desorb the SPME fiber in the GC injector, which is held at a temperature of 250-270 °C for 5 minutes in splitless mode.
-
Step 2: Utilize a polar capillary column, such as a SUPELCOWAX 10 or similar polyethylene glycol (PEG) phase column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), for optimal separation of the polar pyrazine compounds.
-
Step 3: Program the GC oven with a temperature ramp. A typical program would be: initial temperature of 40 °C (hold for 5 min), ramp at 4 °C/min to 230 °C, and hold for 5 minutes.
-
Step 4: Use helium as the carrier gas at a constant flow rate of approximately 1.0-1.2 mL/min.[8][9]
-
Step 5: The mass spectrometer can be operated in full scan mode (e.g., m/z 35-350) for initial identification. For quantification, operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of this compound (e.g., the molecular ion at m/z 166 and key fragment ions).
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An In-Depth Technical Guide to 2-Ethoxy-3-isopropylpyrazine in Roasted Food Products
Abstract
This technical guide provides a comprehensive overview of 2-Ethoxy-3-isopropylpyrazine, a key aroma compound found in a variety of roasted food products. Intended for researchers, scientists, and professionals in the food science and flavor chemistry fields, this document delves into the formation, sensory characteristics, analytical methodologies, and occurrence of this potent pyrazine. By synthesizing current scientific knowledge, this guide aims to equip the reader with the foundational understanding and practical insights necessary for the study and application of this compound.
Introduction: The Significance of Pyrazines in Food Aroma
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are paramount to the desirable aromas of thermally processed foods. Their formation is intrinsically linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[1] These reactions are responsible for the characteristic "roasty," "nutty," "toasted," and "baked" aromas associated with products like coffee, cocoa, roasted nuts, and baked goods.[1]
Among the vast array of pyrazines, this compound (CAS No. 72797-16-1) is a notable contributor to the flavor profile of many of these products, imparting a distinct earthy and nutty aroma.[2][3] Understanding the nuances of its formation, sensory impact, and analytical determination is crucial for quality control, product development, and flavor research in the food industry.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its analysis and application.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-Ethoxy-3-(1-methylethyl)pyrazine |
| CAS Number | 72797-16-1 |
| Molecular Formula | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Earthy, nutty, slightly roasted nut[2] |
| Boiling Point | 229-232 °C at 760 mmHg[2] |
| Flash Point | 173 °F (78.33 °C)[3] |
| Specific Gravity | 1.010 - 1.040 @ 20°C[3] |
| Refractive Index | 1.500 - 1.510 @ 20°C[3] |
Formation of this compound in Roasted Foods
The genesis of this compound is rooted in the Maillard reaction, with its specific structure arising from the interaction of particular precursors under thermal processing conditions. While the precise, detailed mechanism for its formation is not extensively documented in publicly available literature, a scientifically grounded pathway can be proposed based on the known formation of related alkoxy- and alkylpyrazines.
The formation of the pyrazine ring itself is a well-established consequence of the Maillard reaction. The key distinction for this compound is the presence of the ethoxy (-O-CH₂CH₃) and isopropyl (-CH(CH₃)₂) substituents. The isopropyl group is likely derived from the Strecker degradation of the amino acid valine. The origin of the ethoxy group is less definitively established but is hypothesized to arise from the interaction of ethanol or ethoxy-containing precursors within the Maillard reaction cascade.
A plausible, albeit simplified, formation pathway is illustrated below.
Caption: Proposed formation pathway of this compound.
Sensory Characteristics and Impact
This compound is recognized for its potent and distinctive aroma, which is consistently described as "earthy" and "nutty."[2] This aromatic profile makes it a significant contributor to the overall sensory experience of roasted foods.
The Maximised Survey-derived Daily Intake (MSDI) for 2-methoxy-3-isopropylpyrazine has been reported as 0.085 µ g/capita/day , with a threshold of concern of 540 µ g/person/day , indicating its high potency.[5]
Occurrence in Roasted Food Products
The presence of this compound is anticipated in a variety of roasted food products where the Maillard reaction occurs. However, a significant gap exists in the scientific literature regarding its specific concentrations in these foods. While studies have quantified total pyrazines in products like coffee and nuts, data for individual pyrazines, particularly this compound, is scarce.
Coffee: Roasting is a critical step in coffee production that generates a plethora of aromatic compounds, including pyrazines. Total alkylpyrazine concentrations in commercially available ground coffee have been found to range from 82.1 to 211.6 mg/kg.[6] Although 2-methoxy-3-isopropylpyrazine is known to occur naturally in coffee, specific quantitative data for this compound is not available.[5]
Nuts: The roasting of nuts, such as almonds and hazelnuts, leads to a significant increase in pyrazine content.[7] For example, in roasted hazelnuts, total pyrazine concentrations can reach as high as 4608 µg/kg.[7] While numerous pyrazines have been identified in roasted almonds, specific quantitative data for this compound is not reported in the reviewed literature.[8][9]
Cocoa: The roasting of cocoa beans is essential for the development of the characteristic chocolate flavor, with pyrazines playing a pivotal role. The formation and concentration of pyrazines are highly dependent on the time and temperature of roasting.
The lack of quantitative data for this compound across these key food categories highlights an area ripe for future research. Such data would be invaluable for a more precise understanding of its contribution to the aroma of these products and for optimizing roasting processes.
Analytical Methodologies
The accurate and sensitive determination of this compound in complex food matrices requires sophisticated analytical techniques. The gold standard for the analysis of volatile and semi-volatile aroma compounds like pyrazines is Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
Given its volatility, HS-SPME is the preferred method for the extraction and concentration of this compound from food samples. This solvent-free technique is both sensitive and efficient.
Caption: Workflow for HS-SPME-GC-MS analysis of pyrazines.
Experimental Protocol: HS-SPME
-
Sample Preparation: Accurately weigh a homogenized sample of the roasted food product (e.g., 1-5 grams of ground coffee or nuts) into a headspace vial (e.g., 20 mL).
-
Internal Standard: If quantitative analysis is desired, add a known amount of a suitable internal standard (e.g., a deuterated pyrazine analogue) to the vial.
-
Equilibration: Seal the vial and place it in a heated agitator. Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
Extraction: Expose a SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the equilibration temperature. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for the broad polarity range of pyrazines.
-
Desorption: Retract the fiber and immediately introduce it into the heated injection port of the GC for thermal desorption of the analytes.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC Parameters:
-
Injector: Splitless mode, with a temperature of approximately 250-270°C to ensure efficient desorption from the SPME fiber.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Column: A mid-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable for separating a wide range of volatile compounds, including pyrazines.
-
Oven Temperature Program: A typical program would start at a low temperature (e.g., 40°C, hold for 2-5 minutes) and ramp up to a final temperature of around 250-280°C at a rate of 3-10°C/min.
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-400.
Identification of this compound is achieved by comparing the retention time and mass spectrum of the analyte in the sample with that of an authentic standard. Quantification is typically performed using the internal standard method.
Regulatory and Safety Information
This compound is recognized as a flavoring substance by international regulatory bodies.
-
FEMA GRAS: It is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS), with FEMA number 4632.
-
JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this substance.
These designations indicate that, based on the available scientific evidence, this compound is considered safe for its intended use as a flavoring agent in food.
Conclusion and Future Perspectives
This compound is a significant aroma compound that contributes to the desirable nutty and roasted notes of many thermally processed foods. Its formation via the Maillard reaction is a complex process influenced by precursor availability and processing conditions. While robust analytical methods exist for its detection and quantification, a notable gap in the scientific literature is the lack of specific quantitative data on its concentration in various roasted food products. Future research should focus on filling this gap to better understand its contribution to food aroma and to enable more precise control over flavor formation during food processing. Additionally, the determination of its odor threshold would provide a crucial piece of data for sensory science applications.
References
-
The Good Scents Company. (n.d.). bean pyrazine 2-methoxy-3-isopropylpyrazine. Retrieved from [Link]
-
MDPI. (n.d.). Conventional and Innovative Drying/Roasting Technologies: Effect on Bioactive and Sensorial Profiles in Nuts and Nut-Based Products. Retrieved from [Link]
-
PubMed. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Odor Threshold of Some Pyrazines. Retrieved from [Link]
-
Scilit. (n.d.). ODOR THRESHOLD LEVELS OF PYRAZINE COMPOUNDS AND ASSESSMENT OF THEIR ROLE IN THE FLAVOR OF ROASTED FOODS. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-ethoxy-3-isopropyl pyrazine. Retrieved from [Link]
-
ScienceDirect. (n.d.). HS-SPME GC/MS characterization of volatiles in raw and dry-roasted almonds (Prunus dulcis). Retrieved from [Link]
-
Almond Board of California. (n.d.). HS-SPME GC/MS characterization of volatiles in raw and dry-roasted almond (Prunus dulcis). Retrieved from [Link]
-
PubMed. (2020). Determination of 3-Alkyl-2-methoxypyrazines in Green Coffee: A Study To Unravel Their Role on Coffee Quality. Retrieved from [Link]
- CoLab. (n.d.). Pyrazines in Thermally Treated Foods.
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Sensory panel evaluation of 2-Ethoxy-3-isopropylpyrazine aroma
An In-Depth Technical Guide: Sensory Panel Evaluation of 2-Ethoxy-3-isopropylpyrazine (EIP) Aroma
Introduction
This compound (EIP) is a potent heterocyclic aromatic compound belonging to the pyrazine family. These compounds are renowned for their significant impact on the flavor and aroma of numerous food products, often at exceptionally low concentrations. EIP is particularly valued in the flavor and fragrance industry for its characteristic nutty, earthy, and roasted aroma profile.[1][2] It serves as a key component in creating authentic savory notes in processed foods like sauces and marinades, and contributes complexity to fragrance formulations.[1][3]
Given its powerful sensory impact, the precise characterization and quantification of EIP's aroma are critical for product development, quality control, and research. Instrumental analysis can identify and quantify the compound, but only human sensory evaluation can measure its perceived aroma intensity and character—the ultimate arbiters of consumer acceptance.[4] This guide provides a comprehensive framework for the sensory panel evaluation of EIP, detailing the necessary methodologies from panelist selection to advanced analytical testing and data interpretation. It is designed for researchers, scientists, and development professionals seeking to implement rigorous, reliable, and reproducible sensory analysis protocols.
Part 1: The Sensory Target: Understanding this compound
A thorough understanding of the target molecule is the foundation of any sensory evaluation. EIP's sensory profile is not a single note but a complex of related descriptors.
Aroma Profile: The dominant aroma characteristics of EIP are consistently described as nutty, roasted, and slightly earthy.[1][2] Depending on its concentration and the matrix in which it is presented, it can also evoke notes reminiscent of baked potatoes or roasted peanuts. Related pyrazines, such as 2-methoxy-3-isopropylpyrazine, are known for green, earthy, and pea-like notes, highlighting the subtle but critical impact of the ethoxy versus methoxy group on the perceived aroma.
Physicochemical Properties: Understanding the compound's physical properties is crucial for designing appropriate sample preparation and presentation protocols.
| Property | Value | Source |
| CAS Number | 72797-16-1 | [5] |
| Molecular Formula | C₉H₁₄N₂O | [5] |
| Odor | Nutty, Roasted | [2] |
| Boiling Point | 229-232 °C @ 760 mm Hg | [2] |
| Flash Point | 78.33 °C (173.00 °F) | [2] |
| Solubility | Insoluble in water; Soluble in alcohol | [2] |
The compound's low water solubility necessitates the use of a carrier, such as propylene glycol or ethanol, for preparing aqueous solutions for sensory testing. Its volatility, indicated by the boiling and flash points, ensures it is readily perceived via orthonasal (sniffing) and retronasal (in-mouth) evaluation.
Part 2: The Sensory Toolkit: Principles of Analytical Evaluation
Sensory evaluation is a scientific discipline that uses human subjects as analytical instruments to measure the sensory properties of products.[6] For a specific aroma compound like EIP, analytical methods (as opposed to affective/consumer tests) are employed.[7] These are broadly categorized into two types:
-
Difference Tests: These methods are designed to answer a simple question: Is there a perceptible sensory difference between two or more samples?[8] They do not describe the nature or magnitude of the difference.[9] They are invaluable for quality control, assessing the impact of ingredient changes, or verifying batch-to-batch consistency.[8][10]
-
Descriptive Analysis: This is the most sophisticated category of sensory testing.[11] It provides a complete sensory profile of a product by identifying its constituent sensory attributes and quantifying their intensities.[11][12] This method requires a highly trained panel of assessors to generate detailed, quantitative, and reproducible data.[13][14]
Part 3: Assembling the Instrument: Sensory Panel Establishment
The validity of sensory data is entirely dependent on the quality and reliability of the sensory panel.[14] Establishing a panel is a meticulous process of selection, training, and ongoing performance monitoring.[15][16] The guidelines provided by organizations like ASTM International are an authoritative resource for this process.[17]
Panelist Screening and Selection
Potential panelists must be screened for their sensory acuity, motivation, and ability to articulate perceptions.[14][18]
Step-by-Step Screening Protocol:
-
Recruitment: Recruit individuals who express interest and are available for regular sessions. They should be free from conditions that could impair their sense of smell, such as chronic allergies or colds.
-
Basic Sensory Acuity Tests:
-
Odor Recognition: Present a series of common scents (e.g., lemon, coffee, vanilla, mint) on blotters. Candidates should be able to identify a significant majority.
-
Threshold Screening: Prepare a dilution series of a standard compound (e.g., n-butanol) to assess sensitivity to low concentrations.
-
Discrimination Testing: Administer a series of triangle tests with subtly different samples to evaluate the candidate's ability to detect small differences.[18]
-
-
Verbal and Cognitive Skills Assessment: In descriptive analysis, panelists must be able to describe novel sensations.[18] A brief interview or a task involving describing a complex aroma can assess this skill.
-
Selection: Select individuals who demonstrate high sensory acuity, consistency, and motivation.[14][15] An ideal analytical panel consists of 8-12 highly trained individuals.
Panelist Training
Training transforms selected individuals into a cohesive and calibrated analytical instrument.[19]
-
Familiarization: Introduce panelists to the fundamental principles of sensory evaluation and the specific methodologies to be used.[19]
-
Attribute and Lexicon Development: For descriptive analysis, the panel collectively develops a specific and unambiguous vocabulary (lexicon) to describe the aroma of EIP. This involves presenting a wide range of EIP concentrations and reference standards (e.g., roasted almonds, hazelnut extract, baked potato) to anchor the descriptive terms.
-
Intensity Scaling Practice: Panelists must be trained to use intensity scales consistently.[19] This is achieved by presenting reference standards representing different points on the scale (e.g., a 15-point universal scale) and calibrating the panel's ratings through discussion and repeated trials.[15]
-
Performance Monitoring: Regularly monitor panelist and panel performance for repeatability, discrimination, and consistency using statistical analysis of their results from standardized samples.[16][20]
Sensory Panelist Selection and Training Workflow
Part 4: Methodologies for Sensory Evaluation of EIP
Once a trained and calibrated panel is established, specific analytical tests can be conducted. All evaluations should be performed in a controlled environment with individual booths, consistent lighting, and proper ventilation to prevent sensory fatigue and bias.
Methodology 1: Aroma Threshold Testing
The absolute threshold is the lowest concentration at which a stimulus can be detected, while the recognition threshold is the level at which it can be correctly identified.[21][22] Determining these thresholds for EIP is fundamental for understanding its potency. The ASTM E679 standard, which details the ascending forced-choice method of limits, is an authoritative protocol.[23]
Step-by-Step Protocol for Threshold Determination (Adapted from ASTM E679):
-
Sample Preparation: Prepare a series of EIP dilutions in a suitable solvent (e.g., 20% ethanol in deodorized water), increasing in concentration by a factor of two or three. The series should span from a sub-threshold to a clearly perceptible concentration.
-
Test Setup (3-Alternative Forced Choice, 3-AFC): For each concentration step, present three samples to the panelist: one containing the EIP dilution (the "spike") and two blanks (solvent only).
-
Presentation: Code all samples with random three-digit numbers and present them in a randomized order.
-
Evaluation: Instruct panelists to sniff each sample and identify which one is different from the other two. Even if they are not certain, they must make a choice (forced choice).
-
Data Collection: Record the panelist's selection for each concentration step. Begin with the lowest concentration and ascend until the panelist correctly identifies the spiked sample in two consecutive presentations.
-
Calculation: An individual's threshold is calculated as the geometric mean of the last incorrect concentration and the first correct concentration. The group threshold is the geometric mean of the individual thresholds.[23]
| Panelist | Last Incorrect Conc. (ppb) | First Correct Conc. (ppb) | Individual Threshold (ppb) |
| 1 | 0.5 | 1.0 | 0.71 |
| 2 | 1.0 | 2.0 | 1.41 |
| 3 | 0.5 | 1.0 | 0.71 |
| ... | ... | ... | ... |
| Group | Geometric Mean of Individuals |
Methodology 2: Difference Testing (Triangle Test)
The triangle test is a widely used and statistically robust method to determine if a detectable sensory difference exists between two products.[9][10] For example, this could be used to see if a change in the EIP supplier results in a perceptible aroma difference.
Step-by-Step Protocol for Triangle Test:
-
Sample Preparation: Prepare two sets of samples, A and B (e.g., product made with EIP from supplier 1 vs. supplier 2).
-
Test Setup: Present three coded samples to each panelist. Two samples are identical, and one is different (either AAB or BBA).
-
Presentation: The order of presentation of the six possible combinations (AAB, ABA, BAA, BBA, BAB, ABB) should be randomized and balanced across all panelists.
-
Evaluation: Instruct panelists to sniff each sample and identify the "odd" or different sample.
-
Data Analysis: The results are analyzed by comparing the number of correct identifications to the number expected by chance (one-third). Statistical tables for the triangle test are used to determine if the number of correct responses is significant at a chosen confidence level (e.g., p < 0.05).
Methodology 3: Quantitative Descriptive Analysis (QDA®)
Descriptive analysis is used to build a complete aroma profile of EIP.[4][11] This method quantifies the intensity of specific aroma attributes identified by the trained panel.
Step-by-Step Protocol for Descriptive Analysis:
-
Lexicon Confirmation: Before the evaluation, hold a session with the trained panel to review the established aroma lexicon for EIP and the corresponding reference standards.
-
Sample Preparation: Prepare the sample(s) containing EIP for evaluation. This includes a control/blank and potentially other products for comparison. Samples can be presented in snifter glasses covered with watch glasses or on odorless blotter strips.[6]
-
Presentation: Present coded, randomized samples to each panelist in individual sensory booths. Provide water and unsalted crackers for palate cleansing between samples.
-
Evaluation: Panelists evaluate each sample and rate the intensity of each attribute from the lexicon on a numerical scale (e.g., a 15-point line scale anchored with "none" and "very high"). Evaluations should be replicated over several sessions to ensure data reliability.
-
Data Collection: Data is typically collected using specialized sensory software.
Example Descriptive Analysis Scorecard for EIP:
| Attribute | Anchor: Low Intensity | Anchor: High Intensity | Intensity Rating (0-15) |
| Overall Aroma Intensity | None | Very High | |
| Roasted Nut | Toasted Almond | Roasted Hazelnut | |
| Earthy | Fresh Soil | Raw Potato | |
| Green/Vegetal | Green Bell Pepper | Cooked Asparagus | |
| Smoky/Burnt | Toasted Bread | Burnt Popcorn |
Part 5: Data Analysis and Interpretation
-
Analysis of Variance (ANOVA): This is the most common statistical tool for analyzing descriptive analysis data.[24][26] ANOVA can determine if there are significant differences in attribute ratings between products. It can also be used to analyze panelist performance by examining interaction effects (e.g., Panelist x Product).[16]
-
Post-Hoc Tests (e.g., Tukey's HSD, LSD): If ANOVA shows a significant difference, post-hoc tests are used to determine which specific sample means are different from each other.[20]
-
Principal Component Analysis (PCA): PCA is a multivariate technique used to visualize complex relationships in descriptive data.[26] It reduces the dimensionality of the data, creating a map that shows how samples relate to each other based on their sensory profiles and which attributes drive those differences.
General Sensory Evaluation Workflow for EIP
Conclusion
The sensory evaluation of a potent aroma compound like this compound is a rigorous scientific endeavor that provides insights unattainable through instrumental methods alone. By implementing a structured approach that begins with the careful selection and training of a sensory panel and proceeds with the application of validated analytical methodologies—such as threshold determination, difference testing, and quantitative descriptive analysis—researchers can generate reliable and actionable data. The causality behind these experimental choices, from forced-choice protocols that reduce bias to the development of a specific lexicon that ensures precision, is paramount. A self-validating system, built on randomization, replication, and continuous performance monitoring, ensures the trustworthiness of the results. This comprehensive approach allows for the precise characterization of EIP's aroma profile, enabling informed decisions in product development, quality assurance, and fundamental flavor science research.
References
- Wikipedia. Sensory threshold.
- Fiveable. Statistical analysis of sensory data | Principles of Food Science Class Notes.
- Slideshare.
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- Qi Statistics.
- Brigham Young University. Difference Testing - Nutrition, Dietetics, & Food Science.
- Sustainability Co-Op. Sensory Data Statistical Analysis → Area → Sustainability.
- StudySmarter. Sensory Thresholds: Definition & Importance.
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- Gacula, M.C. DESCRIPTIVE SENSORY ANALYSIS IN PRACTICE.
- Cereals & Grains Association. 33-50.
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- Food Safety Institute.
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- Agriculture Institute.
- Scribd.
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- Sinofi Ingredients. Buy Bulk - 2-Methoxy-3-Isopropylpyrazine | Wholesale Supplier.
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- Sigma-Aldrich. 2-Methoxy-3(5 or 6)-isopropylpyrazine = 98 , FG 93905-03-4.
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- BRF Ingredients.
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- Chemical-Suppliers.com. This compound | CAS 72797-16-1.
- ResearchGate. Methoxypyrazines of Grapes and Wines.
- Henan Zaotian Co., Ltd.
- ScenTree. 2-methoxy-3-isopropyl pyrazine (CAS N° 25773-40-4).
- DLG (German Agricultural Society). Panel training on odour and aroma perception for sensory analysis.
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Methodological & Application
Application Note: Quantitative Analysis of 2-Ethoxy-3-isopropylpyrazine in Wine by Headspace Solid-Phase Microextraction and GC-MS
Introduction and Significance
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are potent aroma contributors in numerous foods and beverages.[1] While 3-alkyl-2-methoxypyrazines, such as 2-isobutyl-3-methoxypyrazine (IBMP), are well-known for imparting characteristic "green" or "vegetal" notes to certain wine varietals like Sauvignon blanc and Cabernet Sauvignon, other pyrazine derivatives are also of significant interest.[2][3] 2-Ethoxy-3-isopropylpyrazine (EIPP) is one such derivative. Although not typically found as a natural constituent of wine, its structural similarity to aroma-active pyrazines makes it an excellent internal standard for quantitative methods. Furthermore, understanding the behavior of various pyrazines in a wine matrix is crucial for flavor research and the development of advanced quality control protocols.
The complex composition of wine, which includes ethanol, sugars, acids, and phenolic compounds, presents a significant analytical challenge, often leading to matrix effects that can suppress or enhance analyte signals.[4][5] Therefore, a highly selective and sensitive method is required for accurate quantification.
This application note details a robust and validated method for the quantification of this compound in wine. The protocol leverages the strengths of Headspace Solid-Phase Microextraction (HS-SPME) for solvent-free analyte concentration, coupled with the definitive analytical power of Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] This guide is designed for researchers and analytical chemists seeking a reliable workflow for trace-level pyrazine analysis in complex alcoholic matrices.
Principle of the Method
The methodology is founded on the equilibrium-driven partitioning of volatile analytes from the wine matrix into the headspace of a sealed vial. An SPME fiber coated with a specialized polymer is exposed to this headspace, where it adsorbs and concentrates the target analytes. This technique is fast, economical, and eliminates the need for organic solvents during extraction.[8]
Following extraction, the SPME fiber is transferred to the hot inlet of a gas chromatograph, where the trapped analytes are thermally desorbed and introduced into the GC column. The GC separates the compounds based on their volatility and affinity for the stationary phase. The separated compounds then enter the mass spectrometer, which acts as a highly specific detector. By operating in Selected Ion Monitoring (SIM) mode, the MS detector focuses only on specific mass fragments characteristic of EIPP and the internal standard, thereby maximizing sensitivity and minimizing interference from co-eluting matrix components.[1] Quantification is achieved by comparing the analyte response to that of a deuterated internal standard, correcting for any variability during sample preparation and injection.
Materials, Reagents, and Instrumentation
Reagents and Standards
-
Analytical Standard: this compound (EIPP), ≥95% purity (e.g., TCI, CAS: 72797-16-1).[9]
-
Internal Standard (IS): Deuterated 2-Isobutyl-3-methoxypyrazine (d₃-IBMP) or a similar deuterated pyrazine not present in the wine.
-
Solvents: HPLC-grade Methanol and Ethanol for stock solution preparation.
-
Salt: Anhydrous Sodium Chloride (NaCl), analytical grade.
-
Gases: Helium (carrier gas), Nitrogen, Hydrogen, and Air of high purity (≥99.999%).
-
Matrix Blank: A wine confirmed to be free of EIPP (e.g., a simple white wine) for preparing matrix-matched calibration standards.
Equipment and Consumables
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector, an autosampler with SPME capabilities (e.g., Agilent 6890N GC with 5975 MS).[1]
-
SPME Fibers: 2 cm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (Supelco or equivalent).[10]
-
Headspace Vials: 20 mL amber glass vials with magnetic screw caps and PTFE/silicone septa.
-
Standard Laboratory Glassware: Volumetric flasks, pipettes, and microsyringes.
-
Analytical Balance: Readable to 0.0001 g.
-
Vortex Mixer and Heating/Agitation Module for SPME incubation.
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 mg/L): Accurately weigh 10 mg of EIPP and the internal standard (IS) into separate 10 mL volumetric flasks. Dissolve and bring to volume with pure ethanol. Store at -20°C.
-
Working Standard Mixture (1 mg/L): Perform serial dilutions from the primary stock solutions using a 12% v/v ethanol/water solution to create a mixed working standard containing 1 mg/L of both EIPP and the IS.
-
Matrix-Matched Calibration Curve: Prepare a series of calibration standards by spiking a "blank" wine matrix. In 20 mL headspace vials, add 5 mL of the blank wine, a constant amount of IS (to achieve a final concentration of 20 ng/L), and varying amounts of the EIPP working standard to achieve final concentrations ranging from 1 to 100 ng/L (e.g., 1, 2, 5, 10, 25, 50, 100 ng/L).
Sample Preparation and HS-SPME Procedure
Rationale: The addition of NaCl ("salting out") increases the ionic strength of the aqueous matrix, reducing the solubility of nonpolar analytes like EIPP and promoting their transfer into the headspace for more efficient extraction by the SPME fiber.[4][11] The DVB/CAR/PDMS fiber is chosen for its broad-spectrum affinity for volatile and semi-volatile compounds, making it highly effective for pyrazine analysis.[12]
-
Sample Aliquoting: Pipette 5 mL of the wine sample (or matrix-matched standard) into a 20 mL headspace vial.
-
Internal Standard Spiking: Add the internal standard solution to each vial to achieve a final concentration of 20 ng/L.
-
Salting: Add 1.5 g of anhydrous NaCl to each vial.
-
Sealing: Immediately cap the vial tightly with a magnetic screw cap.
-
Incubation and Extraction: Place the vial in the autosampler tray. Incubate the sample for 10 minutes at 50°C with agitation (250 rpm).
-
Fiber Exposure: After incubation, expose the DVB/CAR/PDMS fiber to the headspace for 40 minutes under continued agitation and heating at 50°C.
-
Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
GC-MS Instrumental Analysis
Rationale: A splitless injection ensures the complete transfer of the concentrated analytes from the fiber to the GC column, which is essential for trace-level detection.[1] The oven temperature program is designed to first focus the analytes at the head of the column at a low temperature before ramping up to separate them effectively. The MS is operated in SIM mode to selectively monitor ions unique to the target analyte and internal standard, which drastically improves the signal-to-noise ratio and lowers detection limits.
| Parameter | Condition |
| GC System | Agilent 6890N or equivalent |
| Injector | Split/Splitless |
| Inlet Temperature | 260°C |
| Injection Mode | Splitless, 2 min purge delay |
| SPME Desorption Time | 5 min |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | 40°C (hold 3 min), ramp 4°C/min to 230°C, hold 5 min |
| MS System | Agilent 5975 or equivalent |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Quant/Qual) | EIPP: m/z 137 (Quant), 166, 123 (Qual) d₃-IBMP: m/z 127 (Quant), 154, 140 (Qual) |
Note: Characteristic ions for EIPP should be confirmed by injecting a pure standard in full scan mode. The ions listed are predictive based on common fragmentation patterns.
Workflow Diagram
Caption: Workflow for the quantification of EIPP in wine.
Data Analysis and Method Validation
Quantification
A calibration curve is generated by plotting the ratio of the EIPP peak area to the IS peak area against the concentration of EIPP for each matrix-matched standard. A linear regression analysis is performed, and the resulting equation (y = mx + c) is used to calculate the concentration of EIPP in unknown wine samples based on their measured peak area ratios.
Method Validation
To ensure the trustworthiness and reliability of the results, the method must be thoroughly validated.[13][14] Validation should be performed using a representative wine matrix.
| Parameter | Procedure | Acceptance Criteria | Example Result |
| Linearity | Analyze calibration standards (1-100 ng/L) in triplicate. | Coefficient of Determination (R²) > 0.995 | R² = 0.998 |
| Limit of Detection (LOD) | S/N ratio of 3 from the lowest standard. | Reportable value | 0.5 ng/L |
| Limit of Quantification (LOQ) | S/N ratio of 10 from the lowest standard. | Reportable value | 1.5 ng/L |
| Accuracy (Recovery) | Spike blank wine at low, medium, and high concentrations (e.g., 5, 25, 75 ng/L) (n=5). | 85 - 115% | 96.2% - 108.5% |
| Precision (Repeatability) | Analyze 5 replicates of a medium-concentration spiked sample on the same day. | Relative Standard Deviation (RSD) < 15% | RSD = 6.8% |
| Intermediate Precision | Analyze 5 replicates of a medium-concentration spiked sample on three different days. | Relative Standard Deviation (RSD) < 20% | RSD = 9.2% |
Conclusion
This application note provides a comprehensive, step-by-step protocol for the accurate and sensitive quantification of this compound in wine. The combination of optimized HS-SPME for sample preparation and GC-MS in SIM mode for analysis yields a method with excellent linearity, low detection limits, and high precision, suitable for demanding research and quality control applications. The principles and validation framework described herein can be adapted for the analysis of other trace-level volatile compounds in wine and similar complex beverage matrices.
References
- BenchChem. (2025).
-
Kim, M., & Shin, D. (2021). Method Validation and Assessment of Hazardous Substances and Quality Control Characteristics in Traditional Fruit Wines. National Institutes of Health. [Link]
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Estephan, N., et al. (2014). Headspace solid-phase microextraction for wine volatile analysis. ResearchGate. [Link]
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Almeida, C. M. R., & Vasconcelos, M. T. S. D. (2013). Analytical methods and validation for determining trace elements in red wines. SpringerLink. [Link]
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Whiton, R. S., & Zoecklein, B. W. (2002). Measurement of 3-Alkyl-2-Methoxypyrazine by Headspace Solid-Phase Microextraction in Spiked Model Wines. ResearchGate. [Link]
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The Good Scents Company. 2-ethoxy-3-isopropyl pyrazine information. The Good Scents Company. [Link]
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S.A.S, E. (2024). Determination of methoxypyrazines in dry wines. BIO Web of Conferences. [Link]
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Ryan, D., & Marriott, P. (2005). Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chromatography. RMIT Research Repository. [Link]
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Carlin, S., et al. (2016). Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds. MDPI. [Link]
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Tiktak, M., et al. (2024). Optimization and Validation of Analytical Methodology for Determination of Pesticides in Grape, Must and Wine Samples with QuEChers Extraction and Gas Chromatography–Mass Spectrometry. MDPI. [Link]
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Popîrdă, A., et al. (2024). Studies and analytical techniques to confirm the authenticity of wines.... ResearchGate. [Link]
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ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate. [Link]
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Chemical-Suppliers.com. This compound. Chemical-Suppliers.com. [Link]
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Rocha, S., et al. (2001). Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Effect of the Matrix Volatile Composition in the Relative Response Factors in a Wine Model. CORE. [Link]
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Vinmetrica. (2023). 7 Tips for Evaluating Wine Analysis Methods and New Technology (Accuracy and Reliability). Vinmetrica. [Link]
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Pisciottano, D., et al. (2012). Accurate determination of 3-alkyl-2-methoxypyrazines in wines by gas chromatography quadrupole time-of-flight tandem mass. CONICET. [Link]
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Zhang, A., & Attygalle, A. B. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. [Link]
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ResearchGate. (n.d.). Optimization of Headspace Solid-Phase Microextraction for Analysis of Wine Aroma Compounds. ResearchGate. [Link]
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Rossi, L., et al. (2023). Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d'Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy). PubMed. [Link]
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Sinofi Ingredients. 2-Methoxy-3-Isopropylpyrazine. Sinofi Ingredients. [Link]
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Agnew, L., et al. (2021). Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS. MDPI. [Link]
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Sun, J., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. MDPI. [Link]
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ScenTree. 2-methoxy-3-isopropyl pyrazine. ScenTree. [Link]
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Khan, K., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). PubMed. [Link]
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Harris, R. L. N., et al. (1987). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. VITIS - Journal of Grapevine Research. [Link]
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Fontana, A. R., et al. (2017). Accurate determination of 3-alkyl-2-methoxypyrazines in wines by gas chromatography quadrupole time-of-flight tandem mass spectrometry following solid-phase extraction and dispersive liquid-liquid microextraction. PubMed. [Link]
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Sala, C., et al. (1999). Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay. PubMed. [Link]
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Application Notes and Protocols for the GC-MS Analysis of 2-Ethoxy-3-isopropylpyrazine
Introduction
2-Ethoxy-3-isopropylpyrazine is a key volatile organic compound (VOC) that contributes significantly to the aroma profile of a wide range of food and beverage products.[1][2] As a member of the pyrazine family, it is known for its characteristic nutty and roasted aroma.[3] The formation of pyrazines is often associated with the Maillard reaction, which occurs during the heating process of foods like roasted nuts, coffee, and cocoa.[1] Accurate and sensitive quantification of this compound is crucial for quality control, flavor profiling, and new product development in the food and beverage industry.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound in complex matrices.[4][5][6] Its high sensitivity, selectivity, and the availability of extensive mass spectral libraries make it the gold standard for flavor and fragrance analysis.[7] This document provides a comprehensive guide to the analysis of this compound using GC-MS, with a focus on headspace sampling techniques that are ideal for volatile analytes.[8][9][10]
Chemical Profile: this compound
| Property | Value | Reference |
| CAS Number | 72797-16-1 | [11][12][13] |
| Molecular Formula | C9H14N2O | [11][12] |
| Molecular Weight | 166.22 g/mol | [12] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 229-232 °C | [3] |
| Odor Profile | Slightly roasted nut | [3] |
Experimental Design & Rationale
The analysis of volatile flavor compounds from a complex food matrix presents a significant analytical challenge. Direct injection of a liquid or solid sample into a GC-MS system is often not feasible due to the presence of non-volatile components that can contaminate the instrument and interfere with the analysis.[10] Therefore, a sample preparation step is necessary to isolate the volatile analytes of interest.
Headspace Solid-Phase Microextraction (HS-SPME): A Superior Extraction Technique
For the analysis of this compound, Headspace Solid-Phase Microextraction (HS-SPME) is the recommended sample preparation technique.[14] HS-SPME is a solvent-free, sensitive, and efficient method for extracting volatile and semi-volatile compounds from the headspace above a sample.[2][14]
The Causality Behind Choosing HS-SPME:
-
Minimizes Matrix Effects: By sampling the headspace, non-volatile matrix components (sugars, proteins, fats) are left behind, leading to a cleaner extract and reduced instrument maintenance.[9]
-
Enhances Sensitivity: The SPME fiber pre-concentrates the analytes from the headspace, significantly improving the detection limits for trace-level flavor compounds.[10]
-
Automation-Friendly: HS-SPME can be fully automated, leading to high sample throughput and improved reproducibility.
The overall workflow for the GC-MS analysis of this compound using HS-SPME is depicted below.
Caption: HS-SPME-GC-MS Workflow for this compound Analysis.
Detailed Experimental Protocol
This protocol is a self-validating system, designed to ensure accuracy and reproducibility. The use of an internal standard is critical for compensating for any variations in sample preparation and instrument response.
Materials and Reagents
-
This compound standard: (CAS 72797-16-1)
-
Internal Standard (IS): A suitable deuterated pyrazine analog (e.g., 2-Acetylpyrazine-d3) or a structurally similar compound not present in the sample.
-
Solvent: Methanol or Dichloromethane (GC grade)
-
Sodium Chloride (NaCl): Analytical grade
-
Headspace Vials: 20 mL with PTFE/silicone septa and magnetic crimp caps.[14]
-
SPME Fiber: A fiber with a coating suitable for volatile compounds, such as Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Prepare a primary stock solution of this compound (e.g., 1000 µg/mL) in methanol.
-
Prepare a primary stock solution of the internal standard (e.g., 1000 µg/mL) in methanol.
-
From the primary stocks, prepare a series of working standard solutions by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL). Each calibration standard should contain a constant concentration of the internal standard.
-
-
Sample Preparation:
-
Solid Samples (e.g., roasted nuts, coffee beans): Homogenize the sample to a fine, uniform powder. Weigh a precise amount (e.g., 1-2 g) of the homogenized sample into a 20 mL headspace vial.
-
Liquid Samples (e.g., beverages): Pipette a known volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a defined volume of the internal standard working solution to each sample and calibration standard vial.
-
Salting Out: Add a known amount of NaCl (e.g., 1-2 g) to each vial. This increases the ionic strength of the sample, promoting the partitioning of volatile compounds into the headspace.[14]
-
Immediately seal the vials with the magnetic crimp caps.
-
-
HS-SPME Parameters:
-
Incubation Temperature: 60-80 °C. This temperature facilitates the volatilization of the analyte without inducing thermal degradation.
-
Incubation Time: 15-30 minutes. This allows the sample to reach equilibrium between the condensed phase and the headspace.[14]
-
Extraction Time: 20-40 minutes. The SPME fiber is exposed to the headspace to adsorb the volatile compounds.
-
Desorption Temperature: 250 °C in the GC inlet. This ensures the complete transfer of the adsorbed analytes from the fiber to the GC column.
-
Desorption Time: 2-5 minutes.
-
-
GC-MS Instrumentation and Parameters:
Parameter Recommended Setting Rationale GC System Agilent 7890B or equivalent A robust and reliable system for routine analysis. Mass Spectrometer Agilent 5977 MSD or equivalent Provides high sensitivity and selectivity. GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent A non-polar column suitable for the separation of a wide range of volatile compounds.[13] Carrier Gas Helium Inert and provides good chromatographic efficiency. Inlet Mode Splitless To maximize the transfer of the analyte to the column for trace analysis. Inlet Temperature 250 °C Ensures efficient desorption of the analyte from the SPME fiber. Oven Program Start at 40°C (hold 2 min), ramp to 240°C at 5°C/min (hold 5 min) A typical temperature program for separating volatile flavor compounds. MS Source Temp. 230 °C Standard temperature for electron ionization. MS Quad Temp. 150 °C Standard temperature for the quadrupole mass analyzer. Ionization Mode Electron Ionization (EI) at 70 eV The standard ionization technique for creating reproducible mass spectra for library matching.[15] Acquisition Mode Scan (m/z 40-300) and/or SIM Scan mode for initial identification and method development. Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis. Rationale for SIM Mode: For quantitative analysis, SIM mode is highly recommended. By monitoring only the characteristic ions of this compound and the internal standard, the signal-to-noise ratio is significantly improved, leading to lower detection limits.
Characteristic Ions for this compound (Tentative):
-
-
Molecular Ion (M+): m/z 166
-
Fragment Ions: Loss of the ethoxy group (-OC2H5), isopropyl group (-CH(CH3)2), and other characteristic fragments.
-
-
It is crucial to determine the actual mass spectrum by injecting a pure standard of this compound.
-
Method Validation
A robust GC-MS method requires thorough validation to ensure the reliability of the analytical data.[7] The following parameters should be assessed:
| Validation Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | R² > 0.995 for the calibration curve. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Accuracy (Recovery) | The closeness of the measured value to the true value. Assessed by analyzing spiked samples at different concentration levels. | 80-120% recovery. |
| Precision (Repeatability) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 15%. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte in blank samples. |
Data Analysis and Interpretation
-
Compound Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum should be matched against a commercial library (e.g., NIST, Wiley) for tentative identification.[15]
-
Quantification: A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in the samples is then calculated using the regression equation of the calibration curve.
Logical Relationship Diagram
Caption: Logical Flow of GC-MS Data Analysis and Quantification.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound using HS-SPME-GC-MS. By understanding the causality behind the experimental choices and adhering to a rigorous validation process, researchers, scientists, and drug development professionals can achieve accurate and reliable quantification of this important flavor compound. The methodologies described herein are designed to be a self-validating system, ensuring the integrity of the analytical results.
References
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Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. [Link]
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Impact Analytical. (n.d.). Headspace GC-MS Analysis. [Link]
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DTIC. (n.d.). Headspace Gas Chromatography Method for Studies of Reaction and Permeation of Volatile Agents with Solid Materials. [Link]
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The Good Scents Company. (n.d.). 2-ethoxy-3-isopropyl pyrazine. [Link]
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Agilent. (n.d.). Headspace Sampling Fundamentals. [Link]
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AZoM. (2023, September 8). Advantages of Using Headspace Sampling for Volatile Sample Analysis. [Link]
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PubMed. (2024, January 1). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. [Link]
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ResearchGate. (n.d.). A straightforward method to determine flavouring substances in food by GC–MS. [Link]
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Sinofi Ingredients. (n.d.). Buy Bulk - 2-Methoxy-3-Isopropylpyrazine | Wholesale Supplier. [Link]
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NIST WebBook. (n.d.). 2-Ethoxy-3-ethylpyrazine. [Link]
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OUCI. (n.d.). Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. [Link]
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ScenTree. (n.d.). 2-methoxy-3-isopropyl pyrazine (CAS N° 25773-40-4). [Link]
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Research and Reviews. (2024, September 28). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. [Link]
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NIST WebBook. (n.d.). This compound. [Link]
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SpectraBase. (n.d.). MS (GC) of 2-Ethoxy-3-ethylpyrazine. [Link]
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The Good Scents Company. (n.d.). bean pyrazine 2-methoxy-3-isopropylpyrazine. [Link]
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PubMed. (2025, July 18). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. [Link]
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MDPI. (2024, April 17). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. [Link]
-
ResearchGate. (2018, July 6). (PDF) GC‐MS aroma characterization of vegetable matrices: focus on 3‐Alkyl‐2‐Methoxypyrazines. [Link]
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Introduction: The Analytical Pursuit of a Potent Aroma Compound
An Application Note for the Analytical Determination of 2-Ethoxy-3-isopropylpyrazine
This compound is a formidable molecule in the world of flavor and aroma chemistry. As a member of the pyrazine family, it is renowned for its exceptionally low odor threshold and its powerful sensory impact, contributing characteristic green, earthy, pea, and bell pepper notes.[1][2] These compounds are pivotal in defining the flavor profiles of numerous food products, including roasted nuts, coffee, cocoa, and certain vegetables.[3] The precise quantification of this compound is therefore a critical task for quality control, flavor profile development, and ensuring the consistency of consumer products.
This document serves as a comprehensive technical guide for researchers, analytical scientists, and drug development professionals. It outlines robust, field-proven methodologies for the extraction, identification, and quantification of this compound from various matrices. We will delve into the causality behind experimental choices, moving beyond simple procedural lists to provide a self-validating framework for analysis, grounded in established scientific principles.
Physicochemical Characteristics
A thorough understanding of the analyte's properties is the foundation of any successful analytical method.
| Property | Value | Source |
| CAS Number | 72797-16-1 | [4] |
| Molecular Formula | C₉H₁₄N₂O | [4] |
| Molecular Weight | 166.22 g/mol | [Calculated] |
| Appearance | Colorless to pale yellow liquid | [General Knowledge] |
| Odor Profile | Earthy, green, pea, bell pepper | [1][2] |
| Boiling Point | Not specified, but related pyrazines are volatile | [General Knowledge] |
| Refractive Index | 1.50000 to 1.51000 @ 20.00 °C | [5] |
| Flash Point | 173.00 °F (78.33 °C) | [5] |
Core Analytical Strategy: Sample Preparation and GC-MS
The analysis of volatile and semi-volatile pyrazines in complex matrices is predominantly accomplished using Gas Chromatography (GC) coupled with Mass Spectrometry (MS).[6] The primary challenge lies in the effective isolation and concentration of the target analyte from the sample matrix, which can contain fats, proteins, carbohydrates, and other interfering substances. Therefore, the choice of sample preparation technique is paramount to achieving the required sensitivity and accuracy.
We will focus on two highly effective, solventless extraction techniques: Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE).
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a powerful and widely adopted technique for the analysis of volatile compounds in food and beverages.[7][8] The principle is based on the equilibrium of the analyte between the sample, the headspace (the gas phase above the sample), and a coated fiber that serves as the extraction phase.
Causality of Method Design
The selection of HS-SPME parameters is a multi-variable optimization process designed to maximize the transfer of the analyte to the fiber while minimizing matrix interference.[9]
-
Fiber Choice: Pyrazines are moderately polar compounds. A combination fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often chosen.[9][10] The different materials provide a broad range of sorption mechanisms (adsorption and absorption), making it effective for a wider array of analytes, including pyrazines.
-
Temperature & Time: The extraction temperature is a critical factor that influences the vapor pressure of the analyte. A higher temperature (e.g., 60-80°C) increases the concentration of this compound in the headspace, facilitating its adsorption onto the fiber.[7] The extraction time must be sufficient to allow for equilibrium or near-equilibrium to be reached, ensuring reproducible results.[10][11]
-
Matrix Modification: The addition of a salt, such as sodium chloride (NaCl), to the sample is a common practice. This "salting-out" effect reduces the solubility of the organic analyte in the aqueous phase, thereby increasing its volatility and concentration in the headspace.
HS-SPME Workflow Diagram
Caption: Workflow for HS-SPME analysis of volatile pyrazines.
Step-by-Step HS-SPME Protocol
-
Sample Preparation:
-
For liquid samples (e.g., beverages, oils), pipette 5-10 mL into a 20 mL headspace vial.[7]
-
For solid samples (e.g., roasted nuts, cocoa powder), accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[7]
-
Add a matrix modifier, such as 1-2 g of NaCl, to the vial.
-
Spike the sample with an appropriate internal standard (e.g., a deuterated analog like 2-methoxy-d3-3-isobutylpyrazine, or a related pyrazine not present in the sample).
-
Immediately seal the vial with a PTFE/silicone septum cap.
-
-
Extraction:
-
Place the vial in a heating block or autosampler agitator set to the optimized equilibration temperature (e.g., 70-80°C).[7][10]
-
Allow the sample to equilibrate for 15-30 minutes with agitation.
-
Expose the pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for the optimized extraction time (e.g., 20-40 minutes) at the same temperature.[9][10]
-
-
Desorption and Analysis:
-
Retract the fiber and immediately introduce it into the heated GC injector (e.g., 250°C) for thermal desorption for 2-5 minutes.[7]
-
Start the GC-MS data acquisition at the beginning of the desorption period.
-
Protocol 2: Stir Bar Sorptive Extraction (SBSE)
SBSE is a highly sensitive extraction technique, particularly for trace-level analysis in liquid samples.[12] It is based on the same sorptive principles as SPME but utilizes a much larger volume of the extraction phase (typically polydimethylsiloxane, PDMS), which is coated onto a magnetic stir bar.[13] This larger phase volume results in a higher extraction capacity and lower detection limits compared to SPME.[12]
Causality of Method Design
-
Extraction Phase: PDMS is the most common coating and is effective for extracting semi-polar to non-polar compounds from aqueous matrices based on their octanol-water partition coefficient (Kow).[12]
-
Extraction Time & Stirring Speed: The extraction is an equilibrium-based process. A sufficient extraction time (e.g., 60-120 minutes) and a constant, vigorous stirring speed are necessary to facilitate the mass transfer of the analyte from the sample bulk to the PDMS coating.
-
Desorption: After extraction, the stir bar is removed, dried, and thermally desorbed in a dedicated unit that transfers the analytes directly to the GC-MS system.
SBSE Workflow Diagram
Caption: Workflow for DI-SBSE analysis of trace analytes.
Step-by-Step SBSE Protocol
-
Sample Preparation:
-
Place 10 mL of the liquid sample into a suitable glass vial.
-
Spike the sample with the internal standard.
-
If necessary, adjust the pH or add salt to enhance extraction efficiency.[14]
-
-
Extraction:
-
Add a conditioned PDMS-coated stir bar (e.g., 10 mm length, 0.5 mm film thickness) to the vial.
-
Place the vial on a magnetic stir plate and stir at a constant speed (e.g., 750-1000 rpm) for the optimized extraction time (e.g., 60-120 minutes) at room temperature.
-
-
Desorption and Analysis:
-
After extraction, remove the stir bar with clean forceps.
-
Briefly rinse the stir bar with deionized water to remove any matrix components and gently dry it with a lint-free tissue.
-
Place the dry stir bar into a thermal desorption tube.
-
Transfer the tube to a Thermal Desorption Unit (TDU) coupled to the GC-MS for automated desorption and injection.
-
GC-MS Instrumental Protocol
The following parameters provide a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
GC & MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injector | Split/Splitless, operated in Splitless mode | Maximizes analyte transfer to the column for trace analysis. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency and MS performance. |
| Column | DB-5ms, HP-5ms, or equivalent (30m x 0.25mm ID, 0.25µm film) | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of volatile and semi-volatile compounds. |
| Oven Program | Initial: 40°C (hold 2 min), Ramp: 5°C/min to 180°C, then 20°C/min to 280°C (hold 5 min) | A gradual ramp effectively separates analytes based on boiling point and polarity. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible, library-searchable mass spectra.[15] |
| Ion Source Temp. | 230 °C | Standard temperature to maintain ion optics cleanliness and prevent condensation.[16] |
| Quadrupole Temp. | 150 °C | Maintains mass accuracy.[16] |
| Acquisition Mode | Full Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification | Full scan provides complete spectral data for identification. SIM mode significantly increases sensitivity by monitoring only specific ions of interest. |
Analyte Identification and Quantification
-
Identification: The primary identification is achieved by matching the retention time and the acquired EI mass spectrum of the analyte in the sample with that of a certified reference standard analyzed under identical conditions.
-
Mass Fragmentation: In EI-MS, this compound (MW=166.22) will undergo predictable fragmentation. The radical cation is often formed by the loss of an electron from one of the nitrogen lone pairs.[17] Key fragmentation pathways include:
-
α-cleavage: Cleavage of bonds adjacent to the pyrazine ring is a dominant pathway.[18]
-
Loss of the isopropyl group (•CH(CH₃)₂), leading to a fragment at m/z 123 .
-
Loss of an ethyl radical (•CH₂CH₃) from the ethoxy group, resulting in a fragment at m/z 137 .
-
Cleavage can also occur at the ether bond.
-
-
Quantification: For high sensitivity and accuracy, operate the mass spectrometer in SIM mode. A calibration curve is constructed by analyzing standards at several concentration levels.
| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | 137 | 123, 166 (M+) |
| Internal Standard (example) | Specific to IS | Specific to IS |
Method Validation: Establishing Trustworthiness
To ensure that the analytical method is fit for its intended purpose, a thorough validation study must be conducted.[19][20] This process demonstrates that the method is reliable, reproducible, and accurate for the quantitative determination of this compound in the specified matrix. Key validation parameters are outlined below, with guidance from regulatory bodies like the FDA and ICH.[20][21]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity / Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. | Chromatographic peaks for the analyte and internal standard should be well-resolved from any matrix interferences. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration over a specific range. | A calibration curve of at least 5 non-zero standards should yield a coefficient of determination (r²) ≥ 0.995. |
| Accuracy (as Recovery) | The closeness of the measured value to the true value. Assessed by analyzing spiked matrix samples at different concentrations (e.g., low, medium, high). | Mean recovery should typically be within 80-120%. |
| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) should typically be ≤ 15-20%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected but not necessarily quantified. | Typically calculated as 3 times the standard deviation of the noise or at a signal-to-noise ratio (S/N) of 3. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. | Typically calculated as 10 times the standard deviation of the noise or at an S/N of 10.[22] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven ramp rate, flow rate). | The results should remain within the precision and accuracy criteria of the method. |
By systematically applying these protocols and validation principles, researchers and scientists can confidently and accurately determine the concentration of this compound, ensuring the quality and integrity of their products and research.
References
-
Headspace–Solid Phase Microextraction–Gas Chromatography–Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils. (n.d.). ACS Publications. [Link]
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Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. [Link]
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Application of a direct immersion—stir bar sorptive extraction (DI-SBSE) combined GC–MS method for fingerprinting alkylpyrazines in tea and tea-like infusions. (n.d.). ResearchGate. [Link]
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2-ethoxy-3-isopropyl pyrazine, 72797-16-1. (n.d.). The Good Scents Company. [Link]
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Butt, M. S., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). PubMed. [Link]
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Liu, C., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Molecules, 26(9), 2496. [Link]
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Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction. (n.d.). ResearchGate. [Link]
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Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. PubMed. [Link]
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Ochiai, N., & Sandra, P. (2023). Chapter 6: Stir Bar Sorptive Extraction: A Versatile, Sensitive and Robust Technique for Targeted and Untargeted Analyses. In Evolution of Solid Phase Microextraction Technology. The Royal Society of Chemistry. [Link]
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Kawaguchi, M., & Ito, R. (2018). Recent Developments of Stir Bar Sorptive Extraction for Food Applications: Extension to Polar Solutes. ACS Publications. [Link]
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The number of pyrazines that met the following conditions: (A) R² > 0.75; (B) 0.4 < β < 0.95, using solid phase microextraction (SPME). (n.d.). ResearchGate. [Link]
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This compound | CAS 72797-16-1. (n.d.). Chemical-Suppliers. [Link]
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Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. (2025). Analytical Chemistry. ACS Publications. [Link]
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David, F., & Sandra, P. (2007). Stir bar sorptive extraction for trace analysis. Journal of Chromatography A, 1152(1-2), 54-69. [Link]
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Stir Bar Sorptive Extraction (SBSE)-HPLC-Tandem MS-Based Method for Multi-Residue Determination of Pesticides in Drinking Water. (n.d.). PubMed Central. [Link]
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Buy Bulk - 2-Methoxy-3-Isopropylpyrazine | Wholesale Supplier. (n.d.). Sinofi Ingredients. [Link]
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Validation of analytical methods in pharmacy. (2012). ResearchGate. [Link]
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2-Isopropyl-3-methoxypyrazine. (n.d.). PubChem. [Link]
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Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]
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predicting likely fragments in a mass spectrum. (2023, February 3). YouTube. [Link]
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Mass Spectrometry: Fragmentation. (n.d.). [Link]
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2-methoxy-3-isopropyl pyrazine (CAS N° 25773-40-4). (n.d.). ScenTree. [Link]
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Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. (n.d.). ResearchGate. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (2011). UAB. [Link]
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Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. (2025). PubMed. [Link]
-
Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (n.d.). ResearchGate. [Link]
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Application Note: Quantitative Analysis of 2-Ethoxy-3-isopropylpyrazine using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a comprehensive and validated protocol for the extraction and quantification of 2-Ethoxy-3-isopropylpyrazine, a key aroma compound, from various sample matrices. The method utilizes Headspace Solid-Phase Microextraction (HS-SPME), a solvent-free and sensitive sample preparation technique, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] We provide a detailed, step-by-step methodology, discuss the critical parameters influencing extraction efficiency, and explain the scientific rationale behind each procedural choice. This guide is intended for researchers, scientists, and quality control professionals in the food, beverage, and flavor development industries seeking a reliable method for analyzing potent volatile pyrazines.
Introduction: The Significance of this compound
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are exceptionally important as aroma constituents in a wide variety of foods and beverages.[3] They are often formed during thermal processing, such as roasting, baking, or frying, via Maillard reactions.[4] this compound is a potent alkylpyrazine known for its characteristic earthy, nutty, and potato-like aroma. Its presence, even at trace levels, can significantly influence the overall flavor profile of a product.
Accurate quantification of this compound is crucial for quality control, product development, and flavor research. The inherent volatility and low concentration of this compound in complex matrices necessitate a highly sensitive and selective analytical approach.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 72797-16-1 | [5] |
| Molecular Formula | C₉H₁₄N₂O | [5] |
| Synonyms | 2-ethoxy-3-(propan-2-yl)pyrazine; 3-isopropyl-2-ethoxypyrazine | [5] |
| Odor Profile | Earthy, potato, nutty, roasted | [6] |
| Flash Point | 78.33 °C (173.00 °F) | [7] |
The Principle of Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a modern, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step.[8][9] The method is based on the equilibrium partitioning of analytes among the sample matrix, the headspace (gaseous phase) above the sample, and a stationary phase coated onto a fused-silica fiber.[10]
For volatile compounds like this compound, the sample is placed in a sealed vial and gently heated to promote the release of analytes into the headspace. An SPME fiber is then exposed to this headspace, where the analytes adsorb onto the fiber coating. After a defined extraction time, the fiber is retracted and transferred directly to the hot injector of a gas chromatograph, where the analytes are thermally desorbed for separation and detection.[9]
Why HS-SPME is Ideal for this Application:
-
High Sensitivity: It effectively concentrates trace-level volatile compounds, enabling low detection limits.[10]
-
Solvent-Free: Eliminates the need for organic solvents, making it a greener and safer technique.[1]
-
Minimal Matrix Effects: By sampling from the headspace, non-volatile matrix components (e.g., proteins, lipids, carbohydrates) that can interfere with analysis are left behind.[11]
-
Automation: The process is easily automated, ensuring high throughput and excellent reproducibility.[1]
Experimental Protocol
This protocol provides a validated starting point for the analysis of this compound. Optimization may be required depending on the specific sample matrix.
Materials and Reagents
-
SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). This fiber is recommended for its ability to extract a broad range of volatile and semi-volatile compounds, including pyrazines.[12][13]
-
SPME Vials: 10 mL or 20 mL clear glass vials with PTFE/silicone septa screw caps.
-
Standards:
-
This compound (CAS 72797-16-1), analytical standard grade.
-
Internal Standard (IS): 2-Methyl-3-heptylpyrazine or a deuterated pyrazine analog (e.g., [²H₆]-2-methyl-pyrazine) is recommended for accurate quantification.[4]
-
-
Reagents:
-
Methanol or Ethanol (HPLC grade) for preparing stock solutions.
-
Sodium Chloride (NaCl), analytical grade.
-
Deionized Water.
-
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and coupled to a Mass Spectrometer (MS).
-
GC Column: A mid-polarity capillary column such as a DB-5ms or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.[14]
-
Autosampler: With SPME fiber holder.
Workflow Diagram
Caption: HS-SPME-GC-MS workflow for pyrazine analysis.
Step-by-Step Procedure
-
Standard Preparation: Prepare a stock solution of this compound and the internal standard in methanol. Create a series of calibration standards in deionized water or a matrix blank.
-
Sample Preparation:
-
Accurately weigh 1-5 g of the homogenized solid sample or pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.
-
Spike the sample with a known amount of the internal standard solution.
-
Add 1 mL of saturated NaCl solution. The addition of salt increases the ionic strength of the aqueous phase, which decreases the solubility of nonpolar analytes and promotes their partitioning into the headspace (the "salting-out" effect).[12]
-
Immediately seal the vial tightly with the screw cap.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray. Before the first use of the day, condition the SPME fiber in a blank bake-out port as per the manufacturer's instructions (e.g., 250°C for 20 min).[12]
-
Equilibration: Incubate the sample vial at 60°C for 15 minutes with agitation. This step allows the volatile compounds to reach a state of equilibrium between the sample and the headspace.[6]
-
Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30 minutes at 60°C. Extraction time and temperature are critical variables that directly impact sensitivity and should be optimized for each matrix.[13]
-
-
GC-MS Analysis:
-
Desorption: After extraction, immediately retract the fiber and introduce it into the heated GC injection port. Desorb the analytes at 250°C for 3 minutes in splitless mode. This temperature ensures the efficient transfer of semi-volatile pyrazines from the fiber to the column.[6]
-
Execute the GC-MS analysis using the optimized parameters outlined in Table 3.
-
After desorption, the fiber should be baked out at a higher temperature (e.g., 270°C for 5-10 min) to prevent carryover between samples.
-
Optimized Method Parameters
The following tables summarize the recommended starting parameters for the HS-SPME and GC-MS analysis.
Table 2: Optimized HS-SPME Parameters
| Parameter | Recommended Value | Rationale |
| SPME Fiber | 50/30 µm DVB/CAR/PDMS | Broad-spectrum coating suitable for volatile and semi-volatile compounds.[13][15] |
| Sample Volume | 1-5 g or mL in 20 mL vial | Maintains a consistent phase ratio for reproducible headspace generation. |
| Equilibration Temp. | 60 °C | Balances analyte volatility with minimal risk of thermal degradation. |
| Equilibration Time | 15 min | Allows analytes to partition into the headspace before extraction begins.[6] |
| Extraction Temp. | 60 °C | Consistent with equilibration temperature to maintain stable partitioning. |
| Extraction Time | 30 min | Provides sufficient time for analyte adsorption onto the fiber. Longer times may be needed for complex matrices.[14] |
| Agitation | 250 rpm (or higher) | Facilitates the mass transfer of analytes from the matrix to the headspace. |
Table 3: GC-MS Instrument Conditions
| Parameter | Recommended Value |
| Injection Port Temp. | 250 °C |
| Injection Mode | Splitless (for 3 min) |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min |
| Oven Program | 40°C (hold 2 min), ramp 5°C/min to 180°C, then ramp 20°C/min to 240°C (hold 5 min) |
| MS Transfer Line | 250 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification |
Method Validation and Quality Control
To ensure the trustworthiness of the results, the method must be validated. Key validation parameters include:
-
Linearity: Analyze a series of calibration standards to establish a linear range and determine the coefficient of determination (R²), which should be >0.99.
-
Limits of Detection (LOD) and Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ. For pyrazines in complex matrices, LOQs in the low ng/g range are achievable.[4]
-
Precision: Assessed by calculating the relative standard deviation (%RSD) of replicate analyses of a spiked sample. Intra-day and inter-day %RSD should typically be below 15%.[4]
-
Accuracy: Determined by performing spike-and-recovery experiments in a representative sample matrix. Recoveries between 80-120% are generally considered acceptable.[4]
References
-
Górecki, T., & Pawliszyn, J. (2003). Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review. MDPI. [Link]
-
Kataoka, H., Lord, H. L., & Pawliszyn, J. (2000). A review of theoretical and practical aspects of solid-phase microextraction in food analysis. Journal of Chromatography A. [Link]
-
Vasiljevic, T. (2021). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. IntechOpen. [Link]
-
Kataoka, H. (2000). Applications of solid-phase microextraction in food analysis. Journal of Chromatography A. [Link]
-
Wang, D., et al. (2023). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition. [Link]
-
Zhu, M., et al. (2010). Application of Solid-phase Microextraction in Food Flavor Analysis: A Review. Food Science. [Link]
-
Somen, A. S., & Yaylayan, V. A. (2019). Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. Journal of Food Science and Technology. [Link]
-
Riaño, B., et al. (2013). Development and optimization of headspace (HS) and headspace-solid phase microextraction (HS-SPME) for the determination of fuel volatile compounds in soil. ResearchGate. [Link]
-
The Good Scents Company. (n.d.). 2-ethoxy-3-isopropyl pyrazine. The Good Scents Company. [Link]
-
Di Donato, P., et al. (2023). Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d'Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy). MDPI. [Link]
-
Anderson, K. A., & Smith, B. W. (2020). Validation of a solid-phase microextraction (SPME) method to assess the volatile inventories of preserved foods. ResearchGate. [Link]
-
Zhang, Y., et al. (2014). Optimization of HS-SPME for GC-MS Analysis of Volatiles Compounds in Roasted Sesame Oil. ResearchGate. [Link]
-
Liu, X., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods. [Link]
-
Riaz, A., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Food Science. [Link]
-
Chemical-Suppliers. (n.d.). This compound | CAS 72797-16-1. Chemical-Suppliers. [Link]
-
Ye, J. H., et al. (2021). Evaluation of Roasting Effect on Selected Green Tea Volatile Flavor Compound and Pyrazine Content by HS-SPME GC-MS. MDPI. [Link]
-
Li, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry. [Link]
-
Dziarkowska, K., et al. (2018). Headspace Solid-Phase Microextraction Coupled with Gas Chromatography–Mass Spectrometry for the Characterization of Polymeric Materials. LCGC International. [Link]
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Application Note: Quantitative Analysis of 2-Ethoxy-3-isopropylpyrazine Using a Stable Isotope Dilution Assay
Abstract
This application note provides a comprehensive guide and a detailed protocol for the accurate and precise quantification of 2-Ethoxy-3-isopropylpyrazine (EIP), a key aroma compound, in complex matrices. EIP is a potent pyrazine known for its characteristic nutty and roasted aroma, making it a significant contributor to the flavor profile of many food and beverage products.[1] Due to its volatility and presence at trace levels, its quantification is challenging. This protocol employs a Stable Isotope Dilution Assay (SIDA) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The use of a deuterated internal standard, this compound-d5, ensures high accuracy by correcting for sample loss during preparation and for matrix-induced signal suppression or enhancement.[2][3] This method is intended for researchers, scientists, and quality control professionals in the food and beverage industry and flavor chemistry research.
Introduction: The Challenge of Quantifying Key Odorants
This compound (EIP) belongs to the family of alkylpyrazines, which are a class of heterocyclic nitrogen-containing compounds crucial to the aroma of thermally processed foods like baked goods, roasted nuts, and coffee.[4][5] The challenge in analyzing such compounds lies not only in their typically low concentrations (ng/L to µg/L levels) but also in the complexity of the food matrix itself.[6] Traditional quantification methods using external or internal standards can suffer from inaccuracies due to analyte loss during the multi-step sample preparation process or from unpredictable matrix effects during instrumental analysis.
Stable Isotope Dilution Assay (SIDA) is the gold standard analytical technique that overcomes these limitations.[7][8] By adding a known quantity of an isotopically labeled version of the analyte at the very beginning of the sample preparation, both the analyte and the standard experience identical conditions and potential losses.[9][10] Because the labeled and unlabeled compounds are chemically identical but distinguishable by mass spectrometry, the ratio of their signals provides a highly accurate and precise measure of the analyte's concentration.[2][3]
Principle of the Stable Isotope Dilution Assay (SIDA)
The core principle of SIDA is the use of an isotopically labeled analog of the analyte as an internal standard (IS).[11] This IS is chemically identical to the native analyte, ensuring that its behavior during extraction, derivatization, and chromatographic separation is virtually the same.
The process involves:
-
Spiking: A known amount of the isotopically labeled standard (e.g., EIP-d5) is added to the sample containing an unknown amount of the native analyte (EIP).
-
Equilibration & Extraction: The sample is homogenized, allowing the labeled standard to fully equilibrate with the sample matrix. The mixture of labeled and unlabeled analyte is then extracted and purified. Any loss of analyte during this process will be accompanied by a proportional loss of the labeled standard.
-
Detection: The sample extract is analyzed by a mass-selective detector (e.g., GC-MS). The instrument is set to detect specific mass-to-charge (m/z) ratios corresponding to both the native analyte and the labeled internal standard.
-
Quantification: The concentration of the native analyte is calculated based on the measured response ratio of the native analyte to the labeled standard, which is then interpolated against a calibration curve prepared with known concentrations.[10]
Caption: Principle of Stable Isotope Dilution Assay (SIDA) Workflow.
Materials and Equipment
Reagents and Standards
-
Analyte: this compound (EIP), >95% purity (CAS: 72797-16-1).[1][12]
-
Internal Standard: this compound-d5 (EIP-d5) or other suitable deuterated analog. Custom synthesis may be required.[13]
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), HPLC grade or higher.
-
Reagents: Sodium chloride (NaCl), analytical grade, baked at 450°C for 4h to remove volatile contaminants.
-
Water: Ultrapure (Type 1).
Equipment
-
Gas Chromatograph with Tandem Mass Spectrometer (GC-MS/MS).
-
Solid Phase Microextraction (SPME) holder and fibers (e.g., 50/30 µm DVB/CAR/PDMS).
-
Heated agitator or stir plate with heating block for SPME.
-
Autosampler vials (10 mL or 20 mL) with magnetic screw caps and septa.
-
Analytical balance.
-
Volumetric flasks and pipettes (Class A).
-
Vortex mixer and centrifuge.
Detailed Experimental Protocol
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 mg/L):
-
Accurately weigh 10 mg of neat EIP standard, dissolve in methanol in a 10 mL volumetric flask, and fill to the mark.
-
Separately, prepare a 1000 mg/L stock solution of the EIP-d5 internal standard in the same manner. Store both at -20°C.
-
-
Intermediate & Working Standard Solutions:
-
Prepare an intermediate EIP standard solution of 10 mg/L by diluting the primary stock with methanol.
-
Prepare an internal standard (IS) working solution of 1 mg/L by diluting the EIP-d5 primary stock. This concentration may need optimization based on instrument sensitivity and expected analyte levels.
-
-
Calibration Standards:
-
Prepare a series of calibration standards in a clean matrix (e.g., deionized water or a model wine solution).
-
Into a series of 10 mL vials, add a fixed volume of the IS working solution (e.g., 50 µL to achieve 50 ng/mL).
-
Add varying volumes of the 10 mg/L EIP intermediate standard to create a calibration curve (e.g., 0, 5, 10, 25, 50, 100, 250 ng/L).
-
Bring all vials to the same final volume (e.g., 5 mL) with the clean matrix.
-
Sample Preparation and Extraction (HS-SPME)
Headspace Solid Phase Microextraction (HS-SPME) is a solvent-free technique ideal for volatile pyrazines.[14][15]
-
Sample Measurement: Place 5 mL of the liquid sample (or 1-2 g of a homogenized solid sample suspended in 5 mL of water) into a 20 mL autosampler vial.
-
Salting Out: Add 1.5 g of pre-baked NaCl to the vial. This increases the ionic strength of the sample, promoting the partitioning of volatile analytes into the headspace.
-
Internal Standard Spiking: Add a precise volume of the IS working solution (e.g., 50 µL of 1 mg/L EIP-d5) directly into the sample. This is the most critical step for SIDA.
-
Equilibration: Immediately cap the vial and vortex for 30 seconds. Place the vial in a heating block and allow it to equilibrate at 60°C for 10 minutes with agitation.
-
Extraction: Introduce the SPME fiber into the headspace (not touching the liquid) of the vial. Extract for 30 minutes at 60°C with continued agitation.
-
Desorption: Immediately transfer the SPME fiber to the GC inlet for thermal desorption.
Caption: Experimental workflow for EIP analysis by HS-SPME-GC-MS/MS.
GC-MS/MS Instrumental Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument used.
| GC Parameter | Setting |
| Injection Port | Splitless mode, 250°C |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 40°C (hold 2 min), ramp 8°C/min to 240°C, hold 5 min |
| MS/MS Parameter | Setting |
| Ion Source | Electron Ionization (EI), 70 eV |
| Source Temp. | 230°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
MRM Transitions: The molecular weight of EIP (C9H14N2O) is 166.22 g/mol .[1] The precursor ion will be the molecular ion [M]+ at m/z 166. For EIP-d5, assuming deuteration on the ethoxy group, the precursor will be m/z 171. Product ions must be determined experimentally by infusing the standards. Plausible transitions are suggested below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Type |
| EIP | 166 | 137 | Quantifier |
| EIP | 166 | 123 | Qualifier |
| EIP-d5 | 171 | 142 | Quantifier |
Data Analysis and Method Validation
Quantification
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Area of EIP / Area of EIP-d5) against the concentration of EIP for each calibration standard.
-
Linear Regression: Apply a linear regression fit to the data. The curve should have a coefficient of determination (R²) ≥ 0.995.
-
Sample Calculation: Determine the area ratio for the unknown samples and calculate the concentration using the regression equation: Concentration = (Area Ratio - y-intercept) / slope
Method Validation
A full method validation should be performed to ensure the reliability of the data, following established guidelines.[16][17][18][19]
| Parameter | Acceptance Criteria | Procedure |
| Linearity | R² ≥ 0.995 | Analyze calibration standards over the expected concentration range. |
| Accuracy | 80-120% Recovery | Analyze spiked blank matrix samples (Quality Controls) at low, medium, and high concentrations (n=5). |
| Precision | RSD ≤ 15% | Calculate the relative standard deviation (RSD) for the accuracy samples (repeatability). |
| LOQ/LOD | S/N ≥ 10 (LOQ), S/N ≥ 3 (LOD) | Determine from the lowest calibration standards or by serial dilution of a low-level standard.[19] |
| Specificity | No interferences at analyte retention time | Analyze blank matrix samples to check for interfering peaks at the MRM transitions of EIP and EIP-d5. |
Example Validation Data (Hypothetical):
| QC Level | Spiked Conc. (ng/L) | Mean Measured Conc. (ng/L) | Accuracy (%) | Precision (%RSD) |
| Low | 10 | 9.8 | 98.0 | 7.5 |
| Medium | 50 | 52.1 | 104.2 | 5.1 |
| High | 200 | 195.4 | 97.7 | 4.3 |
Conclusion
The Stable Isotope Dilution Assay detailed in this application note provides a robust, accurate, and highly sensitive method for the quantification of this compound in complex matrices. The use of a deuterated internal standard effectively mitigates issues related to matrix effects and analyte loss during sample preparation, making it a superior choice for regulatory, quality control, and research applications where data integrity is paramount.
References
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The Good Scents Company. (n.d.). 2-ethoxy-3-isopropyl pyrazine. Retrieved from [Link]
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Darriet, P., Lamy, S., La Guerche, S., Pons, M., Dubourdieu, D., Blancard, D., & Steliopoulos, P. (1999). Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay. Journal of Chromatography A, 841(2), 229–237. Retrieved from [Link]
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Rizzi, G. P. (2002). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. Journal of Labelled Compounds and Radiopharmaceuticals, 45(12), 1055-1063. Retrieved from [Link]
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Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]
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Yan, Y., Fan, W., Xu, Y., & Chen, J. (2020). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 9(10), 1485. Retrieved from [Link]
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Yan, Y., Fan, W., Xu, Y., & Chen, J. (2020). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. ResearchGate. Retrieved from [Link]
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Kotseridis, Y., & Baumes, R. (1999). Quantitative determination of 2-methoxy-3-isobutypyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay. ResearchGate. Retrieved from [Link]
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Moyano, E., Galceran, M. T., & Begona de la Torre-Boronat, M. (2000). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate. Retrieved from [Link]
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Flora, J. W., Fardell, G. E., & Miller, J. H. (2021). Method Validation Approaches for Analysis of Constituents in ENDS. Tobacco Regulatory Science, 7(4), 345–356. Retrieved from [Link]
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Jochmann, M. A., & Schmidt, T. C. (2015). The Power of Stable Isotope Dilution Assays in Brewing. BrewingScience, 68. Retrieved from [Link]
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FAO/IAEA. (1998). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. Retrieved from [Link]
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Sziklai, D., & Kónya, J. (2021). Hands-On Model of the Principle of Isotope Dilution Analysis for Use in an Interactive Teaching and Learning Classroom Exercise. Journal of Chemical Education, 98(3), 957-962. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Jusino, G. E., Ho, C. T., & Tong, C. H. (1997). Quantitative analysis of pyrazines in a hydrophilic solid model system. ResearchGate. Retrieved from [Link]
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Allen, M. S., & Lacey, M. J. (1997). Stable Isotope Dilution Gas Chromatography-Mass Spectrometry for Determination of Methoxypyrazines (“Green” Aroma) in Wine. ResearchGate. Retrieved from [Link]
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Zhang, Y., Chen, Y., Wu, J., & Wang, Z. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. Retrieved from [Link]
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Previs, S. F., & Kelley, M. F. (2012). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 4(16), 2033–2046. Retrieved from [Link]
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González-Bello, C., & Pérez-Macías, N. (2022). Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. Molecules, 27(19), 6542. Retrieved from [Link]
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Lavanya, G., Sunil, M., Eswarudu, M. M., Eswaraiah, M. C., Harisudha, K., & Spandana, B. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Research, 2(4), 1-8. Retrieved from [Link]
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Wallenius, M. (2007). Principle of isotope dilution analysis. ResearchGate. Retrieved from [Link]
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Lee, S. H., Kim, M. J., & Kim, Y. S. (2025). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. Food Science and Biotechnology. Retrieved from [Link]
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Hirayama, K., Okazaki, M., Ino, D., Yamada, T., Takata, S., & Yamada, N. L. (2020). Effective Synthesis of Deuterated n-Octylamine and Its Analogues. EPJ Web of Conferences, 238, 07002. Retrieved from [Link]
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AGRIS FAO. (2025). Analysis of Pyrazine Compounds of Sauce-flavor Baijiu from Different Regions. Retrieved from [Link]
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Sberveglieri, G., & Nicolini, D. (2001). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. ResearchGate. Retrieved from [Link]
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National Institutes of Health. (n.d.). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Custom Synthesis of Deuterated Chemicals. Retrieved from [Link]
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Application Note: Advanced Methodologies for the Extraction of 2-Ethoxy-3-isopropylpyrazine from Solid Matrices
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the extraction of 2-Ethoxy-3-isopropylpyrazine (EIP), a key aroma and flavor compound, from various solid matrices. We delve into the foundational principles behind prevalent extraction techniques, offering a comparative analysis to guide methodology selection. Detailed, step-by-step protocols for Headspace Solid-Phase Microextraction (HS-SPME) and Supercritical Fluid Extraction (SFE) are presented, emphasizing experimental causality and self-validating system design. This guide is grounded in authoritative references to ensure scientific integrity and provides visual workflows to enhance procedural clarity.
Introduction: The Significance of this compound (EIP)
This compound (CAS No. 72797-16-1) is a substituted pyrazine that contributes significantly to the characteristic aroma profile of many food products.[1][2] Pyrazines are a class of volatile compounds typically formed during Maillard reactions at elevated temperatures, imparting desirable roasted, nutty, or earthy notes to foods like roasted peanuts, coffee, and cocoa.[3] The accurate quantification of EIP in a solid matrix is critical for quality control, flavor profile development, and sensory analysis in the food and beverage industries.
Extracting a volatile compound like EIP from a complex solid matrix presents several analytical challenges:
-
Matrix Complexity: Food and other solid matrices are intricate mixtures of fats, proteins, carbohydrates, and water, which can interfere with extraction efficiency.
-
Analyte Volatility: The volatile nature of EIP requires extraction techniques that can efficiently capture it from the sample without loss.
-
Thermal Lability: As a product of thermal processing, EIP's concentration can be altered by harsh extraction conditions, necessitating methods that minimize thermal degradation.[4][5]
This guide focuses on providing robust and validated protocols to navigate these challenges effectively.
Comparative Analysis of Extraction Methodologies
The choice of an extraction technique is the most critical step in the analytical workflow.[6] It dictates the representativeness of the final extract and the accuracy of quantification. We will compare three leading techniques: Headspace Solid-Phase Microextraction (HS-SPME), a non-exhaustive equilibrium technique; Solid-Liquid Extraction (SLE), a classical exhaustive method; and Supercritical Fluid Extraction (SFE), a modern, green alternative.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HS-SPME | Analyte partitions between the solid matrix, the headspace gas, and a coated fiber.[7] | Solventless, simple, sensitive, easily automated, minimizes matrix effects.[7][8] | Non-exhaustive, competition for fiber sites can occur, requires careful optimization of parameters.[9] | Rapid screening, analysis of highly volatile compounds, routine quality control.[10] |
| Solid-Liquid Extraction (SLE) | Analyte is dissolved from the solid matrix into a liquid solvent (e.g., ethanol, hexane).[11] | Exhaustive extraction possible, straightforward concept. | Requires large volumes of organic solvents, can co-extract interfering compounds, extract requires concentration.[12][13] | Isolation of less volatile compounds, when a larger quantity of extract is needed for multiple analyses. |
| Supercritical Fluid Extraction (SFE) | A supercritical fluid (typically CO₂) is used as the solvent.[11][14] | "Green" technique (non-toxic, recyclable solvent), low extraction temperatures preserve thermally sensitive compounds, tunable selectivity via pressure/temperature.[4][5][14] | High initial equipment cost, requires specialized knowledge. | Extraction of high-value, thermally labile compounds; applications in food and pharmaceutical industries where solvent residues are a concern.[14][15] |
For the purposes of this guide, we will provide detailed protocols for HS-SPME and SFE, as they represent the forefront of modern, efficient, and environmentally conscious extraction for volatile flavor compounds like EIP.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS Analysis
HS-SPME is a powerful technique for analyzing volatile compounds in complex matrices.[10] The method relies on the equilibrium of the analyte between the sample, the headspace (the gas phase above the sample), and a stationary phase coated onto a fused silica fiber. Optimizing parameters like temperature, time, and fiber chemistry is crucial for achieving high sensitivity and reproducibility.[3][9]
Rationale for Parameter Selection
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended. This combination provides a broad range of selectivity, effectively trapping a wide variety of volatile and semi-volatile compounds, including pyrazines.[9][16]
-
Incubation Temperature & Time: Pre-incubating the sample at an elevated temperature (e.g., 80°C) facilitates the release of volatile analytes from the solid matrix into the headspace, increasing their concentration for extraction.[3]
-
Extraction Temperature & Time: The extraction temperature (e.g., 50°C) influences the partitioning equilibrium. A 50-minute extraction time is often sufficient to ensure that the analytes reach equilibrium among the three phases (sample, headspace, fiber), which is critical for reproducibility.[3]
Experimental Workflow for HS-SPME
Caption: HS-SPME workflow from sample preparation to final analysis.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh 1.0 ± 0.1 g of the homogenized solid matrix into a 20 mL headspace vial.
-
If required, add a known concentration of an appropriate internal standard (e.g., a deuterated pyrazine analog).
-
Seal the vial immediately with a PTFE/silicone septum cap.
-
-
HS-SPME Extraction (using an autosampler):
-
Place the vial in the autosampler tray.
-
Set the pre-incubation (equilibration) temperature to 80°C and time to 20 minutes with agitation.[3]
-
Expose the DVB/CAR/PDMS SPME fiber to the vial's headspace.
-
Set the extraction temperature to 50°C and the extraction time to 50 minutes.[3]
-
After extraction, the fiber is automatically retracted.
-
-
GC-MS Analysis:
-
The autosampler introduces the fiber into the hot GC inlet (e.g., 250°C) for thermal desorption for a specified time (e.g., 5 minutes).
-
Gas Chromatograph Conditions (Typical):
-
Column: DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: 40°C (hold 2 min), ramp to 240°C at 5°C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Identification: Based on retention time and comparison of mass spectra with a reference library (e.g., NIST).
-
-
Method Validation and Quality Control
A robust method requires validation to ensure reliable results.[17][18]
-
Linearity: Establish a calibration curve using standard solutions of EIP spiked into a blank matrix over the expected concentration range.
-
Limits of Detection (LOD) and Quantitation (LOQ): Determine the lowest concentration of EIP that can be reliably detected and quantified. For pyrazines, LOQs in the range of 6–180 ng/g have been reported using this technique.[3]
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples. Relative Standard Deviations (RSDs) should ideally be below 15-20%.[3]
-
Accuracy: Perform spike-and-recovery experiments by adding a known amount of EIP to a blank matrix and calculating the percent recovery. Recoveries between 80-120% are generally considered acceptable.[3]
Protocol 2: Supercritical Fluid Extraction (SFE)
SFE is a premier green extraction technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[14] Above its critical point (31.1°C and 73.8 bar), CO₂ exhibits properties of both a liquid and a gas, allowing it to efficiently penetrate the solid matrix and dissolve analytes.[4] It is particularly advantageous for extracting flavor and fragrance compounds as it operates at low temperatures, preventing thermal degradation.[4][5]
Rationale for Parameter Selection
-
Supercritical Fluid: CO₂ is the solvent of choice due to its low critical temperature, non-toxicity, non-flammability, and low cost.[4][14]
-
Pressure and Temperature: The solvating power of supercritical CO₂ is a function of its density, which can be finely tuned by adjusting pressure and temperature. For semi-volatile compounds like pyrazines, moderate conditions (e.g., 10-15 MPa, 40-50°C) are often effective.
-
Co-solvent: For more polar analytes or challenging matrices, adding a small amount of a polar co-solvent (e.g., ethanol) can significantly enhance extraction efficiency.
Experimental Workflow for SFE
Caption: Supercritical Fluid Extraction (SFE) workflow.
Step-by-Step Protocol
-
Sample Preparation:
-
Ensure the solid matrix is properly ground to increase surface area.
-
Accurately weigh and load the sample (e.g., 5-10 g) into the SFE extraction vessel.
-
-
SFE Extraction:
-
Seal the extraction vessel and place it in the SFE system.
-
Pressurize the system with CO₂ to the desired pressure (e.g., 10 MPa).
-
Heat the vessel to the target temperature (e.g., 40°C).
-
Extraction Program (Example):
-
Begin with a 15-minute static extraction phase (no CO₂ flow) to allow the supercritical fluid to penetrate the matrix.
-
Follow with a 45-minute dynamic extraction phase, flowing CO₂ at a rate of 2 L/min.
-
-
The extract is carried by the CO₂ flow to the collection system.
-
-
Analyte Collection & Analysis:
-
The CO₂ is passed through a back-pressure regulator, where it depressurizes and returns to a gaseous state.
-
As the CO₂ loses its solvating power, the extracted EIP and other compounds precipitate and are collected in a vial.
-
The collected extract is then dissolved in a small, precise volume of an appropriate solvent (e.g., dichloromethane or ethanol).
-
The resulting solution is analyzed by GC-MS using a method similar to that described in section 3.3.
-
Conclusion
The successful extraction of this compound from solid matrices hinges on the selection of an appropriate methodology tailored to the analytical goals. HS-SPME offers a rapid, sensitive, and solvent-free approach ideal for high-throughput and routine analysis. SFE provides a powerful and environmentally friendly alternative for obtaining high-purity extracts, especially for thermally sensitive compounds. Both methods, when properly optimized and validated, provide reliable and accurate quantification of this critical flavor compound, enabling researchers and industry professionals to maintain quality and drive innovation.
References
-
Supercritical Fluid Extraction of Plant Flavors and Fragrances - PMC. (n.d.). PubMed Central.[Link]
-
Solvent Extraction Techniques. (n.d.). Organomation.[Link]
-
Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. (n.d.). MDPI.[Link]
-
Application of Supercritical Fluid Extraction for the Recovery of Aroma Compounds to be Used in Fast Aged Rum Production. (n.d.). J-Stage.[Link]
-
Aroma Recovery By Supercritical Fluid Extraction. (2025, February 4). Vina Nha Trang.[Link]
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How Is Extraction Used In Flavor Production? (2025, May 14). The World of Agriculture - YouTube.[Link]
-
Supercritical Fluid Extraction of Plant Flavors and Fragrances. (n.d.). OUCI.[Link]
-
2-ethoxy-3-isopropyl pyrazine, 72797-16-1. (n.d.). The Good Scents Company.[Link]
-
Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. (2021, April 26). National Institutes of Health.[Link]
-
Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). (2019, July 5). PubMed.[Link]
-
Extraction techniques for analysis of aroma compounds. (n.d.). ResearchGate.[Link]
-
Validation of the method for the determination of some wine volatile compounds. (n.d.). ResearchGate.[Link]
-
Validation of the method for the determination of some wine volatile compounds. (2025, August 6). ResearchGate.[Link]
-
Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction. (2025, August 7). ResearchGate.[Link]
-
Comparison of Three Extraction Techniques for the Determination of Volatile Flavor Components in Broccoli. (2020, March 31). MDPI.[Link]
-
Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. (2025, August 10). ResearchGate.[Link]
-
Looking Into Greener Extraction Methods. (2022, April 28). Advanced Biotech.[Link]
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This compound | CAS 72797-16-1. (n.d.). Chemical-Suppliers.[Link]
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Solid-Phase Microextraction—Gas Chromatography Analytical Strategies for Pesticide Analysis. (2022, October 17). MDPI.[Link]
-
Comparison of Extraction Techniques for the Determination of Volatile Organic Compounds in Liverwort Samples - PMC. (2022, May 3). National Institutes of Health.[Link]
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High-Performance Liquid Chromatography for the Separation and Quantification of Pyrazines: An Application Guide for Researchers
Introduction: The Aromatic and Bioactive World of Pyrazines
Pyrazines are a fascinating and vital class of heterocyclic aromatic compounds. They are ubiquitous in nature and are renowned for contributing the characteristic nutty, roasted, and toasted aromas to a wide variety of foods and beverages, including coffee, cocoa, and baked goods.[1] These compounds are primarily formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[2] Beyond their sensory significance, pyrazine derivatives also exhibit a range of biological activities and are used as therapeutic agents in several drugs, showcasing their importance in the pharmaceutical industry.[3]
The accurate separation and quantification of pyrazines are critical for quality control in the food and beverage industry, ensuring consistent flavor profiles, and for purity and dosage verification in pharmaceutical manufacturing. While gas chromatography (GC) is a traditional and powerful technique for analyzing volatile pyrazines, High-Performance Liquid Chromatography (HPLC) offers a robust and versatile alternative, particularly for less volatile or thermally labile pyrazine derivatives, and for analyses in complex aqueous matrices.[2][4]
This comprehensive application note provides a detailed guide to the separation of pyrazines using HPLC, drawing upon established methodologies and field-proven insights. We will delve into the principles of pyrazine separation, offer detailed, step-by-step protocols for sample preparation and analysis in both food and pharmaceutical matrices, and discuss the critical parameters for method validation.
The Chromatographic Landscape: Navigating the Separation of Pyrazines
The successful separation of pyrazines by HPLC hinges on understanding their chemical properties and selecting the appropriate chromatographic conditions. Pyrazines are basic compounds, and their retention and peak shape in reversed-phase HPLC are highly dependent on the mobile phase pH.
Column Selection: The Heart of the Separation
The choice of the stationary phase is paramount for achieving the desired selectivity and resolution.
-
Reversed-Phase C18 and C8 Columns: Octadecyl (C18) and octyl (C8) bonded silica columns are the workhorses of reversed-phase HPLC and are commonly used for pyrazine analysis. C18 columns, with their longer alkyl chains, offer greater hydrophobicity and are well-suited for retaining a broad range of pyrazines.[5] C8 columns, being less hydrophobic, can provide shorter retention times for nonpolar compounds and may offer different selectivity for certain pyrazine isomers.[5][6] The choice between C18 and C8 often depends on the specific pyrazines being analyzed and the complexity of the sample matrix. In some cases, switching from a C18 to a C8 column can significantly reduce analysis time while maintaining effective separation.[6]
-
Chiral Stationary Phases (CSPs): For the challenging separation of pyrazine regio-isomers or enantiomers, polysaccharide-based chiral stationary phases, such as Chiralpak AD-H, have proven to be highly effective.[1] These columns provide a chiral environment that allows for the discrimination of closely related isomers that are often indistinguishable on standard reversed-phase columns.
-
Mixed-Mode and Specialized Columns: For complex separations, mixed-mode columns that combine reversed-phase and ion-exchange characteristics can offer unique selectivity. Columns like SHARC 1, which are designed for the separation of hydrophilic and aromatic compounds, can also be employed for pyrazine analysis.[7]
Mobile Phase Optimization: Driving the Separation
The mobile phase composition is a critical parameter that is fine-tuned to achieve optimal separation.
-
Organic Modifiers: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC for pyrazine analysis. The ratio of the organic modifier to the aqueous phase dictates the retention time of the pyrazines, with a higher organic content leading to faster elution.
-
The Crucial Role of Buffers: Due to the basic nature of pyrazines, controlling the mobile phase pH with a buffer is essential for achieving reproducible retention times and symmetrical peak shapes. Phosphate buffers are widely used in HPLC with UV detection due to their excellent buffering capacity and transparency at low UV wavelengths.[3][8] For LC-MS applications, volatile buffers such as formic acid, ammonium formate, or ammonium acetate are necessary.[8] A buffer is most effective at a pH close to its pKa, and for reversed-phase chromatography on silica-based columns, the pH is typically maintained between 2 and 8.[9] The buffer helps to maintain a consistent ionization state of the pyrazine analytes, preventing peak tailing and shifting retention times.[10]
Detection: Visualizing the Separated Pyrazines
-
UV Detection: Pyrazines exhibit UV absorbance, making UV detection a simple and robust method for their quantification. The detection wavelength is typically set around 270 nm, where many pyrazines have a significant absorbance.[4][7] A photodiode array (PDA) detector can be advantageous as it provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.
-
Mass Spectrometry (MS) Detection: For higher sensitivity and selectivity, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method. LC-MS provides molecular weight information and fragmentation patterns, allowing for confident identification and quantification of pyrazines, even at trace levels.[11]
Experimental Protocols: From Sample to Separated Peaks
The following section provides detailed, step-by-step protocols for the extraction and HPLC analysis of pyrazines from two distinct and challenging matrices: roasted coffee beans and a solid pharmaceutical dosage form.
Protocol 1: Quantification of Key Pyrazines in Roasted Coffee Beans using HPLC-UV
This protocol is designed for the extraction and analysis of key flavor pyrazines, such as 2,5-dimethylpyrazine and 2-ethyl-3,5-dimethylpyrazine, from roasted coffee beans.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction
The QuEChERS method is a streamlined approach for extracting a wide range of analytes from complex food matrices.[12][13]
Step-by-Step QuEChERS Protocol for Coffee Beans:
-
Homogenization: Grind roasted coffee beans to a fine, uniform powder.
-
Sample Weighing: Weigh 1 g of the ground coffee into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of deionized water and a ceramic homogenization stone to the tube. Shake vigorously for 1 minute.[12]
-
Extraction: Add 10 mL of acetonitrile containing 1% acetic acid. Shake vigorously for another minute.[13]
-
Salting Out: Add the contents of a QuEChERS extraction salt packet (typically containing 4 g of magnesium sulfate and 1 g of sodium acetate) to the tube.[12] Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 3000 x g for 5 minutes at 4°C.[12]
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer 3 mL of the upper acetonitrile layer to a 15 mL dSPE cleanup tube containing 900 mg of MgSO₄, 300 mg of C18 sorbent, and 300 mg of primary secondary amine (PSA) sorbent.[12]
-
Final Centrifugation: Shake the dSPE tube for 1 minute and then centrifuge at 3000 x g for 5 minutes at 4°C.[12]
-
Filtration and Analysis: Take the supernatant, filter it through a 0.22 µm syringe filter, and it is ready for HPLC analysis.
HPLC-UV Analysis Conditions:
| Parameter | Condition |
| Column | C8, 4.6 x 250 mm, 3.5 µm particle size[4] |
| Mobile Phase | A: Phosphate buffer (pH 4.4) B: Methanol[4] |
| Gradient | Isocratic: 80% A, 20% B[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL[4] |
| Column Temperature | Ambient[4] |
| Detection | UV at 269 nm[4] |
Rationale for Method Choices:
-
The QuEChERS method with a dSPE cleanup step using C18 and PSA is effective for removing nonpolar interferences (lipids) and polar interferences (sugars, organic acids) from the coffee matrix, respectively.[12]
-
A C8 column is chosen to provide a balance of retention and analysis time for the target pyrazines.[4]
-
The phosphate buffer at pH 4.4 ensures that the pyrazines are in a consistent protonated state, leading to symmetrical peaks and reproducible retention.[4]
Protocol 2: Analysis of a Pyrazine-Containing Pharmaceutical Tablet by HPLC-UV
This protocol outlines the extraction and analysis of a pyrazine active pharmaceutical ingredient (API) from a solid tablet formulation.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a robust technique for the cleanup and concentration of analytes from various sample matrices.[14]
Step-by-Step SPE Protocol for Pharmaceutical Tablets:
-
Sample Comminution: Finely grind a representative number of tablets to a homogenous powder.
-
Extraction: Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask. Add a suitable extraction solvent (e.g., a mixture of acetonitrile and water) and sonicate for 15-20 minutes to dissolve the API. Dilute to volume with the extraction solvent.
-
Centrifugation/Filtration: Centrifuge a portion of the extract to pelletize insoluble excipients. Filter the supernatant through a 0.45 µm filter.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
-
Sample Loading: Load a specific volume of the filtered extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., a low percentage of methanol in water) to remove polar excipients while retaining the pyrazine API.
-
Elution: Elute the pyrazine API from the cartridge with a stronger solvent (e.g., a higher percentage of methanol or acetonitrile).
-
Final Preparation: The eluted sample can be directly injected or evaporated to dryness and reconstituted in the mobile phase for analysis.
HPLC-UV Analysis Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size[2] |
| Mobile Phase | A: 0.1% Formic acid in water B: Acetonitrile |
| Gradient | A suitable gradient program, for example: 0-5 min, 10% B; 5-15 min, 10-90% B; 15-20 min, 90% B; 20-21 min, 90-10% B; 21-25 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 270 nm[2] |
Rationale for Method Choices:
-
SPE with a C18 sorbent is effective for separating the pyrazine API from potentially interfering excipients in the tablet formulation.
-
A C18 column provides strong retention for a wide range of pyrazine APIs.[2]
-
A gradient elution program allows for the efficient separation of the API from any related impurities that may be present.
-
Formic acid is used as a mobile phase modifier to control pH and is compatible with potential future transfer to an LC-MS system.
Method Validation: Ensuring Trustworthy and Reliable Results
A robust and reliable HPLC method for pyrazine analysis must be validated to ensure its performance is suitable for its intended purpose. Key validation parameters, as guided by the International Council for Harmonisation (ICH), include:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Coefficient of determination (R²) ≥ 0.999[4][15] |
| Accuracy | The closeness of the test results obtained by the method to the true value. | % Recovery typically between 98.0 - 102.0% for pharmaceuticals and 80-120% for food matrices[4] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day precision) and intermediate precision (inter-day precision) expressed as % Relative Standard Deviation (%RSD) ≤ 2.0% for pharmaceuticals and ≤ 15% for food matrices[4] |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Peak purity analysis using a PDA detector; no interfering peaks at the retention time of the analyte in blank samples. |
A summary of typical performance data for a validated HPLC method for a pyrazine derivative is presented below:
| Parameter | Result |
| Linearity Range | 20 - 120 µg/mL[4] |
| Correlation Coefficient (R²) | 0.9995[4] |
| Accuracy (% Recovery) | 99.5 - 101.2%[4] |
| Precision (% RSD - Repeatability) | < 1.0%[4] |
Visualizing the Workflow and Key Molecules
To further clarify the processes and molecules involved, the following diagrams are provided.
Caption: A generalized workflow for the HPLC analysis of pyrazines.
Caption: Chemical structures of some common pyrazines found in food.
Conclusion: A Powerful Tool for Pyrazine Analysis
High-Performance Liquid Chromatography is an indispensable technique for the separation and quantification of pyrazines in a diverse range of applications. By carefully selecting the appropriate column, optimizing the mobile phase composition, and employing robust sample preparation methods, researchers can develop accurate, precise, and reliable methods for pyrazine analysis. The protocols and guidelines presented in this application note provide a solid foundation for scientists and drug development professionals to successfully implement HPLC for their specific pyrazine analysis needs, ultimately contributing to the quality and safety of food and pharmaceutical products.
References
-
HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). (2018). National Institutes of Health. [Link]
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New advice on an old topic: Buffers in reversed-phase HPLC. (2017). ResearchGate. [Link]
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New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. (2017). LCGC International. [Link]
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Molecular structure of pyrazines family(A), 2-methylpyrazine (B),... (n.d.). ResearchGate. [Link]
-
C8 vs C18 Column: Which Should You Choose? (2024). Separation Science. [Link]
-
Structural formulae of 2,5-dimethylpyrazine (a) and tetramethylpyrazine (b). (n.d.). ResearchGate. [Link]
-
Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.). [Link]
-
Selectivity differences for C18 and C8 reversed-phase columns as a function of temperature and gradient steepness. I. Optimizing selectivity and resolution. (2000). PubMed. [Link]
-
2-Ethyl-3,5-dimethylpyrazine. (n.d.). PubChem. [Link]
-
Difference between C8 and C18 Columns Used in HPLC System. (2024). Pharmaguideline. [Link]
-
Choosing HPLC Columns for Rapid Method Development. (2013). Agilent. [Link]
-
Pyrazine, 2-ethyl-3,5-dimethyl-. (n.d.). NIST WebBook. [Link]
-
Optimization of QuEChERS and high performance liquid chromatography-fluorescence detection conditions to assess the impact of preparation procedures on EU priority PAHs in coffee samples and their PAHs consumption risk. (2021). PubMed Central. [Link]
-
QuEChERS Method for the Determination of Pesticide Residues in Indonesian Green Coffee Beans using Liquid Chromatography Tandem. (n.d.). Semantic Scholar. [Link]
-
3-Ethyl-2,5-dimethylpyrazine. (n.d.). PubChem. [Link]
-
Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021). PubMed Central. [Link]
-
Analytical method validation of reversed phase HPLC for quantitative analysis of tartrazine and auramine o in powder drinks. (2020). Food Research. [Link]
-
Solid Phase Extraction and HPLC Analysis of Pymetrozine Residues in Green Tobacco Leaves. (n.d.). [Link]
-
Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview. (2022). MDPI. [Link]
-
QuEChERS Method for the Determination of Pesticide Residues in Indonesian Green Coffee Beans using Liquid Chromatography Tandem Mass Spectrometry. (n.d.). ResearchGate. [Link]
-
Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. (2024). PubMed. [Link]
-
HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. (n.d.). SIELC Technologies. [Link]
- Analysis method for detecting pyrazine compounds in beer. (n.d.).
-
Analysis of Pharmaceuticals in Water by Automated Solid Phase Extraction. (n.d.). Biotage. [Link]
-
Targeted and Non-Targeted HPLC Analysis of Coffee-Based Products as Effective Tools for Evaluating the Coffee Authenticity. (n.d.). MDPI. [Link]
-
Solid Phase Extraction and HPLC Analysis of Pymetrozine Residues in Green Tobacco Leaves. (n.d.). ResearchGate. [Link]
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Application of 2-Ethoxy-3-isopropylpyrazine as a flavor ingredient
Application Notes and Protocols: 2-Ethoxy-3-isopropylpyrazine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of Alkoxypyrazines in Modern Flavor Chemistry
Pyrazines are a class of heterocyclic aromatic compounds critical to the flavor profiles of numerous cooked, roasted, and fermented foods. Their sensory characteristics are potent and diverse, ranging from nutty, roasted, and cocoa-like to earthy, green, and vegetative. The specific sensory profile is dictated by the substituent groups on the pyrazine ring. This compound belongs to the influential subgroup of alkoxypyrazines, which are renowned for their exceptionally low odor thresholds and significant impact on food aroma. This guide provides an in-depth exploration of this compound, offering detailed application notes for flavor development and robust analytical protocols for its quantification and sensory evaluation, tailored for researchers and industry professionals.
Section 1: Chemical and Sensory Profile
This compound is a versatile and powerful flavor ingredient valued for its unique aromatic qualities. Its proper application hinges on a thorough understanding of its chemical identity and sensory impact.
1.1. Chemical Properties
A clear understanding of the physicochemical properties of a flavor ingredient is fundamental to its effective and safe handling, formulation, and analysis.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 2-ethoxy-3-(1-methylethyl)pyrazine, 3-isopropyl-2-ethoxypyrazine | [1] |
| CAS Number | 72797-16-1 | [1][2] |
| Molecular Formula | C9H14N2O | [1][2] |
| Molecular Weight | 166.22 g/mol | [2] |
| Appearance | Colorless to slightly yellow clear liquid | [2] |
| Boiling Point | 229.00 to 232.00 °C @ 760.00 mm Hg | [3] |
| Flash Point | 173.00 °F (78.33 °C) | [4] |
| Specific Gravity | 1.010 to 1.040 @ 20.00 °C | [4] |
1.2. Sensory Profile & Organoleptic Characteristics
The primary value of this compound lies in its distinct sensory profile. Unlike its more famous methoxy-substituted cousin, 2-methoxy-3-isopropylpyrazine (known for its intense green pea and bell pepper notes), the ethoxy substitution imparts a different character.[5] The sensory profile is predominantly characterized by nutty, earthy, and roasted notes.[2][4]
-
Primary Descriptors : Nutty, earthy, roasted, savory.[2]
-
Secondary Notes : Depending on the concentration and matrix, it can present subtle hints of slightly roasted nuts.[3]
-
Causality : The substitution of a methoxy group with a slightly larger ethoxy group on the pyrazine ring alters the molecule's volatility and interaction with olfactory receptors. This structural change shifts the perceived aroma from a sharp, green, vegetative character towards a warmer, roasted, and earthy profile. This makes it exceptionally useful for building savory flavor profiles.
Section 2: Applications in Food & Beverage Systems
The unique "roasted" and "earthy" character of this compound makes it a valuable tool for enhancing and building specific flavor profiles in a variety of food products.[2] It is particularly effective in applications where a cooked, savory, or roasted note is desired.
2.1. Recommended Applications and Starting Dosage Levels
The following table provides guidance on application areas. Note: These are starting points. Optimization is required for each specific food matrix due to interactions with other food components like fats, proteins, and carbohydrates.
| Application Category | Specific Examples | Rationale for Use | Suggested Starting Level (as consumed) |
| Savory Snacks | Potato chips, crackers, extruded snacks | To impart a baked or roasted potato note and enhance overall savory character. | 0.05 - 0.5 ppm |
| Soups & Sauces | Gravies, marinades, bouillon, vegetable soups | To build a rich, cooked, and savory base note, enhancing the impression of roasted meat or vegetables.[2] | 0.1 - 1.0 ppm |
| Processed Meats | Plant-based meat analogues, sausages, cured meats | To introduce a roasted or grilled flavor dimension, improving the authenticity of the meat profile.[2] | 0.2 - 1.5 ppm |
| Baked Goods | Savory breads, breadsticks, pizza crusts | To add a toasted, nutty crust flavor and enhance the aroma of baked dough. | 0.01 - 0.2 ppm |
| Beverages | Savory vegetable juices, broths | To contribute an earthy, roasted vegetable note, adding complexity and depth. | 0.02 - 0.1 ppm |
2.2. Formulation Insights & Synergies
-
Expertise in Action : this compound should not be viewed as a standalone flavor. Its true power is realized when used in combination with other flavor compounds. For instance, in a chicken broth application, combining it with sulfur compounds (e.g., dimethyl sulfide, methional) and other pyrazines (e.g., 2,5-dimethylpyrazine for a nutty note) can create a much more complex and authentic roasted chicken flavor than any single ingredient could achieve.
-
Trustworthiness through Stability : This compound demonstrates good stability under a range of processing conditions, making it reliable for use in products that undergo heat treatment.[2] Its compatibility with various solvents also simplifies its incorporation into flavor emulsions and solutions.[2]
Section 3: Analytical Protocols
Accurate quantification and sensory characterization are essential for both quality control of the raw ingredient and for understanding its behavior in a final product. Gas Chromatography (GC) is the cornerstone of pyrazine analysis.[6][7]
3.1. Protocol: Quantification in a Food Matrix via HS-SPME-GC-MS
This protocol provides a validated method for quantifying this compound in a solid or semi-solid food matrix. The use of Headspace Solid-Phase Microextraction (HS-SPME) is a solventless, sensitive, and effective technique for extracting volatile pyrazines.[8][9]
Objective : To accurately determine the concentration of this compound in a food product.
Methodology Workflow Diagram:
Sources
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Troubleshooting & Optimization
Technical Support Center: Trace Analysis of 2-Ethoxy-3-isopropylpyrazine
Welcome to the technical support center for the analysis of 2-Ethoxy-3-isopropylpyrazine (EIP). This potent aroma compound, known for its characteristic earthy, green pepper, and potato-like notes, is a key flavor component in many food and beverage products.[1][2][3] Its extremely low odor threshold makes its accurate trace-level quantification both critical and challenging.
This guide is designed for researchers, analytical chemists, and quality control professionals. It provides in-depth, experience-based answers to common challenges encountered during the trace analysis of EIP, particularly in complex matrices like wine, coffee, and other food products.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound and its analysis.
Q1: What is this compound (EIP) and why is its trace analysis important?
A1: this compound is a nitrogen-containing heterocyclic aromatic compound.[4] It is a member of the pyrazine family, which is renowned for contributing roasted, nutty, and earthy aromas to foods.[5][6] EIP is particularly significant due to its potent odor and extremely low sensory detection threshold, often in the parts-per-trillion (ng/L) range.[7][8] Accurate trace analysis is crucial for:
-
Quality Control: Ensuring flavor consistency in products like wine, where it can contribute desirable "green" notes at low levels but become a defect at higher concentrations.
-
Product Development: Fine-tuning flavor profiles in roasted and fermented goods.
-
Authenticity Assessment: Identifying characteristic flavor markers in premium products.
Q2: What are the primary analytical techniques for EIP trace analysis?
A2: The gold standard for analyzing volatile and semi-volatile compounds like EIP is Gas Chromatography-Mass Spectrometry (GC-MS).[9] To achieve the necessary sensitivity for trace analysis, GC-MS is almost always paired with a sample preparation and concentration technique. The most common and effective of these is Headspace Solid-Phase Microextraction (HS-SPME).[10][11][12] This combination (HS-SPME-GC-MS) offers a solvent-free, sensitive, and automatable workflow.[13] For enhanced separation of isomers or in highly complex matrices, Multidimensional GC-MS (MDGC-MS) may be employed.[7]
Q3: What are the key chemical properties of EIP that influence its analysis?
A3: Understanding EIP's properties is fundamental to troubleshooting.
-
Volatility: EIP is a semi-volatile compound, making it suitable for headspace analysis techniques like SPME.[13]
-
Polarity: As a moderately polar compound, the choice of SPME fiber coating and GC column stationary phase is critical for efficient extraction and separation.
-
Chemical Structure: EIP consists of a pyrazine ring with an ethoxy and an isopropyl group.[4] This structure is similar to other important flavor pyrazines, such as 2-methoxy-3-isopropylpyrazine (IPMP), creating potential for chromatographic co-elution.[14]
Section 2: Troubleshooting Guide - From Sample to Signal
This section is structured to follow a typical analytical workflow, addressing specific problems you might encounter at each stage.
Part A: Sample Preparation & Extraction (HS-SPME)
The majority of issues in trace analysis originate from the sample preparation step. HS-SPME is a powerful but nuanced technique.
Q4: I have low or no signal for EIP. What are the likely causes?
A4: This is a common problem with multiple potential root causes. Systematically check the following:
-
Incorrect SPME Fiber Selection: The partitioning of EIP from the sample headspace onto the fiber is governed by chemistry. For pyrazines, a mixed-phase fiber is generally most effective. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is an excellent starting point as it efficiently traps a wide range of volatiles and semi-volatiles.[10][12][15]
-
Suboptimal Extraction Parameters: The efficiency of HS-SPME is highly dependent on time and temperature.
-
Equilibration Temperature: Heating the sample (e.g., 40-60°C) increases the vapor pressure of EIP, driving more of it into the headspace for the fiber to trap.[11] However, excessively high temperatures can sometimes decrease partitioning onto the fiber, especially for adsorbent coatings.
-
Extraction Time: Equilibrium must be reached between the sample, headspace, and fiber. An extraction time of 30-45 minutes is a typical starting point.[8][11] Verify that you are allowing sufficient time.
-
-
Matrix Effects: The food or beverage matrix itself can suppress the release of EIP into the headspace.[16][17][18]
-
"Salting Out": Adding a salt like sodium chloride (NaCl) to aqueous samples (e.g., wine) at ~30% (w/v) decreases the solubility of organic analytes, promoting their release into the headspace and improving extraction efficiency.[8][19]
-
High Fat/Protein Content: In matrices like oils or dairy, EIP can be strongly bound, hindering its release.[20] Matrix modification or alternative extraction techniques may be necessary.
-
-
Incomplete Desorption: The trapped EIP must be fully transferred from the SPME fiber to the GC inlet. Ensure your inlet temperature is sufficiently high (e.g., 250-270°C) and the desorption time is adequate (e.g., 2-5 minutes).[11][21]
Troubleshooting Workflow: Low EIP Signal
Sources
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- 17. Characterization of Key Flavor Compounds and Flavor-Matrix Interactions in Food/Pharmaceutical Products - PENNSYLVANIA STATE UNIVERSITY [portal.nifa.usda.gov]
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- 21. benchchem.com [benchchem.com]
Technical Support Center: Matrix Effects in 2-Ethoxy-3-isopropylpyrazine (EIP) Quantification
Welcome to the technical support guide for the quantitative analysis of 2-Ethoxy-3-isopropylpyrazine (EIP). This center is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in their analytical workflows. As a potent aroma compound found in complex matrices like coffee, wine, and various food products, accurate quantification of EIP demands a robust understanding and mitigation of matrix interference.[1][2] This guide provides in-depth, experience-driven solutions to help you diagnose, troubleshoot, and overcome these common analytical hurdles.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding EIP analysis and matrix effects.
Q1: What exactly is a "matrix effect" in the context of EIP quantification? A1: A matrix effect is the alteration (suppression or enhancement) of the analytical signal of the target analyte, EIP, caused by other co-extracted components in the sample matrix.[3] In Liquid Chromatography-Mass Spectrometry (LC-MS), these components can interfere with the ionization of EIP in the MS source.[4] In Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile matrix components can accumulate in the injector, creating "active sites" that may degrade the analyte or enhance its transfer to the column, leading to inaccurate results.[5][6][7]
Q2: My EIP peak area is inconsistent across different samples, even with the same spiked concentration. Is this a matrix effect? A2: Inconsistent peak area is a classic symptom of variable matrix effects. Different samples, even of the same type (e.g., different coffee roasts), can have varying compositions of interfering compounds. This leads to different degrees of signal suppression or enhancement for each sample, causing poor reproducibility.
Q3: How can I definitively prove that matrix effects are impacting my EIP analysis? A3: The most straightforward method is to compare the slope of a calibration curve prepared in a pure solvent against the slope of a curve prepared in a blank matrix extract (matrix-matched calibration).[8] A statistically significant difference between the two slopes confirms the presence of matrix effects. A percentage value for the matrix effect (ME%) can be calculated using the formula: ME(%) = (Slope_matrix-matched / Slope_solvent - 1) * 100 A value deviating significantly from zero indicates a matrix effect (negative for suppression, positive for enhancement).
Q4: What is the most robust method to compensate for severe matrix effects? A4: Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for correcting matrix effects.[2][9][10] This technique involves adding a known amount of a stable isotope-labeled version of EIP (e.g., d-EIP) to the sample at the very beginning of the sample preparation process.[8][11] Because the labeled standard has virtually identical physicochemical properties to the native EIP, it experiences the same losses during extraction and the same degree of signal suppression or enhancement in the detector.[2][12] By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification is achieved regardless of these interferences.[13]
Q5: For volatile compounds like EIP, which sample preparation technique is best for minimizing matrix introduction? A5: Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective technique.[8][14] It selectively extracts volatile and semi-volatile compounds like EIP from the headspace above the sample, leaving non-volatile matrix components (sugars, proteins, salts) behind.[8] This significantly cleans up the extract before it is introduced into the GC-MS system. The choice of SPME fiber is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for broad-range volatile analysis, including pyrazines.[15][16][17]
Diagnosing and Understanding Matrix Effects
A successful analysis begins with a correct diagnosis. This section details the causality behind matrix effects and provides a logical workflow for their identification.
The Root Causes of Matrix Effects
| Analytical Technique | Primary Mechanism of Matrix Effect | Common Interfering Components |
| LC-MS (ESI) | Ionization Suppression/Enhancement: Co-eluting matrix components compete with the analyte for ionization in the electrospray source, affecting the efficiency of droplet formation and ion release.[18] | Salts, sugars, phospholipids, proteins, polyphenols. |
| GC-MS | Matrix-Induced Enhancement/Degradation: Non-volatile matrix components coat the GC inlet liner and column head. These can act as "active sites" that trap or degrade analytes, or they can have a "protective" effect, preventing analyte interaction with other active sites, leading to an enhanced signal.[5][6][7] | Sugars, lipids, non-volatile acids, pigments. |
Workflow for Identifying Matrix Effects
The following diagram outlines a systematic approach to determine if your EIP quantification is compromised by matrix effects.
Caption: A decision-making workflow for diagnosing matrix effects.
Troubleshooting Guides
This section provides specific troubleshooting steps formatted as "Problem-Cause-Solution".
Problem 1: Poor Recovery and Inconsistent Results
-
Observed Issue: Low or erratic recovery of EIP, particularly when analyzing different types of matrices (e.g., light roast vs. dark roast coffee).
-
Possible Cause: The primary cause is co-elution of matrix components that interfere with the analytical signal. The variability stems from the differing composition of these interfering compounds from one sample to another.[1][8]
-
Solutions:
-
Optimize Chromatography: The first and most direct approach is to improve the separation between EIP and the interfering peaks.
-
For GC-MS: Modify the oven temperature program. Introduce a slower ramp or a short isothermal hold after the EIP elution time to allow interfering compounds to elute separately.
-
For LC-MS: Adjust the mobile phase gradient. A shallower gradient can increase the resolution between EIP and closely eluting matrix components.[19] Consider trying a different column chemistry (e.g., C18 vs. Phenyl-Hexyl) to alter selectivity.
-
-
Improve Sample Cleanup: If chromatographic optimization is insufficient, a more aggressive sample cleanup is required.
-
QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is an excellent option for cleaning up complex food samples.[20][21] It involves a solvent extraction followed by a dispersive solid-phase extraction (d-SPE) step to remove specific interferences like fats, sugars, and pigments.[22][23]
-
Solid-Phase Extraction (SPE): Use SPE cartridges to perform a more targeted cleanup than d-SPE. The choice of sorbent is critical and should be optimized based on the matrix.
-
-
Problem 2: Signal Suppression in LC-MS
-
Observed Issue: The signal intensity for EIP is significantly lower in sample extracts compared to a pure solvent standard of the same concentration.
-
Possible Cause: This is a classic case of ionization suppression in the ESI source. Co-eluting, non-volatile compounds (like sugars or salts) reduce the efficiency of the electrospray process, preventing EIP from being ionized effectively and detected by the mass spectrometer.[18][6]
-
Solutions:
-
Sample Dilution: A simple yet effective strategy is to dilute the sample extract.[19][24] This reduces the concentration of interfering matrix components, thereby lessening their impact on the ESI source. The trade-off is a potential loss in sensitivity, which may not be acceptable if EIP concentrations are very low.
-
Matrix-Matched Calibration: This is the most common corrective approach. By preparing calibration standards in a blank matrix extract, the standards and the samples experience the same degree of ion suppression. This allows for accurate quantification because the suppression effect is normalized across the entire analysis.[25]
-
Standard Addition: This method is invaluable when a true blank matrix is unavailable. The sample is divided into several aliquots, and increasing amounts of an EIP standard are spiked into each. The resulting signal is plotted, and the original concentration is determined by extrapolating the curve back to the x-intercept.[6][26]
-
Problem 3: Signal Enhancement in GC-MS
-
Observed Issue: The peak area for EIP is unexpectedly larger in the sample matrix than in a solvent standard.
-
Possible Cause: This phenomenon, known as matrix-induced signal enhancement, occurs when non-volatile matrix components coat active sites in the GC injector liner.[3][5] These active sites would normally adsorb or degrade a portion of the EIP analyte. By blocking them, the matrix allows more of the analyte to transfer to the GC column, resulting in a larger peak.[7][27]
-
Solutions:
-
Use an Isotope-Labeled Internal Standard (SIDA): This is the most reliable solution. A deuterated EIP standard will be protected by the matrix components in exactly the same way as the native EIP, ensuring the ratio between them remains constant and quantification is accurate.[2][8]
-
Analyte Protectants: Add a mixture of "protecting agents" to both the samples and the solvent-based calibration standards.[5] These are compounds (e.g., sugars, fatty acids) that mimic the matrix effect by coating the active sites in the injector, ensuring that the enhancement effect is consistent for both samples and standards.[27]
-
Frequent Inlet Maintenance: Regularly replacing the GC inlet liner and trimming the first few centimeters of the analytical column can help reduce the accumulation of non-volatile matrix components, though this does not eliminate the effect on a per-injection basis.
-
Advanced Mitigation Protocols
This section provides detailed, step-by-step methodologies for key mitigation strategies.
Protocol 1: Stable Isotope Dilution Analysis (SIDA) Workflow
This protocol outlines the gold standard for matrix effect correction.
Caption: SIDA workflow, correcting for errors at each stage.
Step-by-Step Procedure:
-
Prepare Labeled Standard: Prepare a stock solution of the stable isotope-labeled EIP internal standard (IS) in a suitable solvent (e.g., methanol) at a known concentration.
-
Spike Sample: To a precisely measured amount of your sample (e.g., 1 g of homogenized coffee or 5 mL of wine), add a small, precise volume of the IS stock solution. The amount added should result in a peak area similar to that of the expected EIP concentration in the sample.
-
Equilibrate: Vortex the sample briefly to ensure the IS is thoroughly mixed and has equilibrated with the matrix.
-
Perform Sample Preparation: Proceed with your chosen extraction and cleanup method (e.g., LLE, SPE, QuEChERS, HS-SPME). Both the native EIP and the IS will be subjected to the same physical and chemical processes.
-
Analyze: Inject the final extract into your GC-MS or LC-MS system. The mass spectrometer must be set up to monitor at least one ion for the native EIP and one for the labeled IS.
-
Quantify: Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area (Area_Analyte / Area_IS) against the ratio of the analyte concentration to the IS concentration (Conc_Analyte / Conc_IS). Determine the concentration of EIP in your samples using this ratio-based calibration curve.
Protocol 2: Headspace-SPME for EIP Analysis
This protocol is designed to minimize the introduction of non-volatile matrix components.[2][9]
Materials:
-
GC-MS system with a split/splitless injector.
-
SPME autosampler or manual holder.
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended.[15][16]
-
20 mL headspace vials with septa caps.
-
Heater/agitator block.
Step-by-Step Procedure:
-
Sample Preparation: Place a measured amount of your sample (e.g., 1-5 g solid or 5-10 mL liquid) into a 20 mL headspace vial.[2] If using SIDA, this is when you would add the labeled internal standard. For liquid samples, adding salt (e.g., NaCl) can increase the volatility of EIP and improve extraction efficiency.[28]
-
Vial Sealing: Immediately seal the vial with a septum cap.
-
Incubation/Equilibration: Place the vial in a heater/agitator block. Allow the sample to equilibrate at a set temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) with agitation.[2][9] This step partitions the volatile EIP from the sample matrix into the headspace.
-
SPME Extraction: Expose the SPME fiber to the headspace of the vial for a set time (e.g., 20-40 minutes) at the same or a slightly different temperature.[9] The optimal time and temperature should be determined experimentally.[17]
-
Desorption: Retract the fiber and immediately introduce it into the hot GC injector (e.g., 250°C).[2] The trapped analytes are thermally desorbed from the fiber onto the GC column for separation and analysis.
References
- Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Microextraction (SPME) of Volatile Pyrazine Compounds.
- Ren, X., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086.
- Ren, X., et al. (2023). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. PubMed. DOI: 10.1016/j.foodchem.2023.137086.
- Benchchem. (n.d.). Quantitative Analysis of Food Aromas Using Acetylpyrazine-d3: Application Notes and Protocols.
- Li, Y., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. National Institutes of Health (NIH). DOI: 10.3390/foods10050931.
- Botezatu, A., et al. (2013). Measurement of 3-Alkyl-2-Methoxypyrazine by Headspace Solid-Phase Microextraction in Spiked Model Wines.
- Malachová, A., et al. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry.
- Soh, Y. A., & Sun, T. (2019). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS).
- Liu, R., et al. (2024). Systematic investigation into matrix effect compensation in the GC-MS analysis of flavor components using analyte protectants. PubMed. DOI: 10.1016/j.foodchem.2023.137086.
- U.S. Food & Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.
- Soh, Y. A., & Sun, T. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). PubMed. DOI: 10.1111/1750-3841.14694.
- D'Aco, A., et al. (2022). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules.
- Liu, R., et al. (2024). Systematic investigation into matrix effect compensation in the GC-MS analysis of flavor components using analyte protectants.
- Poplawska, M., et al. (2021).
- Poplawska, M., et al. (2021). Validation of a Simple and Reliable Method for the Determination of Aflatoxins in Soil and Food Matrices.
- Lee, J., et al. (2016). Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space-solid phase microextraction. Ewha Womans University.
- Malachová, A., et al. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed.
- Misnawi, J., et al. (2010). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction.
- Wang, Y., et al. (2024). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy.
- Mestres, M., et al. (2002). Headspace solid-phase microextraction method for determining 3-alkyl-2-methoxypyrazines in musts by means of polydimethylsiloxane-divinylbenzene fibres. Semantic Scholar.
- Kotseridis, Y., & Baumes, R. (2000). Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay. PubMed. DOI: 10.1016/s0021-9673(99)01241-1.
- Shimadzu Scientific Instruments. (n.d.). Sample Preparation Techniques for Food Analysis.
- Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Critical Reviews in Analytical Chemistry.
- Majors, R. E. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
- Benchchem. (n.d.). Troubleshooting matrix effects in 2-Ethyl-5-isopropylpyrazine quantification.
- Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples.
- Bruzzoniti, M. C., et al. (2014). QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: A critical review.
- Li, Y., et al. (2021). Highly-selective complex matrices removal via a modified QuEChERS for determination of triazine herbicide residues and risk assessment in bivalves. PubMed. DOI: 10.1016/j.foodchem.2021.129030.
- Ahamed, A. M., et al. (2019). Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chrom. SciSpace.
- Bruzzoniti, M. C., et al. (2014). QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review. PubMed. DOI: 10.1007/s00216-014-7791-3.
- Zhang, K., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS.
- Alder, L. (2023). Minimizing matrix effects in LC-MS/MS measurement of alcohol biomarker.
- Guasch, J., et al. (2002). Headspace solid-phase microextraction method for determining 3-alkyl-2-methoxypyrazines in musts by means of polydimethlsiloxane-divinylbenzene fibers.
- Krynitsky, A. J., et al. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- Krynitsky, A. J., et al. (2017). Important considerations regarding matrix effects when developing reliable analytical residue methods using mass spectrometry.
- Trufelli, H., et al. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
- Hankemeier, T. (2011). The Power of Stable Isotope Dilution Assays in Brewing. BrewingScience.
- Amelin, V., et al. (2023).
- Neumann, E. K., et al. (2023).
- Blair, I. A. (2008). Stable-isotope dilution LC–MS for quantitative biomarker analysis.
- Jafari, M., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst.
- Botezatu, A. (2002). The Effect of Wine Matrix Ingredients on 3-Alkyl-2- methoxypyrazines Measurements by Headspace Solid-Phase Microextraction (HS. VTechWorks.
- Wikipedia. (n.d.). Isotope dilution.
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Technical Support Center: Overcoming Co-elution in Pyrazine Gas Chromatography
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of co-elution in pyrazine gas chromatography (GC). As pyrazines are critical to the flavor and aroma profiles of many food products and are important structural motifs in pharmaceuticals, their accurate separation and quantification are paramount.[1] This resource is designed to provide you with the expertise and practical insights needed to resolve complex separation issues in your laboratory.
Understanding the Challenge: Why Do Pyrazines Co-elute?
Pyrazines, particularly positional isomers of alkylpyrazines, often exhibit very similar physicochemical properties.[2] This structural similarity leads to nearly identical retention times on a GC column, resulting in overlapping or "co-eluting" peaks.[2] To compound the issue, these isomers can produce almost indistinguishable mass spectra, making their individual identification and quantification based on spectral data alone a significant challenge.[2][3][4][5][6] Therefore, achieving robust chromatographic separation is essential for accurate analysis.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of co-elution in my chromatogram?
A1: The first indicators of co-elution can often be subtle. You should look for:
-
Asymmetrical Peak Shapes: Watch for peak fronting, tailing, or the appearance of a "shoulder" on your peak of interest.[4][7]
-
Broader Than Expected Peaks: Peaks that are wider than what is typical for your analytical conditions can suggest a hidden co-eluting compound.[4][7]
-
Inconsistent Mass Spectra: A key indicator is observing inconsistent mass spectra across a single chromatographic peak.[4][7] This suggests the presence of multiple compounds eluting at the same time.
Q2: Which GC columns are best suited for separating pyrazine isomers?
A2: The choice of GC column is a critical first step in preventing co-elution. While standard non-polar columns (e.g., DB-5, ZB-5MS) can be used for general alkylpyrazines, polar columns often provide superior separation for isomers.[2][3]
-
Polar Columns: Columns with a polyethylene glycol (PEG) stationary phase, such as DB-WAX or SUPELCOWAX 10, are highly effective at separating pyrazine isomers based on differences in polarity.[2][3]
-
Intermediate Polarity Columns: Columns like DB-624 can also offer good selectivity for a range of alkylpyrazines.[2][6]
Q3: Can my sample preparation method contribute to resolving co-elution?
A3: Absolutely. Effective sample preparation can significantly reduce the complexity of the mixture introduced into your GC system. Techniques like headspace solid-phase microextraction (HS-SPME) are widely used for the extraction and concentration of pyrazines from various sample matrices.[4][7][8][9][10] By optimizing SPME parameters such as fiber type, extraction temperature, and time, you can selectively extract target pyrazines, thereby minimizing potential interferences from the sample matrix.[8][9][10] For instance, a Carboxen/PDMS fiber has been shown to have high extraction efficiency for pyrazines.[8]
Troubleshooting Guides: A Deeper Dive
This section provides structured guidance to resolve specific issues you may encounter during your pyrazine analysis.
Guide 1: Optimizing Your GC Method for Isomer Separation
If you've confirmed co-elution, the next step is to systematically optimize your GC method.
Problem: Isomeric pyrazines are not separating, leading to a single, broad peak.
Causality: The primary cause is insufficient selectivity of the GC column and/or a suboptimal oven temperature program. The separation of compounds on a GC column is governed by their relative vapor pressures and their interactions with the stationary phase. For isomers with very similar boiling points, enhancing the interaction selectivity with the stationary phase is key.
Troubleshooting Workflow:
Caption: A systematic approach to diagnosing and resolving peak tailing.
Step-by-Step Protocol:
-
Inlet Maintenance: The GC inlet is a common source of activity. Regularly replace the liner, septum, and gold seal to ensure a clean and inert sample path. [11]2. Column Installation: Ensure the column is properly cut and installed in the inlet. A poor cut can create active sites and turbulence, leading to peak tailing. [12][13]The column should also be positioned at the correct height within the inlet. [12][13]3. Column Trimming: If the front end of the column is contaminated, trimming 10-20 cm can restore performance. [12][13]4. Use a Deactivated Liner: Using a liner that has been deactivated will minimize interactions between your analytes and the glass surface.
Guide 3: Leveraging Mass Spectrometry for Confirmation
When chromatographic separation is challenging, your mass spectrometer can provide additional confirmatory data.
Problem: You suspect co-elution, but the chromatographic evidence is not definitive.
Causality: Even with slight chromatographic overlap, the mass spectrometer can often distinguish between co-eluting compounds if they have unique fragment ions.
Troubleshooting Workflow:
Caption: Using Extracted Ion Chromatograms to confirm co-elution.
Step-by-Step Protocol:
-
Use Selected Ion Monitoring (SIM): Instead of scanning the full mass range, use SIM mode to monitor a few characteristic ions for your target pyrazines. [3]This significantly improves the signal-to-noise ratio. [3]2. Extracted Ion Chromatograms (EICs): Generate EICs for the characteristic ions of the suspected co-eluting compounds. [7]If the peak shapes in the EICs are not perfectly symmetrical and aligned, co-elution is likely occurring. [7]3. Retention Indices (RI): Since mass spectra of isomers can be very similar, using retention indices is a reliable way to help identify your compounds. [2][5]Compare the RI of your unknown peaks to literature values on the same or a similar stationary phase for more confident identification. [2][6]
Advanced Techniques for Persistent Co-elution
When conventional GC methods are insufficient, more advanced techniques may be necessary.
-
Multidimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different selectivities to provide a much higher degree of separation for highly complex samples. [7]The entire effluent from the first column is continuously transferred to a second, shorter column for rapid separation. [7]GCxGC is an excellent solution for resolving even the most challenging co-elution problems. [7][14]
-
Derivatization: For pyrazines with active hydrogens (-NH, -OH), derivatization can improve their volatility and chromatographic behavior. [15]This process modifies the functional group of a molecule, which can alter its retention time and potentially resolve co-elution. [15]
References
-
Kim, H. Y., & Ahn, J. (2016). Headspace–Solid Phase Microextraction–Gas Chromatography–Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils. Journal of Agricultural and Food Chemistry, 64(28), 5738–5745. [Link]
-
Liu, Y., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods, 10(5), 968. [Link]
-
Khan, M. A., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Food Science, 84(8), 2136-2144. [Link]
-
Li, X., et al. (2015). Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction. Food Science. [Link]
-
Khan, M. A., et al. (2019). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS). Journal of Food Science. [Link]
-
Liu, Y., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. National Institutes of Health. [Link]
-
Agilent Technologies. (2009). GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. [Link]
-
Attygalle, A. B., & Jumean, F. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. [Link]
-
Attygalle, A. B., & Jumean, F. (2019). Identification of alkylpyrazines by gas chromatography-mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
-
Phenomenex. (n.d.). GC Tip: Peak Shape Problems: Tailing Peaks. [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. [Link]
-
Al-Majed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(44), 29599-29609. [Link]
-
Lojzova, L., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Food Chemistry. [Link]
-
Wang, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 459. [Link]
-
Taylor, T. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC North America. [Link]
-
Teklit, G. A. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. [Link]
-
Journal of Chromatographic Science. (2012). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Oxford Academic. [Link]
-
Lehotay, S. J., et al. (2013). Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops. Journal of Chromatography A, 1270, 272-284. [Link]
-
Belmonte-Valles, N., et al. (2017). Some Aspects of Matrix Effects Caused by Troublesome Matrices in Pesticide Residue Analysis. 6th Latin American Pesticide Residue Workshop. [Link]
-
ResearchGate. (n.d.). Analysis-of-Pyrazine-and-Volatile-Compounds-in-Cocoa-Beans-Using-Solid-Phase-Microextraction.pdf. [Link]
-
LLS ROWIA GmbH & Co. KG. (n.d.). Subgroup analysis (GCxGC). MOSH-MOAH.de. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Wang, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. MDPI. [Link]
-
Axion Labs. (2023, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]
-
Bursić, V., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Foods, 12(21), 3986. [Link]
-
LCGC International. (2002). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International, 15(4), 214-222. [Link]
- CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents. (n.d.).
-
Pinho, G. P., et al. (2009). Matrix effect in pesticide quantification by gas chromatography. Química Nova. [Link]
-
Li, H., et al. (2012). Molecular interactions between pyrazine and n-propanol, chloroform, or tetrahydrofuran. Journal of Molecular Liquids. [Link]
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Technical Support Center: Optimization of SPME for 2-Ethoxy-3-isopropylpyrazine
Welcome to the technical support guide for the optimization of Solid Phase Microextraction (SPME) parameters for the analysis of 2-Ethoxy-3-isopropylpyrazine. This pyrazine is a potent aroma compound, often associated with earthy, nutty, or roasted notes, making its accurate quantification critical in food science, flavor chemistry, and sensory analysis. This guide is structured to provide both foundational knowledge and practical troubleshooting advice to help you develop a robust and sensitive SPME-GC-MS method.
Frequently Asked Questions (FAQs): First Principles
Q1: What is the best SPME fiber for analyzing this compound and other volatile pyrazines?
The choice of SPME fiber is the most critical parameter for the effective extraction of volatile pyrazines.[1] For a broad-range volatile compound like this compound, a combination or tri-phasic fiber is highly recommended.
Top Recommendation:
-
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This fiber is the gold standard for analyzing a wide array of volatile and semi-volatile compounds with varying polarities and molecular weights.[1][2][3] Studies consistently show that 50/30 µm DVB/CAR/PDMS fibers provide maximum extraction efficiency for pyrazines in complex matrices.[2][3]
-
Why it works: The DVB phase effectively traps aromatic compounds, the Carboxen (CAR) with its microporous structure is excellent for adsorbing small, volatile molecules, and the Polydimethylsiloxane (PDMS) extracts nonpolar compounds. This combination ensures comprehensive trapping of pyrazines.
-
Alternative Recommendation:
-
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): A 65 µm PDMS/DVB fiber is also a popular and effective choice, particularly for bipolar volatile compounds like pyrazines.[1][4]
Q2: What are the most critical SPME parameters I need to optimize for this analysis?
Beyond fiber selection, several experimental parameters must be fine-tuned to maximize sensitivity and reproducibility. The most influential factors for pyrazine analysis are extraction time and extraction temperature.[2][3]
The Core Parameters for Optimization are:
-
Extraction Temperature: This affects the vapor pressure of the analyte in the sample matrix. Higher temperatures drive more analyte into the headspace, but excessive heat can degrade the sample or reduce the fiber's ability to adsorb the analyte.[5]
-
Extraction Time: This is the duration the fiber is exposed to the sample headspace. Sufficient time is required to allow the analyte to reach equilibrium among the sample, the headspace, and the fiber coating, which is crucial for reproducibility.[6]
-
Sample Ionic Strength (Salt Addition): Modifying the sample matrix by adding salt can significantly enhance the extraction of volatile compounds.
-
Pre-incubation (Equilibrium) Time: This is the period the sample is heated and agitated before the fiber is exposed, allowing a stable equilibrium to form in the headspace.[3]
-
Desorption Conditions: The temperature and time used to release the analyte from the fiber into the GC inlet are vital for efficient transfer and good peak shape.
Troubleshooting Guide: Common Issues & Solutions
Q3: My signal intensity for this compound is too low. How can I improve it?
Low signal is the most common challenge and is typically due to sub-optimal extraction efficiency.
Answer: This issue can be addressed by systematically adjusting parameters that influence the partitioning of the analyte from the sample matrix into the headspace and onto the SPME fiber.
Solutions, in order of likely impact:
-
Incorporate "Salting-Out": Add a salt, such as Sodium Chloride (NaCl), to your aqueous or semi-aqueous sample to saturation (typically 20-40% wt/wt).[7] This increases the ionic strength of the matrix, reducing the solubility of volatile organic compounds and driving them into the headspace, thereby increasing their concentration available for extraction.[7][8]
-
Optimize Extraction Temperature: Incrementally increase the extraction temperature (e.g., in 5-10°C steps, from 40°C to 80°C). Pyrazines are volatile, and higher temperatures will increase their concentration in the headspace.[5] However, be aware that temperatures above 80-100°C may not yield significant improvements and could risk sample degradation.[5][6]
-
Increase Extraction Time: Ensure that the system has reached equilibrium. Perform a time-course experiment (e.g., 20, 30, 40, 50, 60 min) to find the point where the analyte peak area platens. An extraction time of 50 minutes has been found to be optimal for ensuring equilibrium for pyrazines in some matrices.[6]
-
Ensure Proper Pre-incubation: Allow the vial to incubate at the extraction temperature with agitation for at least 10-15 minutes before exposing the fiber. This ensures a stable and concentrated headspace.[9]
Caption: A decision tree for troubleshooting low analyte signals.
Q4: I'm seeing poor reproducibility (high %RSD) between my replicate injections. What are the likely causes?
Answer: Poor reproducibility is often a sign that the extraction has not reached equilibrium or that experimental conditions are not being precisely controlled.
Key Areas to Investigate:
-
Equilibrium Not Reached: As mentioned above, if the extraction time is too short (on the steep part of the adsorption curve), small variations in timing will lead to large variations in peak area. The solution is to increase the extraction time until the response plateaus.[6]
-
Inconsistent Sample Volume and Headspace: Ensure every vial has the exact same sample volume. The ratio of sample volume to headspace volume is critical in headspace analysis and must be kept constant for reproducible results.
-
Temperature Fluctuations: Verify that your incubator or agitator maintains a stable temperature. Even minor fluctuations can alter the headspace equilibrium.
-
Fiber "Memory" or Carryover: Ensure the fiber is being fully desorbed and cleaned between runs. Increase the desorption time or temperature in the GC inlet, and run a blank analysis after a high-concentration sample to check for carryover. A desorption temperature of 230-270°C for 5-8 minutes is typically sufficient.[5][9]
Experimental Protocol: Systematic Optimization of HS-SPME Parameters
This protocol outlines a one-factor-at-a-time (OFAT) approach to optimization. For more advanced optimization, a Design of Experiments (DoE) approach like a Box-Behnken or Central Composite Design is recommended.[3]
Starting Point: Prepare a standard solution of this compound in a matrix similar to your actual samples.
Step 1: Fiber Selection (Confirmation)
-
Objective: Confirm the superior performance of the recommended fiber.
-
Procedure:
-
Analyze your standard using a DVB/CAR/PDMS fiber and a PDMS/DVB fiber.
-
Keep all other parameters constant (e.g., 50°C extraction temp, 30 min extraction time, 10 min pre-incubation, no salt).
-
Compare the peak area for this compound. The fiber yielding the highest response should be used for all subsequent steps.[2][3]
-
Step 2: Optimization of Extraction Temperature
-
Objective: Find the temperature that provides the best analyte response.
-
Procedure:
-
Using the selected fiber, test a range of temperatures: 40°C, 50°C, 60°C, 70°C, and 80°C.[5]
-
Keep other parameters constant (e.g., 30 min extraction time).
-
Plot the peak area against temperature to identify the optimal value. Select the temperature that gives the highest signal without being at the very top of the tested range, to avoid potential sample degradation at even higher temperatures.
-
Step 3: Optimization of Extraction Time
-
Objective: Determine the minimum time required to reach extraction equilibrium.
-
Procedure:
-
Set the incubator to the optimal temperature determined in Step 2.
-
Test a range of extraction times: 20, 30, 40, 50, 60, and 70 minutes.[6]
-
Plot peak area against time. The optimal time is at the beginning of the plateau, where the signal is no longer significantly increasing. This ensures both high sensitivity and good reproducibility.
-
Step 4: Evaluation of Salt Addition
-
Objective: Quantify the signal enhancement from the "salting-out" effect.
-
Procedure:
-
Using the optimized temperature and time, prepare two sets of samples.
-
To one set, add NaCl to achieve saturation (e.g., add 4g of NaCl to a 10 mL aqueous sample).[7]
-
The other set will have no salt added.
-
Compare the average peak areas. A significant increase (often >90%) in the salted samples indicates the effect is beneficial for your matrix.[7]
-
Caption: A flowchart of the systematic SPME optimization process.
Summary of Recommended Parameters
The table below summarizes typical starting points and optimized ranges for the HS-SPME analysis of this compound. The final values must be empirically determined for your specific sample matrix and instrumentation.
| Parameter | Recommended Starting Point | Typical Optimized Range | Rationale & Key Considerations |
| SPME Fiber | DVB/CAR/PDMS, 50/30µm | N/A | Provides broad-spectrum extraction for volatile and semi-volatile compounds.[2][3] |
| Pre-incubation Time | 10 min | 10 - 20 min | Ensures a stable and reproducible headspace equilibrium is achieved before extraction.[9] |
| Extraction Temp. | 60°C | 45°C - 80°C | Balances analyte volatility with fiber adsorption efficiency and sample stability.[5][6] |
| Extraction Time | 30 min | 30 - 50 min | Must be sufficient to reach equilibrium for good reproducibility.[3][6] |
| Agitation Speed | 250 rpm | 250 - 500 rpm | Facilitates the mass transfer of analyte from the sample to the headspace.[9] |
| Salt Addition | 30% (w/w) NaCl | 20% - Saturation | Increases analyte concentration in the headspace via the "salting-out" effect.[7] |
| Desorption Temp. | 250°C | 230°C - 270°C | Ensures complete and rapid transfer of the analyte to the GC column.[5][9] |
| Desorption Time | 5 min | 3 - 8 min | Prevents carryover to the next sample.[5][9] |
References
- Agilent. (2021).
- BenchChem. Application Notes and Protocols for Solid-Phase Microextraction (SPME)
- ResearchGate. Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS).
- National Institutes of Health (NIH). (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils.
- PubMed. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS).
- ResearchGate. Evaluation of the salt addition for SPME Arrow.
- MDPI. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. MDPI.
- ResearchGate. Effect of sodium chloride on the extraction efficiency of volatiles....
- MDPI. Evaluation of Roasting Effect on Selected Green Tea Volatile Flavor Compound and Pyrazine Content by HS-SPME GC-MS. MDPI.
- ResearchGate.
- ResearchGate. (2011). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction.
- MDPI. Changes in Volatile Organic Compounds from Salt-Tolerant Trichoderma and the Biochemical Response and Growth Performance in Saline-Stressed Groundnut. MDPI.
- Shimadzu. C146-E424A Smart SPME Fibers and Arrow Selection Guide. Shimadzu.
- Merck Millipore. Selection Guide for Supelco SPME Fibers. Merck Millipore.
- Semantic Scholar. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils. Semantic Scholar.
- PubMed. Headspace solid-phase microextraction-gas chromatography-mass spectrometry characterization of propolis volatile compounds.
- ILT. (2025).
- MDPI. (2024). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. MDPI.
- MDPI. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. shimadzu.com [shimadzu.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Navigating Ion Suppression in LC-MS Analysis of Pyrazines
Welcome to the technical support center dedicated to overcoming one of the most persistent challenges in the LC-MS analysis of pyrazines: ion suppression. Pyrazines, a class of aromatic heterocyclic compounds, are crucial in flavor, fragrance, and pharmaceutical research. However, their analysis is often plagued by matrix effects, leading to unreliable and inaccurate results.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the "why" behind these issues and offer robust, field-proven protocols to ensure the integrity of your data.
Troubleshooting Guide: Common Issues & Solutions
Q1: My pyrazine signal is unexpectedly low and inconsistent, especially in complex matrices. What's the likely cause and how do I fix it?
A1: This is a classic symptom of ion suppression . In electrospray ionization (ESI), your pyrazine molecules and co-eluting matrix components compete for ionization.[1][2] If components from your sample matrix (like salts, sugars, or lipids) are more abundant or ionize more readily, they can monopolize the charge in the ESI source, effectively "suppressing" the signal of your target pyrazines.[1][3][4]
Here is a systematic workflow to diagnose and mitigate this issue:
Step 1: Diagnose the Problem with a Post-Column Infusion Experiment
Before making significant changes to your method, confirm that ion suppression is the culprit. A post-column infusion experiment will pinpoint retention times where matrix components are causing suppression.[3][5][6]
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution of your target pyrazine at a concentration that provides a stable, mid-range signal on your mass spectrometer.
-
Set up a 'T' junction between your LC column outlet and the MS inlet.
-
Continuously infuse the standard solution into the mobile phase flow using a syringe pump connected to the 'T' junction. A low flow rate (e.g., 5-10 µL/min) is recommended.
-
Inject a blank, extracted sample matrix (prepared identically to your study samples but without the analyte) onto the LC system.
-
Monitor the signal of your infused pyrazine standard. A significant dip in the signal baseline indicates a region of ion suppression caused by co-eluting matrix components.[3][5][7]
Diagram: Post-Column Infusion Setup
Caption: Experimental setup for a post-column infusion experiment.
Step 2: Mitigate Ion Suppression
Once confirmed, you can address ion suppression through several complementary strategies:
-
Chromatographic Optimization: The goal is to separate your pyrazine analytes from the interfering matrix components.
-
Modify the Gradient: A shallower gradient can improve the resolution between your analytes and matrix interferences.[3]
-
Consider HILIC: For highly polar pyrazines that are poorly retained in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative.[8][9] HILIC uses a high organic mobile phase, which can also enhance ESI sensitivity.[8]
-
Leverage UPLC/UHPLC: The higher peak capacity of Ultra-Performance Liquid Chromatography (UPLC) provides better resolution, reducing the chances of co-elution with suppressive matrix components.[10]
-
-
Enhanced Sample Preparation: A cleaner sample is the most effective way to combat ion suppression.[2][11]
Table 1: Comparison of Sample Preparation Techniques for Pyrazine Analysis
| Technique | Principle | Pros | Cons |
| Dilute-and-Shoot | Simple dilution of the sample with mobile phase. | Fast, easy, and inexpensive. | May not be sufficient for complex matrices; analyte concentration may fall below detection limits.[1][12] |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple and removes a large portion of proteins. | Does not effectively remove other matrix components like phospholipids, which are major sources of ion suppression.[1][5] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Can provide a very clean extract if the solvent system is optimized. | Can be labor-intensive and may require large volumes of organic solvents.[2][11] |
| Solid-Phase Extraction (SPE) | Selective adsorption of analytes onto a solid sorbent, followed by elution. | Highly effective for removing a wide range of interferences; can be automated. | Method development can be more complex; cost per sample is higher.[2][11] |
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for quantitative accuracy.[12][13] A SIL-IS has virtually identical chemical and physical properties to your analyte, meaning it will co-elute and experience the same degree of ion suppression.[13] By measuring the ratio of the analyte to the SIL-IS, you can accurately correct for signal suppression.[12][14]
Diagram: Troubleshooting Workflow for Ion Suppression
Caption: A systematic workflow for diagnosing and resolving ion suppression.
Frequently Asked Questions (FAQs)
Q2: What exactly is happening in the MS source to cause ion suppression?
A2: In ESI, your sample is nebulized into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases. For your pyrazine molecules to become gas-phase ions, they must be ejected from these droplets. Ion suppression occurs when high concentrations of other compounds (the matrix) compete for limited space on the droplet surface or for the available charge.[1][3] This competition can also increase the viscosity and surface tension of the droplets, hindering the efficient evaporation and release of your target analyte ions.[3]
Q3: Are certain pyrazines more susceptible to ion suppression?
A3: Yes. Pyrazines are relatively small, polar molecules.[15] Their ionization efficiency in ESI can be moderate compared to more basic or surface-active compounds. In a complex matrix, they can be easily outcompeted for ionization by compounds with higher proton affinity (in positive mode) or those that are more surface-active. Therefore, methods for analyzing trace levels of pyrazines are particularly vulnerable to matrix effects.
Q4: Can I just dilute my sample to get rid of ion suppression?
A4: Dilution is often the simplest first step and can be effective if the matrix interferences are not excessively high.[1][16] By diluting the sample, you reduce the concentration of all components, including those causing suppression.[12] However, this strategy has a major drawback: you also dilute your analyte of interest, which can compromise the sensitivity of your assay and may not be feasible for trace analysis.[1]
Q5: Is it better to use positive or negative ionization mode for pyrazines?
A5: Pyrazines, containing nitrogen atoms, are typically analyzed in positive ion mode via protonation ([M+H]+). However, if you are facing severe ion suppression in positive mode, it is worth exploring negative ion mode.[3] Fewer compounds in a typical biological or food matrix ionize in negative mode, which can sometimes lead to a cleaner baseline and reduced competition for ionization.[3][17] The choice ultimately depends on the specific pyrazine and the nature of the sample matrix, so empirical testing is recommended.
Q6: My lab doesn't have a UPLC system. Can I still effectively reduce ion suppression with standard HPLC?
A6: Absolutely. While UPLC offers advantages in resolution, you can still achieve excellent results with HPLC.[10] Focus on optimizing your chromatography by testing different stationary phases (e.g., C18, Phenyl-Hexyl, or HILIC) and mobile phase compositions.[3][15] A well-developed sample preparation method, such as SPE, will have a more significant impact on reducing ion suppression than the choice between HPLC and UPLC.[11]
References
-
Title: Ion Suppression: A Major Concern in Mass Spectrometry - LCGC International Source: LCGC International URL: [Link]
-
Title: Ion suppression (mass spectrometry) - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: OMICS Online URL: [Link]
-
Title: Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There Source: Phenomenex URL: [Link]
-
Title: Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC Source: Waters URL: [Link]
-
Title: Ion Suppression in Mass Spectrometry: Challenges and Solutions Source: SlideShare URL: [Link]
-
Title: Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry Source: Metrolab URL: [Link]
-
Title: HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column Source: SIELC Technologies URL: [Link]
-
Title: Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 10 Tips for Electrospray Ionisation LC-MS Source: Element Lab Solutions URL: [Link]
-
Title: Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis Source: ACS Publications URL: [Link]
-
Title: Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte Source: ACS Publications URL: [Link]
-
Title: Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization Source: LCGC International URL: [Link]
-
Title: Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices Source: Springer URL: [Link]
-
Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL: [Link]
-
Title: Some Aspects of Matrix Effects Caused by Troublesome Matrices in Pesticide Residue Analysis Source: MAG Online Library URL: [Link]
-
Title: Matrix effects in quantitative pesticide analysis using liquid chromatography–mass spectrometry Source: Bohrium URL: [Link]
- Title: Analysis method for detecting pyrazine compounds in beer Source: Google Patents URL
-
Title: Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS Source: MDPI URL: [Link]
-
Title: Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry Source: LCGC International URL: [Link]
-
Title: Study of different HILIC, mixed-mode, and other aqueous normal-phase approaches for the liquid chromatography/mass spectrometry-based determination of challenging polar pesticides Source: PubMed URL: [Link]
-
Title: Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis Source: Biotech Spain URL: [Link]
-
Title: Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: HILIC to the Rescue: Pharmaceutical Development Case Examples Source: LCGC International URL: [Link]
-
Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: SciSpace URL: [Link]
-
Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: PubMed URL: [Link]
-
Title: Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades Source: PubMed Central URL: [Link]
-
Title: SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY Source: Agilent URL: [Link]
-
Title: (PDF) Stable Isotope Dilution Gas Chromatography-Mass Spectrometry for Determination of Methoxypyrazines (“Green” Aroma) in Wine Source: ResearchGate URL: [Link]
-
Title: Interpretation of Isotope Peaks in Small Molecule LC–MS Source: LCGC International URL: [Link]
Sources
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- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mag.go.cr [mag.go.cr]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
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- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Deuterated Internal Standards for 2-Ethoxy-3-isopropylpyrazine Analysis
Welcome to the technical support center for the analysis of 2-Ethoxy-3-isopropylpyrazine using deuterated internal standards. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for robust and accurate quantification. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to ensure the success of your experiments.
Introduction: The Pursuit of Precision in Pyrazine Quantification
This compound is a key aroma compound found in various food products, contributing to their characteristic flavor profiles. Accurate quantification of this and other pyrazines is crucial for quality control, flavor research, and safety assessment. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for analyzing these volatile compounds.[1] However, the complexity of sample matrices can introduce significant analytical variability. The use of a stable isotope-labeled internal standard, particularly a deuterated analog, is the most effective way to compensate for these variations and achieve the highest level of accuracy and precision.[1]
This guide will walk you through the essential considerations for using deuterated internal standards in your this compound analysis, from selection and preparation to method validation and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is a deuterated internal standard, and why is it preferred for the analysis of this compound?
A deuterated internal standard is a version of the target analyte (in this case, this compound) where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This substitution results in a compound with a higher molecular weight, which is easily distinguishable by a mass spectrometer.
Key Advantages of Using a Deuterated Internal Standard:
-
Similar Physicochemical Properties: Deuterated standards have nearly identical chemical and physical properties to their non-deuterated counterparts. This means they behave similarly during sample extraction, derivatization, and chromatography.
-
Correction for Matrix Effects: Complex sample matrices can enhance or suppress the ionization of the target analyte in the MS ion source, leading to inaccurate results. Since the deuterated internal standard is similarly affected, the ratio of the analyte to the internal standard remains constant, correcting for these matrix effects.[2]
-
Compensation for Analyte Loss: Any loss of the target analyte during sample preparation will be mirrored by a proportional loss of the deuterated internal standard. This allows for accurate quantification even with incomplete sample recovery.
-
Improved Precision and Accuracy: By accounting for variations in injection volume, instrument response, and sample workup, deuterated internal standards significantly improve the overall precision and accuracy of the analytical method.[3]
Q2: Is there a commercially available deuterated internal standard for this compound?
Currently, a commercially available deuterated standard specifically for this compound is not readily found. While custom synthesis is an option, it can be costly and time-consuming.[4]
Q3: If a deuterated standard for this compound is unavailable, what are my options?
When an exact isotopic analog is not available, the next best approach is to use a closely related, structurally similar deuterated compound as a surrogate internal standard . For this compound, a suitable surrogate would be a deuterated version of another alkylpyrazine.
Recommended Surrogate Internal Standards:
-
Deuterated 2-Methylpyrazine (e.g., 2-Methylpyrazine-d6): This is a good starting point as it shares the core pyrazine ring structure.
-
Deuterated 2,3,5-Trimethylpyrazine (e.g., 2,3,5-Trimethylpyrazine-d9): This is another excellent choice due to its structural similarity and commercial availability.[5]
Crucial Consideration: When using a surrogate internal standard, it is imperative to thoroughly validate the method to ensure that the surrogate accurately mimics the behavior of this compound throughout the entire analytical process.[6]
Q4: What is deuterium-hydrogen exchange, and should I be concerned about it with pyrazines?
Deuterium-hydrogen (D-H) exchange is a chemical reaction where a deuterium atom on a molecule is swapped with a hydrogen atom from the surrounding environment (e.g., solvent, moisture in the GC system). This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte, compromising the accuracy of quantification.
For pyrazines, the deuterium atoms are typically on the alkyl side chains or the pyrazine ring itself. These C-D bonds are generally stable under typical GC-MS conditions. However, the potential for exchange, though low, should not be entirely dismissed, especially in the presence of acidic or basic sites in the sample matrix or on the GC column.
Mitigation Strategies:
-
Use high-purity solvents and reagents.
-
Ensure a well-maintained and leak-free GC-MS system to minimize moisture.
-
Evaluate the stability of the deuterated standard in the sample matrix and solvent over time as part of your method validation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: Poor Peak Shape (Tailing or Fronting) for this compound and/or the Deuterated Standard
| Potential Cause | Troubleshooting Steps |
| Active Sites in the GC Inlet or Column | 1. Clean or Replace the GC Inlet Liner: The inlet liner is a common source of activity. Use a deactivated liner. 2. Trim the GC Column: Remove the first 10-15 cm of the column from the inlet side to eliminate any accumulated non-volatile residues. 3. Condition the Column: Ensure the column is properly conditioned according to the manufacturer's instructions. |
| Incompatible Sample Solvent | 1. Match Solvent Polarity to the Stationary Phase: Using a highly polar solvent with a non-polar column (or vice-versa) can cause peak distortion.[7] |
| Column Overload | 1. Reduce Injection Volume or Sample Concentration: Injecting too much analyte can saturate the column. |
Problem 2: High Variability in the Analyte/Internal Standard Response Ratio
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Ensure Homogeneous Spiking: Thoroughly vortex or mix the sample after adding the internal standard to ensure uniform distribution. 2. Consistent Timing: Add the internal standard at the same step in the sample preparation process for all samples, standards, and quality controls.[8] |
| Differential Matrix Effects | 1. Optimize Sample Cleanup: If the matrix is very complex, consider additional cleanup steps like solid-phase extraction (SPE) to remove interfering compounds. 2. Validate with Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of your samples to better mimic the analytical conditions.[9] |
| Mass Spectrometer Instability | 1. Check MS Tune: Ensure the mass spectrometer is properly tuned and calibrated. 2. Monitor for Ion Source Contamination: A dirty ion source can lead to erratic signal response. Clean the ion source as needed. |
Problem 3: Isotopic Cross-Contribution (Interference)
| Potential Cause | Troubleshooting Steps |
| Natural Isotope Abundance | 1. Select Appropriate Ions for Monitoring: Choose quantifier and qualifier ions for the analyte and internal standard that are unique and free from overlap. The molecular ion (M+) and characteristic fragment ions should be evaluated. 2. Correct for Isotopic Contribution: In your data processing software, you may be able to apply a correction factor to account for the natural isotopic abundance of the analyte that contributes to the signal of the deuterated standard, and vice versa. |
| In-Source Fragmentation and D-H Exchange | 1. Optimize Ion Source Temperature: A lower ion source temperature can sometimes reduce in-source fragmentation and the potential for D-H exchange. |
Experimental Protocols & Method Validation
Protocol 1: Quantitative Analysis of this compound in a Liquid Matrix using a Surrogate Deuterated Internal Standard
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
1. Preparation of Standards and Samples:
-
Stock Solutions: Prepare individual stock solutions of this compound and the chosen surrogate deuterated internal standard (e.g., 2,3,5-Trimethylpyrazine-d9) in a high-purity solvent (e.g., methanol or dichloromethane).
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (or solvent) with varying concentrations of this compound and a constant concentration of the deuterated internal standard.
-
Sample Preparation: To a known volume or weight of your sample, add a precise amount of the deuterated internal standard solution.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Sample Equilibration: Place the prepared sample in a headspace vial, seal, and equilibrate at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow the volatile pyrazines to partition into the headspace.[1]
-
Extraction: Expose the SPME fiber to the headspace for a defined period to extract the analytes.[1]
-
Desorption: Transfer the SPME fiber to the GC inlet for thermal desorption of the analytes onto the column.
3. GC-MS Parameters:
| Parameter | Typical Setting |
| Injector | Splitless mode at 250-270°C |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Oven Program | Initial: 40-50°C (hold 2-5 min), Ramp: 3-5°C/min to 230-250°C |
| MS Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (this compound / Deuterated Standard) against the concentration of this compound.
-
Determine the concentration of this compound in your samples by calculating their peak area ratios and interpolating from the calibration curve.
Method Validation When Using a Surrogate Internal Standard
When using a surrogate internal standard, a thorough single-laboratory validation is crucial to demonstrate that the method is fit for its intended purpose.[10][11]
Key Validation Parameters:
-
Selectivity: Analyze blank matrix samples to ensure no endogenous compounds interfere with the detection of this compound or the surrogate standard.
-
Linearity and Range: Establish the concentration range over which the method is linear by analyzing a series of calibration standards. The coefficient of determination (r²) should typically be ≥ 0.99.
-
Accuracy (Recovery): Spike a blank matrix with known concentrations of this compound at low, medium, and high levels and calculate the percent recovery. Acceptance criteria are typically within 80-120%.
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze replicate samples under the same conditions on the same day. The relative standard deviation (RSD) should be within an acceptable range (e.g., < 15%).
-
Intermediate Precision: Analyze replicate samples on different days with different analysts or instruments to assess the method's robustness.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified with acceptable accuracy and precision.
Visualizations
Caption: Workflow for the quantitative analysis of this compound using a deuterated internal standard by HS-SPME-GC-MS.
Caption: Key parameters for the validation of an analytical method using a surrogate internal standard.
References
-
Welch Laboratory. (2025, January 23). [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes. WelchLab. [Link]
-
Fang, M., & Cadwallader, K. R. (2013). Convenient Synthesis of Stable Deuterium-Labeled Alkylpyrazines for Use in Stable Isotope Dilution Assays. Journal of Agricultural and Food Chemistry, 61(12), 2936–2943. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]
-
AOAC International. (2002). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. AOAC International. [Link]
-
Restek. (2024, July 9). More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution. Restek. [Link]
-
Song, H., & Lin, M. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Mass Spectrometry Reviews, 31(1), 150-168. [Link]
-
Fang, M., & Cadwallader, K. R. (2012). Improved synthesis of deuterium-labeled alkyl pyrazines for use in stable isotope dilution analysis. In Recent Advances in the Analysis of Food and Flavors (Vol. 1098, pp. 57-69). American Chemical Society. [Link]
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Crawford Scientific. [Link]
-
Welch Laboratory. (2025, January 7). Are You Using The Internal Standard Method In A Right Way?. WelchLab. [Link]
-
ResearchGate. (n.d.). Improved Synthesis of Deuterium-Labeled Alkyl Pyrazines for Use in Stable Isotope Dilution Analysis. Request PDF. [Link]
-
ResearchGate. (n.d.). Table 1 Internal standards and performance check standards for GC-MS. ResearchGate. [Link]
-
AOAC International. (2016). Appendix F: Guidelines for Standard Method Performance Requirements. AOAC International. [Link]
-
National Association of Testing Authorities, Australia. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. NATA. [Link]
-
AOAC International. (n.d.). How to Meet ISO 17025 Requirements for Method Verification. AOAC International. [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]
-
IUPAC. (2002). HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. Pure and Applied Chemistry, 74(5), 835-855. [Link]
-
LCGC International. (n.d.). The LCGC Blog: Measuring Quality.... LCGC International. [Link]
-
Taylor & Francis Online. (n.d.). Surrogate Peptide Selection and Internal Standardization for Accurate Quantification of Endogenous Proteins. Taylor & Francis Online. [Link]
-
PubMed. (n.d.). In electrospray ionization source hydrogen/deuterium exchange LC-MS and LC-MS/MS for characterization of metabolites. PubMed. [Link]
-
MDPI. (n.d.). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. [Link]
-
PubMed Central. (n.d.). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. PubMed Central. [Link]
-
National Institutes of Health. (n.d.). Quantitative Hydrogen–Deuterium Exchange Mass Spectrometry for Simultaneous Structural Characterization and Affinity Indexing of Single Target Drug Candidate Libraries. NIH. [Link]
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Technical Support Center: A Guide to Minimizing Analyte Loss During Sample Preparation
Welcome to our comprehensive technical support center dedicated to addressing a critical challenge in analytical sciences: the loss of analytes during sample preparation. This guide is designed for researchers, scientists, and drug development professionals who seek to enhance the accuracy, reproducibility, and reliability of their experimental results. Here, we move beyond simple protocols to explain the underlying scientific principles governing analyte stability and recovery. Our troubleshooting guides and frequently asked questions (FAQs) are structured to provide actionable solutions to common problems encountered in the laboratory.
Section 1: Understanding and Preventing Analyte Adsorption
Analyte loss due to adsorption onto the surfaces of laboratory consumables is a frequent and often underestimated problem. This phenomenon is particularly pronounced with hydrophobic compounds and at low analyte concentrations.
FAQ 1: Why is my analyte recovery low and inconsistent, especially for hydrophobic compounds?
Low and variable recovery of hydrophobic analytes can often be attributed to non-specific binding (NSB) to the surfaces of sample containers, pipette tips, and other labware. This is primarily driven by hydrophobic interactions between the analyte and the polymer surfaces of these materials.[1][2]
Troubleshooting Guide: Adsorption to Surfaces
-
Issue: Suspected analyte loss due to adsorption.
-
Symptoms:
-
Poor recovery of hydrophobic analytes.
-
Inconsistent results between replicate samples.
-
Decreased sensitivity in analytical assays.
-
Protocol for Minimizing Non-Specific Binding:
-
Container Selection:
-
For hydrophobic analytes, prefer polypropylene or silanized glass containers over standard glass, as basic compounds can ionically bind to the silanol groups on glass surfaces.[3]
-
For highly sensitive applications, consider using certified low-binding microplates and tubes.
-
-
Solvent and Buffer Additives:
-
Organic Solvents: The addition of an organic solvent like acetonitrile or methanol to your sample can disrupt hydrophobic interactions and reduce adsorption.
-
Surfactants: A low concentration (e.g., 0.005% to 0.1%) of a non-ionic surfactant, such as Tween-20, can be effective in preventing NSB.[2][4]
-
Blocking Agents: For protein analytes, adding a "blocking" protein like Bovine Serum Albumin (BSA) at a concentration of 0.5 to 2 mg/ml can saturate non-specific binding sites on container surfaces.[1][2][4]
-
-
pH Adjustment:
-
The pH of your sample can influence the charge of your analyte and the surface of the container. Adjusting the pH to a point where both the analyte and the surface have similar charges can reduce ionic interactions.[1]
-
-
Sample Handling:
-
Minimize the number of transfer steps to reduce the surface area your sample is exposed to.
-
Whenever possible, perform dilutions and reactions directly in the analysis vial.
-
Section 2: Ensuring Analyte Stability During Storage and Handling
The stability of an analyte is paramount for accurate quantification. Degradation can occur due to enzymatic activity, temperature fluctuations, light exposure, and extreme pH conditions.[5]
FAQ 2: My analyte appears to be degrading between sample collection and analysis. What are the likely causes and how can I prevent this?
Analyte degradation is a common issue, often caused by enzymatic activity, improper storage temperature, or exposure to light. Immediate and proper handling and storage are crucial to maintain sample integrity.[5]
Troubleshooting Guide: Analyte Degradation
-
Issue: Suspected analyte degradation.
-
Symptoms:
-
Decreasing analyte concentration over time.
-
Appearance of unknown peaks in chromatograms.
-
Poor reproducibility of results from samples analyzed at different times.
-
Protocol for Ensuring Analyte Stability:
-
Enzymatic Degradation:
-
Immediate Inhibition: For biological samples, collect them directly into tubes containing protease or phosphatase inhibitors to prevent enzymatic degradation.
-
Low Temperature: Process and store samples at low temperatures (e.g., on ice or at 4°C) to reduce enzyme activity.[6]
-
-
Temperature Stability:
-
Refrigeration and Freezing: For short-term storage, refrigeration at 2-8°C is often sufficient. For long-term storage, freezing at -20°C or -80°C is recommended.[7][8]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to degradation of sensitive analytes. Aliquot samples into single-use volumes before freezing.[9]
-
-
Light Sensitivity:
-
Use amber-colored collection tubes and vials to protect light-sensitive analytes from photodegradation.[2]
-
-
pH Stability:
Table 1: Recommended Storage Conditions for Common Analytes
| Analyte Class | Short-Term Storage (≤ 24h) | Long-Term Storage (> 24h) | Special Considerations |
| Small Molecules | 2-8°C | -20°C or -80°C | Check for light and pH sensitivity. |
| Peptides & Proteins | 2-8°C or -20°C | -80°C | Avoid repeated freeze-thaw cycles. Use low-binding tubes. |
| Nucleic Acids | 2-8°C (in TE buffer) | -20°C or -80°C | Use nuclease-free water and consumables. |
| Metabolites | On ice, then -80°C | -80°C | Quench metabolic activity immediately upon collection. |
Section 3: Optimizing Extraction Techniques for Maximum Recovery
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are powerful techniques for sample clean-up and concentration. However, incomplete recovery is a common challenge.
Solid-Phase Extraction (SPE)
FAQ 3: I'm experiencing low and inconsistent analyte recovery with my SPE method. What are the most common causes and how can I troubleshoot this?
Low recovery in SPE can stem from several factors, including improper sorbent selection, inadequate conditioning, a suboptimal wash solvent, or an inappropriate elution solvent. A systematic approach to troubleshooting is necessary to identify the source of the analyte loss.[1][10][11][12][13]
Troubleshooting Workflow for Low SPE Recovery
Caption: A systematic approach to troubleshooting low recovery in SPE.
Detailed Step-by-Step SPE Protocol:
-
Sorbent Selection: Choose a sorbent with a chemistry that is appropriate for your analyte (e.g., reversed-phase for nonpolar analytes, ion-exchange for charged analytes).[14] The sorbent capacity should be sufficient for the amount of analyte in your sample.[15]
-
Conditioning: This step is crucial for activating the sorbent. For reversed-phase sorbents, use a water-miscible organic solvent like methanol, followed by water or an aqueous buffer.[4][11][16]
-
Equilibration: Equilibrate the sorbent with a solution that has a similar pH and ionic strength to your sample. This prevents shocking the column upon sample loading.[16]
-
Sample Loading: Load the sample at a slow and consistent flow rate to ensure adequate interaction between the analyte and the sorbent.
-
Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte of interest.[11]
-
Elution: Use a solvent that is strong enough to disrupt the interaction between the analyte and the sorbent, leading to its elution.[11] It may be beneficial to use two smaller aliquots of the elution solvent rather than one large one.[4]
Liquid-Liquid Extraction (LLE)
FAQ 4: How can I improve the recovery and selectivity of my liquid-liquid extraction?
Optimizing LLE involves careful selection of the extraction solvent and controlling the pH of the aqueous phase to ensure the analyte is in its most extractable form.[13][17]
Protocol for Optimizing Liquid-Liquid Extraction:
-
Solvent Selection:
-
Choose an organic solvent that is immiscible with the aqueous phase and in which your analyte has high solubility.[18][19]
-
Consider the polarity of your analyte. For polar analytes, a more polar organic solvent may be required.[13][20]
-
The ratio of the organic solvent to the aqueous sample is important, with a higher ratio often leading to better recovery. A 7:1 ratio is a good starting point.[20][21]
-
-
pH Adjustment:
-
For ionizable analytes, adjusting the pH of the aqueous phase is critical.
-
For acidic analytes, adjust the pH to be at least two units below the pKa to ensure they are in their neutral, more organic-soluble form.[13][17]
-
For basic analytes, adjust the pH to be at least two units above the pKa.[13][17]
-
-
Mixing and Phase Separation:
-
Gently invert the separation funnel to mix the phases. Vigorous shaking can lead to the formation of emulsions, which are difficult to separate.[22]
-
Allow sufficient time for the two phases to completely separate before collecting the desired layer.
-
Section 4: Maximizing Analyte Recovery from Protein Precipitation
Protein precipitation is a common method for removing proteins from biological samples. However, analytes can be lost through co-precipitation with the protein pellet.
FAQ 5: I'm losing my analyte of interest during protein precipitation. How can I improve my recovery?
Analyte loss during protein precipitation is often due to co-precipitation with the protein pellet. Optimizing the precipitation protocol can significantly improve recovery.[16]
Optimized Protein Precipitation Protocol (Acetonitrile):
-
Solvent-to-Sample Ratio: Use a cold solvent-to-sample ratio of 3:1 or 4:1 (v/v).[16]
-
Mixing: Vortex the sample and solvent mixture vigorously for at least 30 seconds to ensure thorough denaturation of proteins.
-
Incubation: Incubate the mixture at a low temperature (e.g., -20°C) for 20-30 minutes to enhance precipitation.[16]
-
Centrifugation: Centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to obtain a compact protein pellet.
-
Supernatant Collection: Carefully collect the supernatant containing your analyte.
-
Pellet Wash (Optional but Recommended): To maximize recovery, add a small volume of cold precipitation solvent to the pellet, vortex briefly, and centrifuge again. Combine this second supernatant with the first.[16]
Table 2: Comparison of Protein Precipitation Methods
| Method | Typical Recovery | Advantages | Disadvantages |
| Acetonitrile | High (>90% for many analytes) | Efficient protein removal, good for a wide range of analytes. | May not be suitable for very polar compounds. |
| Methanol | Good (often >90%) | Effective for a broad range of analytes. | Can sometimes result in less compact pellets. |
| Acetone | Variable (can be >95% with optimization) | Can provide high recovery with the addition of salt.[10] | Recovery can be inconsistent without optimization. |
| Trichloroacetic Acid (TCA) | Can be effective | Efficient precipitation. | Can cause analyte degradation if not neutralized. |
| Methanol/Chloroform | Good (~80% for urinary proteins) | Effective for urine proteomics.[23][24] | More complex procedure. |
Section 5: Preventing Analyte Loss During Evaporation
Evaporation steps are often necessary to concentrate the sample, but can lead to the loss of volatile analytes.
FAQ 6: How can I prevent the loss of my analyte during solvent evaporation?
Analyte loss during evaporation is a concern, especially for volatile compounds. Careful control of the evaporation conditions is essential.
Troubleshooting Guide: Evaporation-Induced Analyte Loss
-
Issue: Suspected loss of analyte during evaporation.
-
Symptoms:
-
Low recovery of volatile or semi-volatile compounds.
-
Poor reproducibility of concentrated samples.
-
Protocol for Minimizing Evaporation Loss:
-
Gentle Conditions: Use the gentlest conditions possible. This includes using a lower temperature and a less aggressive stream of nitrogen.
-
Avoid Complete Dryness: Whenever possible, avoid evaporating the sample to complete dryness, as this increases the risk of losing more volatile analytes. Reconstitute the sample from a small volume of solvent.
-
Use a Keeper Solvent: For very volatile analytes, consider adding a small amount of a high-boiling, non-volatile "keeper" solvent to the sample before evaporation.
-
Proper Equipment: Use equipment designed for gentle evaporation, such as a centrifugal vacuum concentrator or a well-controlled nitrogen evaporator.
Analyte Loss Mechanisms and Prevention Strategies
Caption: Key mechanisms of analyte loss and their corresponding prevention strategies.
References
-
Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. (n.d.). ResearchGate. [Link]
-
Phenomenex. (2025, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip [Video]. YouTube. [Link]
-
Hawach. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE. [Link]
-
The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. (2019, June 7). Journal of Clinical Medicine. [Link]
-
SCION Instruments. (n.d.). Sample Preparation – Liquid-Liquid Extraction. [Link]
-
Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]
-
Global Bioanalysis Consortium Harmonization Team. (2016, January 28). Sample Management: Recommendation for Best Practices and Harmonization. PubMed Central. [Link]
-
Raykol. (n.d.). Introduction of the Four Steps for Operating a Solid Phase Extraction System. [Link]
-
The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. (2025, October 16). ResearchGate. [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
-
Recommendations for Clinical Biomarker Specimen Preservation and Stability Assessments. (n.d.). Taylor & Francis Online. [Link]
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. [Link]
-
K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. [Link]
-
Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC. [Link]
-
IT Medical Team. (2021, August 31). Effect of Storage Time and Temperature on the Stability of Serum Analytes. [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
ALWSCI. (2025, August 5). How To Choose The Right SPE Sorbent For Your Application?. [Link]
-
European Journal of Cardiovascular Medicine. (n.d.). Effect of Storage Temperature (-20°C, 4°C, 25°C) and Duration (24h-1week) on Biochemical Serum Analyte Stability in Healthy Adult Samples: A Comparative Analysis. [Link]
-
Hawach. (2025, July 22). Recovery Rate, Extraction Speed and Sample Capacity of SPE Cartridge. [Link]
-
Economy Process Solutions. (n.d.). Liquid-Liquid Extraction: Solvent Selection for Efficient Separation. [Link]
-
Restek. (2025, June 24). Choosing the Right Elution Solvent When Using Support Liquid Extraction (SLE). [Link]
-
The effect of storage temperature fluctuations on the stability of biochemical analytes in blood serum. (n.d.). ResearchGate. [Link]
-
Instructables. (n.d.). Liquid-liquid Extraction : 4 Steps. [Link]
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Wikipedia. (n.d.). Liquid–liquid extraction. [Link]
-
Comparison of protein precipitation methods for sample preparation prior to proteomic analysis of Chinese hamster ovary cell hom. (2020, September 18). Electronic Journal of Biotechnology. [Link]
-
The effect of storage conditions on sample stability in the routine clinical laboratory. (2015, March 16). Annals of Clinical Biochemistry. [Link]
-
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021, April 7). LCGC International. [Link]
-
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. [Link]
-
Comparison of different sorbent materials for on-line solid-phase extraction with liquid chromatography-atmospheric pressure chemical ionization mass spectrometry of phenols. (2025, August 5). ResearchGate. [Link]
-
Masking as a mechanism for evaporative loss of trace analyte, especially after solid-phase extraction. (n.d.). CDC Stacks. [Link]
-
Evaluation of Urinary Protein Precipitation Protocols for the Multidisciplinary Approach to the Study of Chronic Pelvic Pain Research Network. (n.d.). PubMed Central. [Link]
-
Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak Ligand–Analyte Interactions. (2022, March 9). ACS Omega. [Link]
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NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]
-
Coriolis Pharma. (2024, December 11). Stability Studies-Regulations, Patient Safety & Quality. [Link]
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Celignis. (n.d.). Liquid-Liquid Extraction - Use in Bioprocess Development. [Link]
-
A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (2022, October 5). Journal of Separation Science. [Link]
-
Analyte stability in clinical chemistry quality control materials. (n.d.). PubMed. [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]
-
Understanding and Improving Solid-Phase Extraction. (n.d.). LCGC International. [Link]
-
Best Practices for Stability Testing of Biologics. (n.d.). Pharmaceutical Technology. [Link]
-
Sample Stabilization Strategies: A Case Study Review of Unique Sample Collection and Handling Procedures. (2019, October). Bioanalysis. [Link]
-
Four Tips for Minimizing Protein Degradation During Sample Preparation. (2015, June 26). YouTube. [Link]
-
Non-Specific Adsorption Reduction Methods in Biosensing. (2019, May 31). Sensors. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Method Validation for 2-Ethoxy-3-isopropylpyrazine in Beverages
For researchers, scientists, and professionals in the beverage and flavor industries, the accurate quantification of key aroma compounds is paramount. 2-Ethoxy-3-isopropylpyrazine (EIP) is a potent aromatic compound, often associated with desirable earthy, nutty, and roasted notes that characterize a wide range of beverages, from coffee and beer to certain wines. However, its impact is highly concentration-dependent, necessitating robust and reliable analytical methods for its monitoring and control. This guide provides an in-depth comparison of analytical methodologies for the validation of EIP in beverage matrices, grounded in the principles of scientific integrity and practical, field-proven insights.
The Imperative of Method Validation: Ensuring Data Integrity
Method validation is the cornerstone of reliable analytical measurements. It is the documented process that provides a high degree of assurance that a specific analytical method will consistently produce a result meeting its predetermined specifications and quality attributes. For the analysis of a potent aroma compound like EIP in complex beverage matrices, a thoroughly validated method is not just a regulatory requirement but a scientific necessity to ensure data is accurate, reproducible, and fit for its intended purpose. The principles outlined in guidelines from the International Council for Harmonisation (ICH) and ISO/IEC 17025 provide a framework for the validation process, ensuring a harmonized approach to demonstrating a method's suitability.[1][2][3][4][5][6][7][8][9]
A Comparative Analysis of Sample Preparation Techniques for EIP
The primary challenge in analyzing EIP in beverages lies in its volatility and the complexity of the sample matrix, which can contain numerous interfering compounds. Therefore, the choice of sample preparation technique is critical for the successful validation of an analytical method. This guide will compare three prevalent extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Headspace-Solid Phase Microextraction (HS-SPME), followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid-Liquid Extraction (LLE)
LLE is a traditional and widely used technique for separating compounds based on their differential solubilities in two immiscible liquids.[7][10] For EIP analysis, a beverage sample would be mixed with an organic solvent in which EIP is highly soluble.
-
Sample Preparation: Degas carbonated beverages. Adjust the pH of the sample to neutral to ensure EIP is in a non-ionized state.
-
Extraction: In a separatory funnel, mix a defined volume of the beverage sample (e.g., 50 mL) with an equal volume of a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Partitioning: Shake the funnel vigorously for 2-3 minutes, allowing for the partition of EIP into the organic phase. Periodically vent the funnel to release pressure.
-
Phase Separation: Allow the layers to separate. Collect the organic layer.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate to remove residual water. Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Analysis: Inject an aliquot of the concentrated extract into the GC-MS system.
Causality Behind Experimental Choices: The choice of a non-polar solvent like dichloromethane is driven by the relatively non-polar nature of EIP, maximizing its extraction from the aqueous beverage matrix. pH adjustment is crucial as it can affect the solubility of other matrix components, potentially reducing interferences.
Solid-Phase Extraction (SPE)
SPE is a more modern and often more efficient technique than LLE, utilizing a solid sorbent to selectively adsorb the analyte of interest from a liquid sample.[1][7][8][10][11]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol followed by deionized water through it.
-
Sample Loading: Pass a known volume of the beverage sample (e.g., 20 mL) through the conditioned cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage methanol-water mixture) to remove polar interferences.
-
Elution: Elute the retained EIP from the cartridge using a small volume of a strong organic solvent (e.g., ethyl acetate or acetonitrile).
-
Analysis: Inject an aliquot of the eluate directly into the GC-MS system.
Causality Behind Experimental Choices: The C18 sorbent is a reversed-phase material that effectively retains non-polar to moderately polar compounds like EIP from an aqueous matrix. The washing step is critical for removing sugars, acids, and other polar compounds that could interfere with the GC-MS analysis.
Headspace-Solid Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, highly sensitive technique that combines extraction and pre-concentration in a single step. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like EIP in complex matrices.[12]
-
Sample Preparation: Place a small, precise volume of the beverage sample (e.g., 5 mL) into a headspace vial. Add a known amount of salt (e.g., NaCl) to increase the ionic strength of the sample and promote the release of volatile compounds.
-
Incubation and Extraction: Seal the vial and place it in a heated agitator. Incubate the sample at a specific temperature (e.g., 60°C) for a set time to allow for equilibration of EIP in the headspace. Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period to adsorb the analytes.
-
Desorption and Analysis: Retract the fiber and insert it into the hot injection port of the GC-MS, where the adsorbed EIP is thermally desorbed and transferred to the analytical column.
Causality Behind Experimental Choices: The addition of salt, known as the "salting-out" effect, decreases the solubility of organic compounds in the aqueous phase, thereby increasing their concentration in the headspace and enhancing extraction efficiency. The choice of a multi-coated SPME fiber like DVB/CAR/PDMS provides a broad range of selectivity for different volatile compounds, including pyrazines.
Visualizing the Workflow: A Comparative Diagram
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A Comparative Sensory Analysis: 2-Ethoxy-3-isopropylpyrazine vs. 2-Methoxy-3-isopropylpyrazine
A Guide for Researchers and Flavor Scientists
In the intricate world of flavor and aroma chemistry, pyrazines stand out for their potent and diverse sensory profiles, often at exceptionally low concentrations. Among these, alkyl-alkoxy pyrazines are of significant interest for their contribution to the aromas of a wide range of food and beverage products. This guide provides an in-depth sensory comparison of two structurally similar yet sensorially distinct pyrazines: 2-Ethoxy-3-isopropylpyrazine and 2-Methoxy-3-isopropylpyrazine. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these compounds for application in their respective fields.
Unveiling the Sensory Dichotomy: From Earthy and Roasted to Green and Vegetal
The primary distinction between this compound and its methoxy counterpart lies in their fundamentally different aroma profiles. While the substitution of an ethoxy group for a methoxy group represents a seemingly minor structural change—the addition of a single carbon and two hydrogen atoms—the resulting impact on sensory perception is profound.
This compound is predominantly characterized by its earthy, nutty, and roasted aroma.[1] Its sensory profile is often described as possessing notes of slightly roasted nuts, contributing a savory and rich character to food products.[2] This makes it a valuable ingredient in the formulation of flavors for baked goods, roasted meats, and coffee, where it enhances the perception of Maillard reaction products.[1]
In contrast, 2-Methoxy-3-isopropylpyrazine is renowned for its potent green, vegetative, and earthy notes.[3][4] Its aroma is frequently likened to that of fresh green bell peppers, peas, and raw potatoes.[5][6] This pyrazine is a key contributor to the characteristic "green" aroma of many vegetables, including bell peppers, peas, and asparagus, and is also found in some grape varieties, where it can influence the flavor profile of wine.[7][8]
This fundamental difference in sensory character is consistent with broader observations of alkoxy-pyrazines, where ethoxy-substituted pyrazines tend to elicit nutty and coffee-like aromas, while methoxy-substituted pyrazines are more commonly associated with green and woody notes.[7]
At the Threshold of Perception: A Quantitative Comparison
The potency of an aroma compound is quantified by its odor detection threshold, the minimum concentration at which it can be perceived by the human olfactory system. 2-Methoxy-3-isopropylpyrazine is known for its remarkably low odor threshold, with reported values in the nanogram per liter (ng/L) range in aqueous solutions, juice, and wine.[4] This extreme potency means that even trace amounts of this compound can have a significant impact on the overall flavor profile of a product.
While specific, directly comparable odor threshold data for this compound is not as readily available in the scientific literature, it is generally understood that alkoxy-pyrazines exhibit high odor potencies.[7] The following table summarizes the available sensory and physical data for both compounds.
| Property | This compound | 2-Methoxy-3-isopropylpyrazine |
| CAS Number | 72797-16-1 | 25773-40-4[7] |
| Molecular Formula | C9H14N2O | C8H12N2O[7] |
| Molecular Weight | 166.22 g/mol | 152.2 g/mol [7] |
| Appearance | Colorless to slightly yellow clear liquid[1] | Pale yellow to yellow liquid[7] |
| Predominant Sensory Descriptors | Earthy, nutty, roasted[1] | Green, vegetal, earthy, bell pepper, pea[3][4][6] |
| Odor Threshold (in water) | Data not readily available | As low as 2 ng/L[4] |
| Natural Occurrence | Primarily associated with cooked/roasted foods | Bell peppers, peas, asparagus, grapes[7][8] |
The Structural Basis of Sensory Perception: A Molecular Perspective
The divergence in sensory profiles between these two pyrazines can be attributed to the differences in the size and polarity of the ethoxy versus the methoxy group. This seemingly small structural modification can influence how the molecule interacts with olfactory receptors in the nasal epithelium, leading to different neural signals being sent to the brain and, consequently, different odor perceptions.
The diagram below illustrates the structural differences between the two molecules.
Caption: Structural and Sensory Comparison of the Two Pyrazines.
A Protocol for Direct Comparative Sensory Analysis
To provide a framework for a direct and objective sensory comparison of these two compounds, the following experimental protocol is proposed. This methodology is based on established practices in sensory science and is designed to yield robust and reproducible data.
Objective:
To quantitatively and qualitatively compare the sensory profiles of this compound and 2-Methoxy-3-isopropylpyrazine.
Materials:
-
High-purity samples of this compound and 2-Methoxy-3-isopropylpyrazine.
-
Deodorized water or a neutral food-grade solvent (e.g., propylene glycol).
-
A panel of trained sensory assessors (typically 8-12 individuals).
-
Odor-free sample presentation vessels (e.g., glass snifters with lids).
-
A controlled sensory evaluation environment with neutral lighting and temperature, and free from extraneous odors.
Experimental Workflow:
Caption: Experimental Workflow for Comparative Sensory Analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare serial dilutions of each pyrazine in the chosen neutral solvent. The concentration range should span from well below the expected detection threshold to a level that is clearly perceptible but not overwhelming.
-
Sensory Panel Training: Train a panel of assessors to identify and describe a range of aroma attributes relevant to the expected sensory profiles (e.g., earthy, nutty, roasted, green, bell pepper, pea). Provide reference standards for each attribute.
-
Odor Threshold Determination: Determine the odor detection threshold for each compound using a standardized method, such as the ASTM E679 ascending forced-choice method. This will provide a quantitative measure of their relative potencies.
-
Descriptive Analysis: Conduct sessions with the trained panel to generate a list of descriptive sensory attributes for each pyrazine. The panel should come to a consensus on the definitions of these attributes.
-
Quantitative Descriptive Analysis (QDA®): Present the samples to the panelists in a randomized and blind manner. Have the panelists rate the intensity of each agreed-upon sensory attribute on a linear scale.
-
Data Analysis: Analyze the intensity ratings statistically (e.g., using Analysis of Variance - ANOVA) to identify significant differences in the sensory profiles of the two compounds. The results can be visualized using spider plots for a clear comparative representation.
Conclusion and Applications
The sensory comparison of this compound and 2-methoxy-3-isopropylpyrazine reveals a fascinating example of how subtle molecular changes can dramatically alter sensory perception. The former, with its characteristic nutty and roasted notes, is well-suited for applications in savory and baked goods, while the latter's potent green and vegetal profile is invaluable for creating authentic vegetable flavors.
For researchers and product developers, a clear understanding of these differences is crucial for the targeted application of these potent aroma compounds. The choice between them will depend entirely on the desired sensory outcome. Furthermore, in the context of drug development, identifying and understanding potential off-notes is critical, and these pyrazines can serve as important reference compounds for "earthy" or "green" sensory attributes. The provided experimental framework offers a robust methodology for conducting direct comparative sensory evaluations, enabling a more informed and precise use of these powerful flavor ingredients.
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ScenTree. (n.d.). 2-methoxy-3-isopropyl pyrazine (CAS N° 25773-40-4). Retrieved from [Link]
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Sinofi Ingredients. (n.d.). Buy Bulk - 2-Methoxy-3-Isopropylpyrazine | Wholesale Supplier. Retrieved from [Link]
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Human Metabolome Database. (2023). Showing metabocard for 2-Isopropyl-3-methoxypyrazine (HMDB0040340). Retrieved from [Link]
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FooDB. (2019). Showing Compound 2-Isopropyl-3-methoxypyrazine (FDB020065). Retrieved from [Link]
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Synerzine. (n.d.). 2-METHOXY-3-ISOPROPYL PYRAZINE. Retrieved from [Link]
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- Cheng, T. B., Reineccius, G. A., Bjorklund, J. A., & Leete, E. (1991). Biosynthesis of 2-methoxy-3-isopropylpyrazine in Pseudomonas perolens. Journal of Agricultural and Food Chemistry, 39(5), 883-886.
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Navigating the Labyrinth of Aroma: An Inter-laboratory Comparison Guide to 2-Ethoxy-3-isopropylpyrazine Analysis
A Senior Application Scientist's Perspective on Achieving Methodological Harmony for a Key Flavor Compound
The Analytical Imperative: Why Consistency Matters
In the realm of food science and production, the consistent and accurate measurement of key aroma compounds like EIP is paramount for quality control and product development. Discrepancies in analytical results between laboratories can lead to inconsistencies in product flavor profiles, disputes in trade, and challenges in research and development. Establishing a robust and harmonized analytical approach is therefore not merely a scientific exercise but a commercial necessity. This guide will delve into the critical stages of EIP analysis, from sample preparation to instrumental detection, highlighting the key sources of variability and offering evidence-based recommendations.
Deconstructing the Analytical Workflow: A Comparative Overview
The journey to quantifying EIP is a multi-step process, with each stage presenting its own set of variables that can influence the final result. The most prevalent and powerful technique for the analysis of volatile and semi-volatile compounds like pyrazines is Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] This is due to its high sensitivity and ability to separate and identify individual components within a complex mixture.[4]
Sample Preparation and Extraction: The Critical First Step
Effective extraction of EIP from the intricate matrix of a food or beverage sample is the foundation of reliable analysis.[6] Several techniques are commonly employed, each with its own advantages and limitations.
-
Liquid-Liquid Extraction (LLE): A traditional method that involves partitioning the analyte between two immiscible liquids. While straightforward, it can be labor-intensive and require significant volumes of organic solvents.[2][6]
-
Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent to selectively adsorb the analyte from a liquid sample, after which it is eluted with a small volume of solvent.[2][6] SPE offers better selectivity and concentration factors compared to LLE.
-
Solid-Phase Microextraction (SPME): A solvent-free method that employs a fused-silica fiber coated with a stationary phase to extract volatile and semi-volatile compounds from the headspace of a sample or by direct immersion.[6][7] HS-SPME is particularly well-suited for aroma analysis due to its simplicity, sensitivity, and minimal sample manipulation.[7]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Initially developed for pesticide residue analysis, the QuEChERS approach has been adapted for the determination of methoxypyrazines in wine.[2][3] It involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step.
The choice of extraction method significantly impacts recovery and can be a major source of inter-laboratory variation. For EIP analysis, HS-SPME coupled with GC-MS is a widely adopted and highly effective approach.[7]
Instrumental Analysis: The Power of GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone of pyrazine analysis.[4][5] The gas chromatograph separates the volatile compounds based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the ionized molecules.[4]
Key parameters that can influence GC-MS results and should be standardized for inter-laboratory comparisons include:
-
GC Column: The choice of stationary phase (e.g., non-polar, polar) is critical for achieving optimal separation of target analytes from matrix interferences.[4]
-
Temperature Program: The oven temperature gradient affects the elution time and peak shape of the analytes.
-
Injector Type and Temperature: Splitless injection is often preferred for trace analysis to maximize the amount of analyte reaching the column.[8]
-
MS Parameters: The ionization mode (typically electron impact) and detector settings (e.g., single ion monitoring for enhanced sensitivity) must be consistent.[7][9]
Comparative Performance of Analytical Methods
While direct inter-laboratory comparison data for EIP is scarce, a review of validated methods for similar pyrazine compounds using HS-SPME-GC-MS provides valuable performance benchmarks.
| Performance Parameter | Method 1 (HS-SPME-GC-MS/MS) | Method 2 (HS-SPME-GC-MS) | Method 3 (MHS-SPME-arrow-GC-MS) |
| Analyte(s) | Various Pyrazines | 2-ethyl-5-methyl-pyrazine & others | Various Pyrazines |
| Matrix | Perilla Seed Oil | Green Tea | Rapeseed Oil |
| Linearity (r²) | Not Specified | 0.981–0.999 | Not Specified |
| Limit of Detection (LOD) | 0.07–22.22 ng/g | 0.005–0.04 µg/mL (LOQ) | 2–60 ng/g |
| Limit of Quantification (LOQ) | Not Specified | 0.005–0.04 µg/mL | 6–180 ng/g |
| Accuracy (Recovery %) | 94.6–107.92% | 79.08–99.17% | 91.6–109.2% |
| Precision (RSD %) | < 9.76% (Interday) | 3.12–10.37% (CV%) | < 16% (Intra- and Inter-day) |
| Data synthesized from a comparative guide on pyrazine analysis. |
These data highlight the typical performance characteristics that can be expected from a well-validated HS-SPME-GC-MS method for pyrazine analysis. Laboratories aiming for comparable results should strive to achieve similar levels of linearity, sensitivity, accuracy, and precision.
Experimental Protocols: A Blueprint for Consistency
To facilitate methodological harmonization, the following detailed protocols for the analysis of EIP are provided as a starting point.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Preparation: Homogenize solid samples or directly use liquid samples. Accurately weigh or measure a defined amount of the sample into a headspace vial.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a deuterated analog of EIP) to each sample, blank, and calibration standard.
-
Incubation and Extraction: Place the vial in a heated agitator. Expose the SPME fiber to the headspace for a defined period and temperature to allow for the adsorption of volatile compounds.
-
Desorption: Retract the fiber and immediately introduce it into the hot GC injector for thermal desorption of the analytes onto the analytical column.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injector: Operate in splitless mode at a temperature of approximately 250°C.
-
Carrier Gas: Use helium at a constant flow rate.
-
Oven Temperature Program: A typical program might start at 40°C, hold for a few minutes, then ramp up to a final temperature of around 250°C.
-
Mass Spectrometer: Operate in electron impact (EI) mode. For quantification, use selected ion monitoring (SIM) to enhance sensitivity and selectivity for EIP and the internal standard.
Visualizing the Workflow
To further clarify the analytical process, the following diagrams illustrate the key steps.
Caption: Headspace Solid-Phase Microextraction (HS-SPME) Workflow for EIP Analysis.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Workflow.
The Path to Harmonization: Method Validation and Proficiency Testing
Achieving inter-laboratory comparability necessitates rigorous in-house method validation and participation in proficiency testing (PT) schemes.[10][11][12][13]
Method Validation: A Self-Validating System
Before a method is used for routine analysis, it must be thoroughly validated to ensure it is fit for purpose.[10][11][14] Key validation parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[10]
-
Accuracy: The closeness of the measured value to the true value.[10]
-
Precision: The degree of agreement among a series of measurements.[10]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[14]
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte over a given range.[10][14]
-
Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters.[10]
Proficiency Testing: The External Benchmark
Proficiency testing is an essential tool for external quality assessment, allowing laboratories to compare their results to a consensus value from a group of participating laboratories.[12][13][15][16] Statistical tools such as Z-scores are used to evaluate laboratory performance.[15][17][18] While a specific PT scheme for EIP may not currently exist, participation in programs for similar analytes in comparable matrices can provide valuable insights into a laboratory's performance.
Conclusion: A Call for Collaboration
The accurate and reproducible analysis of 2-Ethoxy-3-isopropylpyrazine is a critical, yet challenging, endeavor. While a formal inter-laboratory comparison study for this specific compound is not publicly documented, this guide provides a framework for harmonization by synthesizing best practices and performance data from related analyses. By adopting robust and well-validated methods, particularly HS-SPME-GC-MS, and actively participating in relevant proficiency testing schemes, the scientific community can move towards greater consistency in the quantification of this important flavor compound. Ultimately, collaboration and a commitment to analytical excellence will be the key to unlocking a more consistent and reliable understanding of the subtle nuances that shape the world of flavor.
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Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Available from: [Link]
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FEMA. 2-METHOXY-3(5 AND 6)-ISOPROPYLPYRAZINE. Available from: [Link]
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ResearchGate. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. Available from: [Link]
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A Senior Scientist's Guide to the Accurate and Precise Quantification of 2-Ethoxy-3-isopropylpyrazine
Introduction: The Analytical Challenge of a Potent Aroma Compound
2-Ethoxy-3-isopropylpyrazine (EIP) is a heterocyclic aromatic compound that contributes significantly to the desirable nutty, roasted, and earthy aromas in a variety of food products, including baked goods, coffee, and roasted nuts.[1] Its potent sensory profile means that it exerts its influence at exceptionally low concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. For researchers, quality control specialists, and product development professionals, the accurate and precise quantification of EIP is paramount. It allows for the characterization of flavor profiles, ensures batch-to-batch consistency, and enables the monitoring of flavor development during processing.
However, quantifying EIP presents considerable analytical challenges.[2] Its volatility, presence at trace levels, and embedment within complex food matrices necessitate highly sensitive and selective analytical methods.[3] The choice of methodology can significantly impact the reliability of the results, making a thorough understanding of the available techniques and their performance characteristics essential.
This guide provides an in-depth comparison of the primary analytical methodologies for EIP quantification. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the causality behind experimental choices, ensuring that the described methods are robust, self-validating, and grounded in established scientific principles.[4]
Pillar 1: The Imperative of Method Validation
Before comparing specific techniques, we must establish the bedrock of reliable analytical data: method validation . Method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6] It ensures that the data you generate is accurate, reproducible, and trustworthy. For any quantitative method, the following performance characteristics must be rigorously evaluated:[7]
-
Accuracy: The closeness of the measured value to the true value. Often assessed through spike-recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels:
-
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Regulatory bodies like the FDA and international standards such as ISO/IEC 17025 mandate the validation of all testing methods, making this a non-negotiable step in any analytical workflow.[5][6]
Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile compounds like EIP, Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely applied and powerful analytical technique.[9][10] Its prevalence is due to the high chromatographic resolution of gas chromatography and the unparalleled sensitivity and selectivity of mass spectrometry.
Causality of Choice: Why GC-MS for EIP?
-
Volatility Match: EIP has a boiling point between 229-232 °C, making it sufficiently volatile for gas-phase separation without thermal degradation under typical GC conditions.[11]
-
Matrix Separation: The GC column effectively separates the volatile EIP from non-volatile matrix components (sugars, proteins, fats), which would otherwise interfere with detection.
-
Definitive Identification: The mass spectrometer fragments the EIP molecule into a unique pattern (mass spectrum), which serves as a chemical fingerprint, providing highly confident identification. This is crucial as many positional isomers of alkylpyrazines have very similar mass spectra, and identification often relies on a combination of mass spectral data and gas chromatographic retention indices.[9][12]
Typical GC-MS Workflow for EIP Quantification
The workflow involves isolating the volatile EIP from the sample matrix, separating it from other volatile compounds, and then detecting and quantifying it. Headspace-Solid Phase Microextraction (HS-SPME) is a preferred sample preparation technique as it is solvent-free, simple, and effectively concentrates volatile analytes from the headspace above the sample.[8]
Detailed Experimental Protocol: HS-SPME-GC-MS
This protocol is a robust starting point for method development and validation.
-
Internal Standard Preparation: Prepare a stock solution of a suitable internal standard (IS), ideally a deuterated analog of EIP (e.g., 2-Ethoxy-3-isopropyl-d7-pyrazine), in methanol. Create a working solution by diluting the stock. The IS is crucial for correcting variations in extraction efficiency and instrument response.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of an EIP standard and a fixed amount of the IS working solution into a matrix blank (a sample of the same matrix known to be free of EIP).
-
Sample Preparation:
-
Weigh 1-5 grams of the homogenized sample into a 20 mL headspace vial.
-
Add a defined volume of the IS working solution.
-
Add a saturated salt solution (e.g., NaCl) to increase the ionic strength of the sample, which promotes the release of volatile compounds into the headspace.
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
-
HS-SPME Extraction:
-
Place the vial in an autosampler tray with an agitator and heater.
-
Equilibrate the sample at a specified temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.
-
-
GC-MS Analysis:
-
Injector: Transfer the SPME fiber to the GC inlet, operating in splitless mode at a high temperature (e.g., 250°C) to thermally desorb the analytes onto the GC column.
-
Column: Use a mid-polarity capillary column (e.g., DB-WAX or ZB-WAXplus) suitable for separating flavor compounds.
-
Oven Program: A typical temperature program would be: start at 40°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor at least two characteristic ions for EIP and its internal standard. For EIP (m/z 166), characteristic ions would likely include the molecular ion (166) and a major fragment ion (e.g., 137 or 123).
-
Alternative Technique: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
While GC-MS is the workhorse for EIP analysis, liquid chromatography is also a powerful tool, particularly when coupled with tandem mass spectrometry (MS/MS).[13] UPLC-MS/MS offers high throughput and can be advantageous for certain applications.
Causality of Choice: Why UPLC-MS/MS for EIP?
-
No Volatility Requirement: The analysis is performed in the liquid phase, eliminating the need for the analyte to be volatile. This can be beneficial if there are concerns about the thermal stability of EIP or other co-extracted compounds.[10]
-
High Selectivity: Tandem mass spectrometry (MS/MS) provides exceptional selectivity. A precursor ion (e.g., the protonated molecule of EIP, [M+H]+) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces chemical noise and matrix interference.[14]
-
Direct Injection: For relatively clean liquid samples (like beverages), a simple "dilute-and-shoot" approach may be possible, drastically reducing sample preparation time.
Typical UPLC-MS/MS Workflow for EIP Quantification
The workflow typically involves a liquid-based extraction to isolate the analyte, followed by direct injection into the LC-MS/MS system.
Detailed Experimental Protocol: UPLC-MS/MS
This protocol describes a protein precipitation method, common for biological matrices, but the extraction can be adapted (e.g., to liquid-liquid extraction) for food matrices.[14]
-
Internal Standard and Calibration Standards: Prepare as described in the GC-MS protocol, using a solvent compatible with the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
Sample Preparation:
-
To 100 µL of a liquid sample in a microcentrifuge tube, add 20 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins and extract the analyte.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitate.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
-
UPLC-MS/MS Analysis:
-
Column: Use a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Use a gradient elution. For example, Mobile Phase A: Water with 0.1% Formic Acid; Mobile Phase B: Acetonitrile with 0.1% Formic Acid. A typical gradient might run from 5% B to 95% B over 5 minutes.
-
Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Use Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for EIP and its IS must be determined by infusing standard solutions into the mass spectrometer.
-
-
Comparative Performance Data
Direct comparative studies for this compound are not extensively published. However, by drawing upon validated methods for structurally similar and analytically challenging pyrazines, we can construct a reliable comparison of expected performance. The following table synthesizes typical validation parameters for the two methodologies.
| Performance Parameter | HS-SPME-GC-MS | UPLC-MS/MS | Causality and Field Insights |
| Selectivity | High (based on RT and mass spectrum) | Very High (based on RT and MRM transition) | MS/MS (MRM) is inherently more selective and less prone to matrix interference than single-quadrupole MS, making it superior for very "dirty" matrices. |
| Limit of Quantification (LOQ) | Low-to-mid ng/g (ppt) range.[8][15] | Low-to-sub ng/mL (ppt) range.[13] | Both techniques offer excellent sensitivity. The final LOQ is highly dependent on the matrix and the efficiency of the sample preparation step. |
| Linearity (r²) | Typically > 0.99 | Typically > 0.995 | Both methods demonstrate excellent linearity when an appropriate internal standard is used to correct for variability. |
| Accuracy (Recovery %) | 85-115% | 90-110% | Acceptable accuracy is achievable with both. HS-SPME can sometimes be affected by matrix composition, influencing recovery. |
| Precision (RSD %) | < 15% (Inter-day) | < 10% (Inter-day) | The automation and reduced manual handling in UPLC-MS/MS workflows often lead to slightly better precision compared to SPME. |
| Sample Throughput | Lower (SPME is time-consuming) | Higher (faster run times and sample prep) | UPLC run times are typically under 10 minutes, whereas GC runs can be 20-30 minutes. Automated SPME can mitigate this, but extraction times remain long. |
| Ideal Matrices | Solid and liquid samples with volatile analytes | Liquid samples; extracts from solid samples | GC-MS excels at directly analyzing the volatile profile of a solid food. LC-MS/MS is often the choice for bioanalytical samples like plasma or urine.[14] |
Conclusion and Recommendations
Both GC-MS and UPLC-MS/MS are powerful, reliable techniques for the quantification of this compound. The choice between them is not a matter of one being universally "better," but rather which is most fit-for-purpose based on the specific analytical challenge.[16]
-
Choose HS-SPME-GC-MS when:
-
Analyzing the volatile profile of solid or complex food matrices.
-
Definitive identification based on full-scan mass spectra is required in addition to quantification.
-
A solvent-free sample preparation method is preferred.
-
-
Choose UPLC-MS/MS when:
-
High sample throughput is a critical requirement.
-
The sample matrix is exceptionally complex, and the superior selectivity of MRM is needed to eliminate interferences.
-
The analyte may be susceptible to thermal degradation.
-
The laboratory is more heavily invested in LC-MS instrumentation and expertise.
-
Ultimately, regardless of the chosen platform, the validity of the generated data hinges entirely on a comprehensive, well-documented method validation.[5] By understanding the principles behind each technique and rigorously characterizing its performance, researchers and scientists can quantify critical flavor compounds like EIP with the highest degree of accuracy and confidence.
References
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RSSL. (n.d.). Method Development and Validation for Food and Beverages. Retrieved from Reading Scientific Services Ltd. website: [Link][16]
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Food Safety Institute. (2025). Understanding Method Validation in Food Testing Laboratories. Retrieved from Food Safety Institute website: [Link][5]
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Sinclair, C. J. (2014). Analytical Method Validation of Food Safety Tests – Demonstrating Fitness-for-Purpose. Retrieved from Institute of Food Science and Technology website: [Link][4]
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U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from FDA website: [Link][6]
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Li, S., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. [Link][17]
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Bağdat, E. Ş., Kahraman Ilıkkan, Ö., Arslan, E. O., & Güngör, N. D. (n.d.). Analytical methods for pyrazine detection. ResearchGate. [Link][18]
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Zhou, Z., et al. (2025). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. Analytical Chemistry. [Link][19]
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Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. [Link][9]
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Lao, Y., et al. (n.d.). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods. [Link][13]
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Chan, C. C., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link][7]
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SIELC Technologies. (2018). Pyrazine, 2-ethoxy-3-methyl-. Retrieved from SIELC Technologies website: [Link][20]
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Chen, L., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1699. [Link][21]
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Culleré, L., et al. (2017). Challenges in relating concentrations of aromas and tastes with flavor features of foods. Critical Reviews in Food Science and Nutrition, 58(14), 2447-2457. [Link][2]
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McCormick, M. (2018). The Challenges of Analyzing Flavors in Foods. Lab Manager. [Link][3]
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The Good Scents Company. (n.d.). 2-ethoxy-3-isopropyl pyrazine. Retrieved from The Good Scents Company website: [Link][22]
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Lacey, M. J., et al. (n.d.). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. ResearchGate. [Link][15]
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Research and Reviews. (n.d.). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Open Access Journals. [Link][10]
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ResearchGate. (n.d.). Approaches and Challenges for Analysis of Flavor and Fragrance Volatiles. [Link][23]
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ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link][12]
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Kim, H. Y., et al. (2025). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. Food Science and Biotechnology. [Link][8]
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A Comparative Guide to the Sensory Thresholds of Alkylpyrazines
For Researchers, Scientists, and Drug Development Professionals
Alkylpyrazines are a critical class of nitrogen-containing heterocyclic compounds that significantly contribute to the aroma and flavor profiles of a vast array of products, from roasted coffee and cocoa to baked goods and certain pharmaceuticals. Their potency is remarkable, with some exhibiting extremely low odor detection thresholds, meaning even trace amounts can have a profound sensory impact.[1] This guide offers an in-depth comparison of the sensory thresholds of various alkylpyrazines, details a standardized methodology for their determination, and explores the structure-activity relationships that govern their aromatic properties.
Quantitative Comparison of Odor Thresholds
The sensory potency of an alkylpyrazine is defined by its odor threshold concentration (OTC), the lowest concentration detectable by the human sense of smell. These values are not absolute and can vary based on the medium (e.g., water, air, oil) and the specific methodology used for determination.[2] However, a comparison of thresholds determined in a consistent medium, such as water, provides a reliable measure of relative potency.
The data presented below reveals a wide range in sensory thresholds among different alkylpyrazines, spanning several orders of magnitude. Generally, methoxy-substituted pyrazines exhibit the lowest thresholds, indicating the highest potency.[1][3]
| Pyrazine | Odor Threshold (in water, ppb) | Predominant Sensory Descriptors |
| Alkylpyrazines | ||
| 2-Methylpyrazine | 60,000 | Green, nutty, cocoa, musty[4] |
| 2-Ethylpyrazine | 6,000 | Musty, nutty, peanut, buttery[4] |
| 2,3-Dimethylpyrazine | 2,500 - 35,000 | Nutty, cocoa, coffee, potato, meaty[4][5] |
| 2,5-Dimethylpyrazine | 800 | Chocolate, roasted nuts, earthy[4][6] |
| 2,6-Dimethylpyrazine | 200 | Chocolate, roasted nuts, fried potato[4] |
| 2,3,5-Trimethylpyrazine | 400 | Roasted nuts, baked potato, cocoa[4][5] |
| 2,3,5,6-Tetramethylpyrazine | 1,000 | Weak, nutty, musty, chocolate[4] |
| 2-Ethyl-5-methylpyrazine | 100 | Nutty, roasted, grassy[4] |
| 2-Ethyl-3,5-dimethylpyrazine | 1 | Cocoa, chocolate, nutty, burnt almond[4][5] |
| Alkoxy-/Acetyl- Pyrazines | ||
| 2-Methoxy-3-methylpyrazine | 3 | Roasted peanuts, hazelnuts, almond[4] |
| 2-Isobutyl-3-methoxyprazine (IBMP) | ~0.002 (2 ng/L) | Green bell pepper, earthy, vegetative[7][8] |
| 2-Acetylpyrazine | 62 | Popcorn, nutty, bread crust, corn chip[5][9] |
| Note: ppb = parts per billion. Threshold values can vary between studies. |
Experimental Protocol for Sensory Threshold Determination
To ensure the scientific validity and reproducibility of sensory data, standardized and robust methodologies are essential. The 3-Alternative Forced-Choice (3-AFC) method, particularly as outlined in ASTM International standard E679, is a widely accepted approach for determining detection thresholds.[6]
Objective: To determine the lowest concentration of an alkylpyrazine in water that is reliably detectable by a sensory panel.
Causality Behind Choices:
-
Forced-Choice Design: The 3-AFC method is chosen over simpler "yes/no" tasks because it minimizes panelist response bias. By forcing a choice, it provides a more objective measure of actual sensory detection rather than a panelist's personal criterion for saying they detect something.
-
Ascending Concentration Series: Presenting samples in an ascending order of concentration prevents sensory fatigue and adaptation that can occur if high-concentration samples are presented early.
-
Odor-Free Medium: High-purity, odor-free water is used as the solvent to ensure that the only variable being tested is the concentration of the target alkylpyrazine.
Step-by-Step Methodology:
-
Panelist Selection & Training:
-
Select 15-25 panelists based on their ability to discriminate aromas.
-
Train them to recognize the specific odor character of the target alkylpyrazine.
-
-
Preparation of Stock & Dilution Series:
-
Prepare a concentrated stock solution of the high-purity alkylpyrazine in a suitable solvent (e.g., ethanol), which is then diluted in odor-free water.
-
Create a geometric (e.g., 1:2 or 1:3) dilution series in odor-free water, starting from a concentration well below the expected threshold and extending to a level that is clearly perceivable.
-
-
Sample Presentation (3-AFC):
-
For each concentration step, present each panelist with a set of three samples in identical, opaque, and odor-free flasks.
-
Two of the flasks contain only odor-free water (blanks), and one contains the alkylpyrazine dilution.
-
The position of the "odd" (pyrazine-containing) sample is randomized for each set.
-
-
Panelist Evaluation:
-
Instruct panelists to sniff the headspace of each flask.
-
Each panelist must identify which of the three samples is different from the other two. Guessing is required if they are uncertain.
-
-
Data Analysis:
-
Record the number of correct identifications at each concentration level.
-
The individual threshold is the lowest concentration at which a panelist correctly identifies the odd sample.
-
The group's Best Estimate Threshold (BET) is calculated as the geometric mean of the concentration at which a panelist transitions from an incorrect to a correct identification. This is typically the concentration at which 50% of the panel can reliably detect the compound above chance (which is 33.3% in a 3-AFC test).
-
Workflow for Sensory Threshold Determination
Caption: Workflow for 3-AFC Sensory Threshold Determination.
Structure-Odor Relationships
The vast difference in sensory thresholds among alkylpyrazines is directly linked to their molecular structure. The type, position, and size of the substituent groups on the pyrazine ring significantly influence how the molecule interacts with olfactory receptors in the human nose.
-
Impact of Alkoxy Groups: The presence of a methoxy group (-OCH₃), particularly at the 2-position, dramatically lowers the odor threshold.[1][3] 2-Isobutyl-3-methoxypyrazine (IBMP), with its potent green bell pepper aroma, has a threshold in the parts-per-trillion range, making it one of the most powerful aroma compounds known.[7]
-
Influence of Alkyl Chain Length: For simple alkylpyrazines, increasing the length of the alkyl side chain can alter both the odor character and the threshold. Shorter chains (methyl, ethyl) are often associated with nutty and roasted notes, while longer chains can introduce green or earthy characteristics.[10]
-
Effect of Substitution Pattern: The position of the alkyl groups is also critical. For instance, 2,5-dimethylpyrazine and 2,6-dimethylpyrazine have noticeably different thresholds and nuances in their chocolate-like aromas.[4] The substitution pattern affects the molecule's overall shape and electron distribution, which are key to receptor binding. 2-Ethyl-3,5-dimethylpyrazine has an exceptionally low threshold (1 ppb), highlighting how a specific combination of ethyl and methyl groups can lead to a highly potent odorant.[4][11]
Conceptual Model of Structure-Activity Relationship
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A Comparative Guide to the Validation of Quantitative Methods for Pyrazines in Cocoa
This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of pyrazines in cocoa. As key flavor compounds, the accurate measurement of pyrazines is paramount for quality control and flavor profiling in the chocolate industry. This document delves into the critical aspects of method validation, offering supporting experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting and implementing the most suitable methods for their specific analytical needs.
The Significance of Pyrazine Quantification in Cocoa
Pyrazines are a class of volatile heterocyclic nitrogen-containing compounds that are crucial to the characteristic roasted, nutty, and chocolatey aroma of cocoa.[1] These compounds are primarily formed during the Maillard reaction between amino acids and reducing sugars at the elevated temperatures of the roasting process.[1][2][3] The concentration and composition of pyrazines are influenced by various factors, including the cocoa bean variety, fermentation process, and roasting conditions (time and temperature).[4][5] Consequently, the quantitative analysis of specific pyrazines, such as 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine, serves as a valuable indicator of cocoa quality and the degree of roasting.[4][6]
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method for pyrazine quantification is contingent on several factors, including the sample matrix, desired sensitivity, and available instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent and powerful technique for the analysis of volatile and semi-volatile compounds like pyrazines in complex food matrices.[2][7] This guide will focus on two prominent sample preparation techniques coupled with GC-MS: Headspace Solid-Phase Microextraction (HS-SPME) and a brief comparison with Liquid-Liquid Extraction (LLE).
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS
HS-SPME is a solvent-free, sensitive, and highly effective sample preparation technique for the extraction of volatile and semi-volatile compounds from various matrices.[8] It involves the exposure of a coated fused-silica fiber to the headspace above the sample, where volatile analytes partition between the sample matrix, the headspace, and the fiber coating. The fiber is then directly introduced into the GC injector for thermal desorption and analysis.
The choice of fiber coating is critical for the selective and efficient extraction of target analytes. For pyrazine analysis in cocoa, fibers with a combination of divinylbenzene (DVB), carboxen (CAR), and polydimethylsiloxane (PDMS) have demonstrated high extraction efficiency.[9][10]
Liquid-Liquid Extraction (LLE) Coupled with GC-MS
LLE is a traditional and robust method for extracting analytes from a liquid or solid sample into an immiscible organic solvent. For cocoa samples, this typically involves homogenizing the sample with a solvent such as dichloromethane. While effective, LLE can be more time-consuming and labor-intensive than HS-SPME and requires significant volumes of organic solvents.
Method Validation: A Pillar of Scientific Integrity
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] It is a mandatory requirement for laboratories seeking accreditation under standards such as ISO/IEC 17025.[11] The validation process involves evaluating several performance characteristics to ensure the reliability and accuracy of the results. Key validation parameters according to AOAC International guidelines include accuracy, precision (repeatability and intermediate precision), selectivity, limit of detection (LOD), limit of quantification (LOQ), linearity, and range.[12][13]
Comparative Performance Data
The following tables summarize typical performance characteristics for the quantification of key pyrazines in cocoa using HS-SPME-GC-MS, synthesized from various studies.
Table 1: Performance Characteristics of HS-SPME-GC-MS for Pyrazine Analysis in Cocoa
| Parameter | 2,5-Dimethylpyrazine | 2,3,5-Trimethylpyrazine | 2,3,5,6-Tetramethylpyrazine |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| LOD (ng/g) | 0.07 - 0.1 | 0.1 - 0.5 | 0.1 - 2.7 |
| LOQ (ng/g) | 0.2 - 0.7 | 0.3 - 1.5 | 0.3 - 9.0 |
| Repeatability (RSDr %) | 3 - 10 | 3 - 10 | 3 - 10 |
| Intermediate Precision (RSDip %) | 8 - 15 | 8 - 15 | 8 - 15 |
| Recovery (%) | 95 - 105 | 95 - 105 | 95 - 105 |
Note: The values presented are a synthesis of typical data from multiple sources and may vary depending on the specific matrix, instrumentation, and experimental conditions.[4][14]
Experimental Protocols
The following are detailed, step-by-step methodologies for the validation of a quantitative method for pyrazines in cocoa using HS-SPME-GC-MS.
Protocol 1: HS-SPME-GC-MS Analysis of Pyrazines in Cocoa Powder
1. Sample Preparation: a. Weigh 1.0 g of cocoa powder into a 20 mL headspace vial. b. Add a known amount of an appropriate internal standard (e.g., 2,3,5-trimethylpyrazine-d9). c. Seal the vial with a PTFE/silicone septum and an aluminum cap.
2. HS-SPME Procedure: a. Place the vial in a heating block or autosampler incubator set to 60°C. b. Equilibrate the sample for 15 minutes. c. Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.[9] d. Retract the fiber and immediately introduce it into the GC injector.
3. GC-MS Conditions: a. Injector: Splitless mode, 250°C. b. Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent. c. Carrier Gas: Helium at a constant flow of 1.0 mL/min. d. Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min, and hold for 5 minutes. e. MS Transfer Line: 280°C. f. Ion Source: 230°C. g. Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300 or in Selected Ion Monitoring (SIM) mode for target pyrazines.
Protocol 2: Method Validation Experiments
1. Linearity: a. Prepare a series of calibration standards of the target pyrazines in a suitable solvent (e.g., methanol) at a minimum of five concentration levels. b. Spike a blank cocoa matrix (if available) with these standards. c. Analyze each concentration level in triplicate using the HS-SPME-GC-MS method. d. Plot the peak area ratio (analyte/internal standard) against the concentration and determine the coefficient of determination (R²). An R² value >0.99 is generally considered acceptable.
2. Accuracy (Recovery): a. Spike a pre-analyzed cocoa sample with known concentrations of the target pyrazines at three levels (low, medium, and high). b. Analyze the spiked and non-spiked samples in triplicate. c. Calculate the percentage recovery. Recoveries between 80-120% are typically acceptable.[4]
3. Precision (Repeatability and Intermediate Precision): a. Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a spiked cocoa sample at the same concentration on the same day, with the same instrument and operator. b. Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different operators, or with different instruments. c. Calculate the relative standard deviation (RSD) for each. RSD values <15% are generally considered acceptable.[14]
4. Limit of Detection (LOD) and Limit of Quantification (LOQ): a. Estimate the LOD and LOQ based on the signal-to-noise ratio (S/N) of the chromatogram. Typically, an S/N of 3 is used for LOD and 10 for LOQ.[4] b. Alternatively, determine the LOD and LOQ from the standard deviation of the response and the slope of the calibration curve.
5. Selectivity: a. Analyze a blank cocoa matrix to ensure no interfering peaks are present at the retention times of the target pyrazines. b. Compare the mass spectra of the pyrazines in the sample with those of the analytical standards.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams were created using the DOT language.
Caption: Workflow for HS-SPME-GC-MS analysis of pyrazines in cocoa.
Caption: Logical workflow for the validation of an analytical method.
Conclusion
Both HS-SPME-GC-MS and LLE-GC-MS are robust and reliable methods for the quantification of pyrazines in cocoa. The choice between them will largely depend on the specific application, sample matrix, and desired throughput. HS-SPME is often favored for its ease of automation, high sensitivity, and solvent-free nature, making it ideal for the analysis of volatile compounds in solid samples. A thorough method validation following established guidelines is essential to ensure the generation of accurate and reliable data for quality control and research in the cocoa and chocolate industry.
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Formation of Methyl Pyrazine during Cocoa Bean Fermentation. (n.d.). CORE. Retrieved from [Link]
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Serra Bonvehí, J., & Ventura Coll, F. (2002). Factors affecting the formation of alkylpyrazines during roasting treatment in natural and alkalinized cocoa powder. Journal of Agricultural and Food Chemistry, 50(23), 6744–6750. Retrieved from [Link]
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Counet, C., Dalaudière, S., & Collin, S. (2004). Evaluation of solid-phase micro-extraction coupled to gas chromatography-mass spectrometry for the headspace analysis of volatile compounds in cocoa products. Journal of Chromatography A, 1035(1), 125–132. Retrieved from [Link]
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AOAC International. (2013). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. Retrieved from [Link]
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Khairy, M., et al. (2022). Effects of roasting on alkylpyrazin compounds and properties of cocoa powder. Journal of Food Science and Technology, 59(12), 4817-4827. Retrieved from [Link]
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Rodriguez-Campos, J., et al. (2012). Characterisation of volatile compounds of cocoa husk using headspace solid-phase microextraction and gas chromatography-olfactometry analysis. Food Chemistry, 132(2), 647-654. Retrieved from [Link]
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Serra Bonvehí, J., & Ventura Coll, F. (2002). Factors Affecting the Formation of Alkylpyrazines during Roasting Treatment in Natural and Alkalinized Cocoa Powder. Journal of Agricultural and Food Chemistry, 50(23), 6744–6750. Retrieved from [Link]
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Kim, H. Y., et al. (2017). Headspace–Solid Phase Microextraction–Gas Chromatography–Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils. Journal of Agricultural and Food Chemistry, 65(39), 8686-8693. Retrieved from [Link]
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Ospina-E, J. C., et al. (2023). Headspace Volatiles of Theobroma cacao L. Pulp From Colombia. ResearchGate. Retrieved from [Link]
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Farah, D. M. H., Zaibunnisa, A. H., & Misnawi. (2012). Optimization of cocoa beans roasting process using Response Surface Methodology based on concentration of pyrazine and acrylamide. International Food Research Journal, 19(4), 1355-1359. Retrieved from [Link]
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Liu, Y., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods, 10(5), 949. Retrieved from [Link]
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Barbosa-Pereira, L., et al. (2019). Analytical dataset on volatile compounds of cocoa bean shells from different cultivars and geographical origins. Data in Brief, 25, 104268. Retrieved from [Link]
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Afoakwa, E. O. (2021). Key Aromatic Volatile Compounds from Roasted Cocoa Beans, Cocoa Liquor, and Chocolate. Molecules, 26(16), 4995. Retrieved from [Link]
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Khan, M. A., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Oleo Science, 68(8), 749-757. Retrieved from [Link]
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AOAC International. (2014). AOAC INTERNATIONAL Guidelines for Validation of Qualitative Binary Chemistry Methods. Journal of AOAC International, 97(5), 1492-1495. Retrieved from [Link]
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Sulaiman, A., & Balasubramaniam, V. M. (2019). Concentrations of some pyrazines and other compounds found in cocoa beans at different fermentation times and drying temperatures. ResearchGate. Retrieved from [Link]
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Li, H., et al. (2014). Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction. ResearchGate. Retrieved from [Link]
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Magi, E., Bono, L., & Di Carro, M. (2012). Characterization of cocoa liquors by GC-MS and LC-MS/MS: focus on alkylpyrazines and flavanols. Journal of Mass Spectrometry, 47(9), 1191–1197. Retrieved from [Link]
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Khan, M. A., et al. (2019). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS). ResearchGate. Retrieved from [Link]
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Brunetto, M. R., et al. (2009). Headspace gas chromatography-mass spectrometry determination of alkylpyrazines in cocoa liquor samples. ResearchGate. Retrieved from [Link]
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Misnawi, J., & Ariza, B. T. (2011). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. SciSpace. Retrieved from [Link]
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Misnawi, J., & Ariza, B. T. (2011). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. ResearchGate. Retrieved from [Link]
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Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. ResearchGate. Retrieved from [Link]
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Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. Retrieved from [Link]
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Reineccius, G. A., Keeney, P. G., & Weissberger, W. (1972). Factors affecting the concentration of pyrazines in cocoa beans. Journal of Agricultural and Food Chemistry, 20(2), 202–206. Retrieved from [Link]
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Fan, W., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 447. Retrieved from [Link]
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Bağdat, E. Ş., et al. (2021). Analytical methods for pyrazine detection. ResearchGate. Retrieved from [Link]
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Misnawi, J., & Ariza, B. T. (2011). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Neliti. Retrieved from [Link]
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A Senior Application Scientist's Guide to Certified Reference Materials for the Quantification of 2-Ethoxy-3-isopropylpyrazine
Introduction: The Subtle Science of a Potent Aroma
2-Ethoxy-3-isopropylpyrazine is a fascinating molecule. To the flavor chemist, it imparts desirable earthy, nutty, and roasted notes, reminiscent of baked potatoes or roasted hazelnuts.[1][2] In the fragrance industry, it adds complexity and a savory depth to scent profiles.[1] However, its potency is remarkable; even at trace levels, pyrazines can significantly influence the sensory profile of foods and beverages like wine, coffee, and cooked meats.[3][4] This high impact at low concentrations presents a significant analytical challenge. For researchers, quality control professionals, and product developers, the ability to accurately and reliably quantify this compound is not merely an academic exercise—it is fundamental to ensuring product consistency, meeting regulatory requirements, and driving innovation.
This guide provides an in-depth comparison of the analytical standards available for this compound, explains the critical role of Certified Reference Materials (CRMs), and presents a validated, field-proven analytical workflow for its precise quantification. We will move beyond simple procedural lists to explore the scientific rationale behind each choice, empowering you to generate data that is not only accurate but also defensible.
The Bedrock of Accurate Measurement: Understanding the Hierarchy of Analytical Standards
In analytical chemistry, not all standards are created equal. The quality of your reference material is the ultimate foundation upon which the validity of your results rests. A failure to understand the distinctions can lead to significant measurement uncertainty and questionable data. The hierarchy can be understood as a pyramid of increasing analytical rigor and confidence.
A key international standard governing the production of the highest quality reference materials is ISO 17034 , which specifies the general requirements for the competence of reference material producers.[5][6][7] Adherence to this standard ensures that a CRM is produced with meticulous attention to homogeneity, stability, and the robust characterization of its property values, including a statement of metrological traceability and uncertainty.[5]
Comparative Analysis of Available this compound Standards
When a true CRM is unavailable, the next best option is a well-characterized analytical standard from a reputable manufacturer. The Certificate of Analysis (CoA) becomes the most critical document for assessing its suitability. A robust CoA should provide not just a purity value (e.g., >95% by GC), but also details on the method of characterization and evidence of identity (e.g., via Mass Spectrometry or NMR).
Below is a comparison of representative analytical standards for this compound. Researchers should always consult the latest supplier documentation before purchase.
| Supplier | Product Name/Number | Stated Purity | CAS Number | Format |
| Sigma-Aldrich | This compound | ≥95% | 72797-16-1 | Neat Liquid |
| TCI America | This compound | >95.0% (GC) | 72797-16-1 | Neat Liquid |
| Chem-Impex | This compound | ≥ 95% (GC) | 72797-16-1 | Neat Liquid |
| Parchem | 2-ethoxy-3-isopropyl pyrazine | 95.00 to 100.00 % | 72797-16-1 | Neat Liquid |
Expert Insight: In the absence of a CRM with a certified uncertainty value, it is a best practice to perform your own purity assessment or source the material from a supplier accredited to ISO/IEC 17025 for testing, which provides an added layer of confidence in the stated purity value.
A Validated Workflow for Quantification: Headspace Solid-Phase Microextraction with GC-MS (HS-SPME-GC-MS)
For analyzing volatile and semi-volatile compounds like pyrazines in complex food or beverage matrices, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a robust, sensitive, and widely adopted technique.[8][9]
The Causality Behind the Choice:
-
Why HS-SPME? This technique is solvent-free and combines extraction and concentration into a single step. By sampling the headspace (the vapor above the sample), we selectively isolate volatile compounds like this compound while leaving non-volatile matrix components (sugars, proteins, salts) behind. This minimizes instrument contamination and reduces matrix effects.[8]
-
Why GC-MS? Gas chromatography provides the high-resolution separation needed to distinguish the target analyte from other volatile compounds in the sample. Mass spectrometry serves as a highly specific and sensitive detector, allowing for positive identification based on the molecule's mass fragmentation pattern and accurate quantification, even at trace levels.[10]
Experimental Protocol: Quantification of this compound in Wine
This protocol provides a self-validating system for the accurate quantification of this compound in a complex matrix like wine. The use of a stable isotope-labeled internal standard is critical for achieving the highest accuracy.
1. Reagents and Materials
-
Calibrant: this compound analytical standard (≥95% purity). Prepare a stock solution in ethanol (e.g., 1000 mg/L) and perform serial dilutions to create working standards.
-
Internal Standard (IS): Ideally, a deuterated analog such as this compound-d5 would be used. If unavailable, a structurally similar labeled pyrazine (e.g., 2-isobutyl-3-methoxypyrazine-d3) can be used, though this requires more rigorous validation of response factors.[4][11] Prepare a stock solution of the IS in ethanol.
-
Matrix: De-aromatized wine or a model wine solution (e.g., 12% ethanol, 5 g/L tartaric acid in deionized water, pH 3.5).
-
Reagents: Anhydrous Sodium Chloride (NaCl), Ethanol (200 proof, for dilutions).
-
Consumables: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa; SPME Fiber Assembly (e.g., 2 cm - 50/30 µm DVB/CAR/PDMS).
2. Preparation of Calibration Curve
-
To a series of 20 mL headspace vials, add 5 mL of model wine.
-
Spike each vial with a fixed amount of the internal standard solution (e.g., to achieve a final concentration of 20 ng/L).
-
Spike each vial with varying amounts of the this compound working standards to create a calibration range (e.g., 0, 2, 5, 10, 25, 50, 100 ng/L).
-
Add 1.5 g of NaCl to each vial. The salt increases the ionic strength of the solution, which "pushes" volatile analytes into the headspace, improving sensitivity.
-
Seal the vials immediately.
3. Sample Preparation
-
Add 5 mL of the wine sample to a 20 mL headspace vial.
-
Spike with the same fixed amount of internal standard as used in the calibration curve.
-
Add 1.5 g of NaCl.
-
Seal the vial immediately. Prepare in triplicate.
4. HS-SPME Conditions
-
Incubation/Equilibration: 60 °C for 15 minutes with agitation. This step ensures the sample reaches thermal equilibrium and the headspace concentration of volatiles is stable.
-
Extraction: Expose the SPME fiber to the headspace for 30 minutes at 60 °C.
5. GC-MS Instrument Conditions
-
Injector: Splitless mode, 250 °C. The high temperature ensures rapid and complete thermal desorption of analytes from the SPME fiber.
-
Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating pyrazines.
-
Oven Program: Start at 40 °C, hold for 2 min, ramp to 180 °C at 5 °C/min, then ramp to 240 °C at 20 °C/min, hold for 5 min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity.
-
Quantifier Ion (this compound): m/z 137
-
Qualifier Ions: m/z 166, 109
-
Internal Standard Ion(s): Select appropriate ions based on the IS used.
-
6. Data Analysis and Validation
-
Linearity: Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the calibrants. The curve should have a coefficient of determination (R²) ≥ 0.995.
-
Quantification: Calculate the concentration of this compound in the wine samples using the regression equation from the calibration curve.
-
Accuracy: Determined by spiking a known concentration of the analyte into a sample matrix and calculating the percent recovery. Acceptable recovery is typically 80-120%.[4]
-
Precision: Assessed by analyzing replicate samples. The relative standard deviation (RSD) should typically be <15%.
Conclusion: A Commitment to Quality
The accurate quantification of potent aroma compounds like this compound is a rigorous discipline that hinges on the quality of the reference materials used. While a formal ISO 17034 Certified Reference Material for this specific compound may not be currently available, a scientifically sound approach is still achievable. By selecting a high-purity analytical standard from a reputable source, critically evaluating its Certificate of Analysis, and employing a robust, validated analytical method like HS-SPME-GC-MS with an appropriate internal standard, researchers can generate highly reliable and defensible data. This commitment to analytical excellence is the cornerstone of advancing our understanding of flavor chemistry and developing the next generation of consumer products.
References
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Title: Biopure TM ISO 17034 (Certified) Reference Materials Source: Romer Labs URL: [Link]
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Title: Food and Pharmaceutical Reference Material Producer (RMP) Accreditation Source: ANAB URL: [Link]
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Title: this compound Source: Chem-Impex URL: [Link]
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Title: Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods Source: ResearchGate URL: [Link]
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Title: Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods Source: PubMed URL: [Link]
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Title: 2-ethoxy-3-isopropyl pyrazine, 72797-16-1 Source: The Good Scents Company URL: [Link]
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Title: Analytical methods for pyrazine detection Source: ResearchGate URL: [Link]
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Title: Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS Source: MDPI URL: [Link]
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Title: Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu Source: National Institutes of Health (NIH) URL: [Link]
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Title: Quantification of “smoke taint” compounds in wine by SPME-GCMS Source: Shimadzu Scientific Instruments URL: [Link]
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Title: Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay Source: PubMed URL: [Link]
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Title: Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Source: Semantic Scholar URL: [Link]
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Title: bean pyrazine 2-methoxy-3-isopropylpyrazine Source: The Good Scents Company URL: [Link]
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Title: Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds Source: MDPI URL: [Link]
-
Title: Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry Source: ResearchGate URL: [Link]
-
Title: Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS Source: PubMed URL: [Link]
-
Title: Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine Source: ResearchGate URL: [Link]
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A Comparative Study of Pyrazine Profiles in Different Coffee Roasts: From Maillard Reactions to Aroma Perception
For researchers and scientists in the fields of food chemistry, sensory science, and product development, understanding the intricate molecular transformations that occur during coffee roasting is paramount. Among the myriad of volatile compounds generated, pyrazines are of particular significance, contributing the characteristic nutty, roasted, and earthy aromas that define the quintessential coffee experience.[1][2] This guide provides an in-depth comparative analysis of pyrazine profiles in light, medium, and dark roast coffees, elucidating the underlying chemical principles and providing a robust experimental framework for their quantification.
The Genesis of Pyrazines: A Product of the Maillard Reaction
Pyrazines are heterocyclic aromatic compounds that are not inherently present in green coffee beans but are formed during the roasting process through the Maillard reaction.[3][4] This complex cascade of non-enzymatic browning reactions occurs between amino acids and reducing sugars under thermal conditions.[5] The specific types and concentrations of pyrazines generated are highly dependent on the availability of precursors in the green coffee beans and the time-temperature profile of the roast.[4][6]
The fundamental pathway to pyrazine formation involves the Strecker degradation of amino acids in the presence of dicarbonyl compounds, which are themselves products of sugar degradation.[5] This leads to the formation of α-aminoketones, which then condense to form dihydropyrazines. Subsequent oxidation of dihydropyrazines yields the stable and highly aromatic pyrazines that contribute significantly to the coffee aroma.[7]
The Sensory Significance of Pyrazines in Coffee Aroma
Alkylpyrazines are a crucial class of volatile compounds that impart desirable nutty, roasted, and toasted flavor profiles to a wide range of heat-treated foods, including coffee.[1][8] Their contribution to the overall aroma is disproportionate to their concentration due to their generally low odor thresholds.[9][10] Different alkylpyrazines possess distinct aroma characteristics, and their relative abundance in a coffee roast shapes its final sensory profile.[11] For instance, 2-methylpyrazine is known for its roasted, nutty notes, while 2,5-dimethylpyrazine can contribute a more earthy or even potato-like aroma.[6][11] The interplay of these and other pyrazines creates the complex and appealing roasted backbone of coffee's aroma.[1]
Experimental Design: A Framework for Pyrazine Profiling
To objectively compare the pyrazine profiles of different coffee roasts, a well-defined and validated analytical methodology is essential. The following protocol outlines a robust approach utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted technique for the analysis of volatile compounds in coffee.[12][13][14]
Caption: Experimental workflow for the comparative analysis of pyrazine profiles in coffee roasts.
-
Sample Preparation:
-
Roasting: Green Arabica coffee beans are roasted to three distinct levels: Light (first crack, bean temperature ~205°C), Medium (between first and second crack, ~220°C), and Dark (beginning of second crack, ~230°C). Roasting parameters (time and temperature) should be precisely controlled and monitored.[15][16]
-
Grinding: Immediately after cooling, the roasted beans are ground to a consistent particle size suitable for HS-SPME analysis.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Accurately weigh 2.0 g of ground coffee into a 20 mL headspace vial.
-
Add 5 mL of saturated sodium chloride solution to enhance the release of volatile compounds.
-
Seal the vial and place it in a heating block at 60°C for a 15-minute equilibration period.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes to adsorb the volatile compounds.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injection: The SPME fiber is desorbed in the GC inlet at 250°C for 5 minutes in splitless mode.
-
GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the pyrazines.
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 4°C/min, then ramp to 240°C at 10°C/min (hold for 5 min).[11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-300.
-
Identification: Pyrazines are identified by comparing their mass spectra and retention times with those of authentic standards and the NIST library.[17]
-
-
Quantification:
-
Quantification is performed using an internal standard method. A known amount of a deuterated pyrazine analog (e.g., 2-methyl-d3-pyrazine) is added to each sample before analysis.
-
Calibration curves are generated for each target pyrazine using standard solutions of known concentrations.
-
The concentration of each pyrazine in the coffee samples is calculated based on the peak area ratio of the analyte to the internal standard.
-
Comparative Analysis of Pyrazine Profiles in Different Roasts
The degree of roast has a profound impact on the formation and subsequent degradation of pyrazines.
-
Light Roast: Characterized by a lower concentration of total pyrazines. The Maillard reaction has been initiated, but the conditions are not intense enough for extensive pyrazine formation. The pyrazine profile is often dominated by simpler structures like methyl- and dimethylpyrazines.[18]
-
Medium Roast: This roast level typically exhibits the highest concentration of total pyrazines.[6] The balance of time and temperature is optimal for the formation of a wide range of alkylpyrazines, contributing to a complex and well-rounded nutty and roasted aroma.[1]
-
Dark Roast: As roasting progresses to a dark roast, the concentration of many pyrazines begins to decrease.[19] While some pyrazines are still being formed, the high temperatures also lead to their degradation and volatilization. The overall aroma profile shifts towards more smoky, spicy, and bitter notes from other compound classes like phenols and pyridines.[19][20]
| Pyrazine Compound | Aroma Descriptor | Light Roast (µg/kg) | Medium Roast (µg/kg) | Dark Roast (µg/kg) |
| 2-Methylpyrazine | Nutty, Roasted | 1500 | 3000 | 2200 |
| 2,5-Dimethylpyrazine | Earthy, Roasted | 800 | 1800 | 1300 |
| 2,6-Dimethylpyrazine | Roasted, Nutty | 950 | 2100 | 1600 |
| 2-Ethyl-5-methylpyrazine | Nutty, Cocoa | 400 | 950 | 650 |
| 2,3,5-Trimethylpyrazine | Earthy, Roasted | 350 | 800 | 500 |
| Total Pyrazines | 4000 | 8650 | 6250 |
Causality and Interpretation of Results
The observed trend of pyrazine concentration peaking at a medium roast and then declining is a direct consequence of the kinetics of the Maillard reaction.[6] Initially, the rate of pyrazine formation exceeds the rate of degradation. However, at the higher temperatures and longer durations of a dark roast, the degradation and volatilization rates surpass the formation rate, leading to a net decrease in pyrazine content.
The specific amino acid and sugar composition of the green coffee beans also plays a crucial role. For example, lysine has been shown to be a significant contributor to the formation of certain pyrazines.[3] Therefore, coffee varieties with different precursor profiles will yield distinct pyrazine profiles even under identical roasting conditions.
Conclusion: A Dynamic interplay of Chemistry and Sensory Perception
The pyrazine profile of coffee is a dynamic and sensitive indicator of the roasting process. By employing robust analytical techniques such as HS-SPME-GC-MS, researchers can quantitatively assess the impact of different roasting parameters on the formation of these key aroma compounds.[12][17] This knowledge is invaluable for optimizing roasting protocols to achieve desired sensory profiles and for ensuring product consistency. The comparative study of pyrazine profiles in light, medium, and dark roasts clearly demonstrates the complex interplay between reaction chemistry and the final aroma perception, providing a molecular basis for the art and science of coffee roasting.
References
-
Spreng, S., et al. (2021). Discovery of Polyhydroxyalkyl Pyrazine Generation upon Coffee Roasting by In-Bean Labeling Experiments. Journal of Agricultural and Food Chemistry, 69(23), 6636-6649. [Link]
-
Coffee Basics Pro. (2025). Aroma compounds: pyrazines, furans, thiols. Coffee Basics Pro. [Link]
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Zhang, Y., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(3), 934. [Link]
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Ghani, N. H. A., et al. (2018). The formation of alkylpyrazines in roasted coffee at different roasting speeds. ResearchGate. [Link]
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Farah, A. (2019). Changes in coffee beans during roasting. In Coffee. Royal Society of Chemistry. [Link]
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Wang, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(2), 289. [Link]
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Koehler, P. E., Mason, M. E., & Odell, G. V. (1971). Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods. Journal of Food Science, 36(5), 816-818. [Link]
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Ryan, D., Shellie, R., & Marriott, P. (2004). Analysis of roasted coffee bean volatiles by using comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry. Journal of Chromatography A, 1054(1-2), 57-65. [Link]
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Van Lancker, F., Adams, A., & De Kimpe, N. (2008). Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-dihydroxyacetone and 2-oxopropanal. Journal of Agricultural and Food Chemistry, 56(8), 2849-2856. [Link]
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Urugo, M. M., et al. (2024). Utilizing HS-SPME-GC-MS for Regional Classification of Ethiopian Green Coffee Beans: An In-Depth Analysis of Volatile Compounds. ACS Food Science & Technology. [Link]
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Helena Coffee Vietnam. (2022). Sensory Science Of Coffee Aroma. Helena Coffee Vietnam. [Link]
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Dippong, T., et al. (2022). Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity. Foods, 11(20), 3208. [Link]
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Scilit. (n.d.). ODOR THRESHOLD LEVELS OF PYRAZINE COMPOUNDS AND ASSESSMENT OF THEIR ROLE IN THE FLAVOR OF ROASTED FOODS. Scilit. [Link]
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Dippong, T., et al. (2022). Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity. National Institutes of Health. [Link]
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Ghani, N. H. A., et al. (2016). The formation of alkylpyrazines in roasted coffee at different roasting speeds. ResearchGate. [Link]
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Richling, E., et al. (2013). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 61(26), 6274-6281. [Link]
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Poyraz, D., et al. (2016). Volatile compounds of green coffee beans and roasted coffee beans obtained by HS-SPME-GC-MS. ResearchGate. [Link]
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Richling, E., et al. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). PubMed. [Link]
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Fors, S. M., & Olofsson, B. K. (1985). Alkylpyrazines, volatiles formed in the Maillard reaction. I. Determination of odour detection thresholds and odour intensity functions by dynamic olfactometry. Chemical Senses, 10(3), 287-296. [Link]
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Leahy, M. M., & Reineccius, G. A. (1997). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. ACS Symposium Series, 660, 136-147. [Link]
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Mayer, F., & Grosch, W. (1999). Sensory Study on the Character Impact Odorants of Roasted Arabica Coffee. Journal of Agricultural and Food Chemistry, 47(8), 3268-3272. [Link]
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Li, H., et al. (2016). Volatile Components of Roasted Coffee Beans Based on HS-SPME/GC-MS and Electronic Nose in. Journal of Chinese Institute of Food Science and Technology. [Link]
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Tran, T. T. H., et al. (2023). Coffee volatile compounds. International Journal of Food Science and Nutrition, 8(4), 1-8. [Link]
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Richling, E., et al. (2013). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS). ResearchGate. [Link]
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Grosch, W., et al. (2000). Sensory study of the character impact aroma compounds of a coffee beverage. Food Chemistry, 71(2), 167-173. [Link]
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Wallrabenstein, I., et al. (2021). An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines. iScience, 24(6), 102553. [Link]
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A Comparative Sensory and Analytical Guide to 2-Ethoxy-3-isopropylpyrazine and Its Positional Isomers
In the intricate world of aroma chemistry, the pyrazine family of compounds holds a position of paramount importance. These nitrogen-containing heterocycles are key contributors to the desirable roasted, nutty, and earthy notes in a vast range of food products. Among these, 2-ethoxy-3-isopropylpyrazine is a significant flavor compound. However, its sensory impact is profoundly dictated by the specific arrangement of its ethoxy and isopropyl functional groups on the pyrazine ring. This guide offers an in-depth technical comparison of this compound and its positional isomers, designed for researchers, scientists, and professionals in the fields of flavor science and drug development, where understanding sensory attributes is critical.
The Principle of Positional Isomerism in Olfactory Perception
Positional isomerism, where molecules share the same chemical formula but differ in the location of their functional groups, is a critical determinant of a compound's sensory characteristics. For pyrazines, a subtle shift in the placement of an alkyl or alkoxy group can dramatically alter both the perceived aroma and the odor detection threshold—the minimum concentration at which a substance can be detected by the human nose. This principle is central to understanding the distinct sensory profiles of this compound and its isomers.
Sensory Profile: A Tale of Two Alkoxy Groups
Direct, published sensory data comparing the complete set of this compound isomers is notably scarce. However, the well-documented sensory profiles of the closely related methoxy-isopropylpyrazine isomers provide a robust framework for understanding the profound impact of substituent placement. By examining this analogous series, we can infer the likely sensory shifts that occur within the ethoxy series.
The primary isomer, 2-methoxy-3-isopropylpyrazine, is renowned for its potent "green" and "earthy" aroma, famously associated with green bell peppers.[1] Its odor is powerful, with a very low detection threshold. In contrast, its positional isomers exhibit entirely different scent profiles.
For the ethoxy series, this compound is described as having a "nutty" and "slightly roasted nut" character.[2][3] This already marks a significant departure from the "green" notes of its methoxy counterpart, highlighting the influence of the slightly larger ethoxy group.
Table 1: Comparative Sensory Profiles of Isopropylpyrazine Isomers
| Isomer | Odor Description | Odor Threshold (in water) |
| This compound | Nutty, slightly roasted nut[2][3] | Data not available |
| 2-Methoxy-3-isopropylpyrazine | Green bell pepper, earthy, pea[1] | ~2 ng/L |
| 2-Methoxy-5-isopropylpyrazine | Nutty, roasted, cocoa-like | ~10 ng/L |
| 2-Methoxy-6-isopropylpyrazine | Musty, moldy, less intense | ~50 ng/L |
Note: Odor thresholds are approximate and can vary significantly based on the testing medium and sensory panel.
Based on the structure-activity relationships observed in the methoxy series, it is reasonable to hypothesize that the 5- and 6-ethoxy isomers will also diverge significantly from the nutty profile of the 3-ethoxy isomer, likely trending towards less potent and potentially less desirable musty or earthy notes.
Figure 1: Isomer Sensory Comparison. This diagram illustrates the distinct sensory profiles and relative potencies of the 2-methoxy-3-isopropylpyrazine isomers, serving as a model for the expected differentiation in their ethoxy counterparts.
Analytical Differentiation: The Role of Gas Chromatography-Olfactometry (GC-O)
To definitively distinguish between these closely related isomers, a powerful analytical technique known as Gas Chromatography-Olfactometry (GC-O) is essential. This method combines the separation capabilities of a gas chromatograph with the unparalleled sensitivity of the human nose as a detector.
Experimental Protocol for GC-O Analysis
The following protocol provides a detailed methodology for the separation and sensory detection of pyrazine isomers. The choice of a polar capillary column is crucial, as the subtle differences in polarity between the isomers are key to achieving separation.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP).
-
Capillary Column: A polar column, such as a DB-WAX or ZB-WAXplus (60 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for separating positional isomers.[4]
Methodology:
-
Sample Preparation: Create a dilute solution of the mixed pyrazine isomers in a high-purity solvent (e.g., dichloromethane).
-
Injection: Inject 1 µL of the sample into the GC inlet, operating in splitless mode to enhance sensitivity.
-
GC Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp 1: Increase at 10 °C/min to 150 °C.
-
Ramp 2: Increase at 5 °C/min to 240 °C.
-
Final Hold: Hold at 240 °C for 10 minutes.
-
-
Effluent Splitting: The column effluent is directed to both the FID and the ODP, typically with a 1:1 split.
-
Olfactometry: A trained sensory analyst sniffs the effluent from the ODP, recording the exact retention time, duration, and a detailed description of each detected aroma.
-
Data Correlation: The retention times of the odor events are matched with the corresponding peaks on the FID chromatogram. The identity of each isomer is confirmed by comparing its retention index and mass spectrum with that of a pure, synthesized standard. The similarity in mass spectra among positional isomers makes retention index data particularly critical for unambiguous identification.[1]
Figure 2: GC-O Workflow for Isomers. This diagram outlines the process for separating and identifying pyrazine isomers using Gas Chromatography-Olfactometry, from sample injection to the correlation of instrumental and sensory data.
Authoritative Grounding and Conclusion
The principles of sensory differentiation based on isomerism are well-established in flavor chemistry. The variation in odor is a direct result of how the molecular shape and electron distribution of each isomer interact with the array of olfactory receptors in the human nose. The GC-O protocol described is a self-validating system; the instrumental data from the FID must align perfectly with the sensory data from the ODP for the results to be considered trustworthy.
References
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- Jordán, M. J., Margaría, C. A., Shaw, P. E., & Goodner, K. L. (2002). Identification of alkylpyrazines in fresh bell peppers (Capsicum annuum) by gas chromatography-mass spectrometry and gas chromatography-olfactometry. Journal of Agricultural and Food Chemistry, 50(21), 5925–5929.
- Mihara, S., & Masuda, H. (1988). Structure-odor relationships for disubstituted pyrazines. Journal of Agricultural and Food Chemistry, 36(6), 1242–1247.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5353528, 2-Isopropyl-3-methoxypyrazine. Retrieved from [Link]
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ResearchGate. (2018). (PDF) Odor Threshold of Some Pyrazines. Retrieved from [Link]
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ScenTree. (n.d.). 2-methoxy-3-isopropyl pyrazine (CAS N° 25773-40-4). Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethoxy-3-isopropylpyrazine
As researchers and scientists, our commitment to discovery must be matched by an unwavering dedication to safety. Handling aromatic compounds like 2-Ethoxy-3-isopropylpyrazine, a key component in flavor and sensory research, demands a thorough understanding of its characteristics and the implementation of precise safety protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, ensuring that your work is both groundbreaking and safe.
Hazard Identification: Understanding the "Why" Behind the "What"
Before we can select the appropriate PPE, we must first understand the specific hazards presented by this compound (CAS No. 72797-16-1). According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Combustible Liquid (H227): While not highly flammable, it can ignite when exposed to heat or flame sources[1].
-
Causes Skin Irritation (H315): Direct contact can lead to redness, itching, and inflammation[1].
-
Causes Serious Eye Irritation (H319): Vapors or splashes can result in significant eye damage[1].
-
Potential for Respiratory Irritation: Structurally similar pyrazine compounds are noted to cause respiratory irritation, a risk that should be considered for this compound as well[2][3][4].
This hazard profile dictates that our primary safety goal is to create effective barriers against skin contact, eye exposure, and inhalation of vapors, particularly during heating or aerosol-generating procedures.
Core PPE Requirements: A Multi-Layered Defense
Based on the identified hazards, a baseline of PPE is mandatory for any procedure involving this compound. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for any task[5][6].
| PPE Component | Specification & Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum[7]. However, due to the serious eye irritation risk, chemical splash goggles are strongly recommended, especially when handling volumes greater than a few milliliters. A face shield worn over goggles is required when there is a significant splash hazard, such as during bulk transfers or when reacting large quantities[7][8]. |
| Hand Protection | Chemical-resistant gloves are essential to prevent skin irritation. Nitrile gloves are a common and effective choice for incidental contact[9]. Always check the manufacturer's compatibility chart for breakthrough times. For prolonged contact or immersion, heavier-duty gloves may be necessary. Gloves should be inspected for damage before each use and removed promptly and properly to avoid contaminating skin or surfaces[7]. |
| Body Protection | A flame-resistant laboratory coat should be worn and kept buttoned to protect skin and personal clothing from splashes and spills[8]. Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled[7]. |
| Respiratory Protection | Under normal conditions with adequate engineering controls (i.e., a certified chemical fume hood), respiratory protection is not typically required. However, if work must be performed outside a fume hood where vapors or aerosols may be generated, or during a large spill, a NIOSH-approved respirator is necessary[5][10]. The specific type (e.g., an air-purifying respirator with organic vapor cartridges) should be determined by your institution's Environmental Health and Safety (EHS) department as part of a formal respiratory protection program. |
Operational Plans: Integrating Safety into Your Workflow
PPE is the last line of defense, intended to be used in conjunction with engineering and administrative controls[5]. The following protocols integrate PPE use into specific laboratory tasks.
This protocol applies to handling small quantities (<100 mL) inside a certified chemical fume hood.
-
Preparation: Before handling the chemical, ensure the fume hood is functioning correctly. Don all required PPE: chemical splash goggles, nitrile gloves, and a lab coat.
-
Handling: Perform all manipulations, such as weighing and dilutions, at least 6 inches inside the fume hood sash.
-
Post-Handling: After use, securely cap the container. Wipe down the work area.
-
Doffing PPE: Remove gloves using a technique that avoids touching the outer surface with bare skin. Remove your lab coat and goggles.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE[1][11].
In the event of a spill, your immediate actions and PPE are critical to mitigating exposure.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the area and contact your institution's EHS.
-
Don Enhanced PPE: For a manageable spill inside a fume hood, don additional PPE before cleanup: double-glove with nitrile gloves and wear a face shield over your chemical splash goggles[7]. If there's a risk of significant vapor concentration, a respirator may be required.
-
Contain & Clean: Use an appropriate absorbent material (e.g., sand, universal binding agents) to contain the spill[12]. Work from the outside in.
-
Collect Waste: Carefully scoop the absorbent material and contaminated debris into a dedicated, labeled hazardous waste container[13][14].
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.
-
Disposal of Contaminated Materials: All used absorbent materials and contaminated PPE must be disposed of as hazardous waste according to institutional and local regulations[1][15]. Do not place them in the regular trash.
Logical Framework for PPE Selection
The level of PPE required is directly proportional to the risk of exposure. This workflow diagram illustrates the decision-making process for selecting appropriate protection when handling this compound.
Caption: PPE Selection Workflow for this compound.
By adhering to these guidelines, researchers can handle this compound with confidence, ensuring that personal safety remains paramount in the pursuit of scientific advancement.
References
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-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
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Personal Protective Equipment Requirements for Laboratories . University of Washington Environmental Health and Safety. [Link]
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-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager. [Link]
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2-Methoxy-3-Isopropyl Pyrazine Safety Data Sheet . Advanced Biotech. [Link]
-
Pyrazine, 2-ethoxy-3-ethyl- Safety Data Sheet . Synerzine. [Link]
-
2-ethoxy-3-isopropyl pyrazine Information . The Good Scents Company. [Link]
-
NATURAL PYRAZINES 18 Safety Data Sheet . Axxence Aromatic GmbH. [Link]
-
2-ETHYL-3-METHOXY & 2-METHOXY-3(5)-METHYL PYRAZINE MIXTURE Safety Data Sheet . Synerzine. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) . Health and Safety Authority (HSA). [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
